molecular formula C6H14ClNO3 B8072208 l-Serine isopropyl ester hydrochloride

l-Serine isopropyl ester hydrochloride

Cat. No.: B8072208
M. Wt: 183.63 g/mol
InChI Key: ZQSBPSWEMOKULO-JEDNCBNOSA-N
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Description

L-Serine isopropyl ester hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO3 and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propan-2-yl (2S)-2-amino-3-hydroxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSBPSWEMOKULO-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-serine isopropyl ester hydrochloride is a derivative of the non-essential amino acid L-serine, characterized by the esterification of the carboxylic acid group with isopropanol (B130326). This modification enhances its utility in various biochemical and pharmaceutical applications, primarily as a building block in peptide synthesis and as a potential candidate for drug development, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. Detailed experimental protocols for its synthesis and for a representative in vitro neuroprotection assay are provided, along with a summary of its role in solid-phase peptide synthesis. All quantitative data is presented in structured tables, and key experimental workflows and conceptual relationships are visualized using diagrams.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] The hydrochloride salt form improves its stability and solubility in aqueous solutions. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C6H14ClNO3[2][3]
Molecular Weight 183.63 g/mol [1][3]
CAS Number 37592-53-3[2][3]
Appearance White to off-white solid[1]
Purity Typically >98%[3]
Solubility Soluble in water (≥ 100 mg/mL)[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through Fischer-Speier esterification, where L-serine is reacted with isopropanol in the presence of an acid catalyst, such as thionyl chloride (SOCl2) or hydrogen chloride (HCl). The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by the isopropanol. Thionyl chloride is a particularly effective reagent as it reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification L-Serine L-Serine Mixing Mix L-Serine and Isopropanol L-Serine->Mixing Isopropanol Isopropanol Isopropanol->Mixing Thionyl Chloride Thionyl Chloride Addition Slowly add Thionyl Chloride Thionyl Chloride->Addition Cooling Cool to 0-5°C Mixing->Cooling Cooling->Addition Reaction_Step Stir at room temperature, then heat Addition->Reaction_Step Concentration Concentrate under reduced pressure Reaction_Step->Concentration Crystallization Induce crystallization (e.g., with diethyl ether) Concentration->Crystallization Filtration Filter the solid product Crystallization->Filtration Drying Dry under vacuum Filtration->Drying Product L-Serine Isopropyl Ester Hydrochloride Drying->Product

A flowchart of the synthesis of this compound.
Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of L-alanine isopropyl ester hydrochloride.[4]

Materials:

  • L-Serine

  • Isopropanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Alumina (B75360) (optional, as a catalyst)[4]

  • 2N HCl (for pH adjustment, if necessary)[4]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-serine (1 equivalent) in anhydrous isopropanol.

  • If using a catalyst, add alumina (e.g., 5-10% by weight of L-serine).[4]

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension while stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The reaction can be gently heated (e.g., to 40°C) to drive it to completion.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove excess isopropanol and thionyl chloride.

  • Dissolve the resulting residue in a minimal amount of isopropanol and add diethyl ether to induce crystallization.

  • Collect the crystalline product by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to yield this compound.

Expected Yield and Purity:

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >99%

Note: These values are illustrative and based on typical yields for similar amino acid esterifications.

Applications

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. The esterification of the carboxylic acid group protects it from participating in the peptide bond formation, allowing the free amino group to react with an activated C-terminal amino acid. The isopropyl ester group can be removed under basic conditions (saponification) after the desired peptide sequence has been assembled.

G cluster_resin Resin Preparation cluster_coupling Coupling Cycle Swell_Resin Swell resin in DMF Fmoc_Deprotection Remove Fmoc group (20% piperidine (B6355638) in DMF) Swell_Resin->Fmoc_Deprotection Activate_AA Activate Fmoc-AA-OH (e.g., with HBTU/HOBt) Fmoc_Deprotection->Activate_AA Couple_AA Couple activated amino acid to resin Activate_AA->Couple_AA Wash_Resin Wash resin Couple_AA->Wash_Resin Repeat Repeat cycle for desired sequence Wash_Resin->Repeat LSIE_HCl L-Serine Isopropyl Ester Hydrochloride LSIE_HCl->Activate_AA Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc deprotection Repeat->Final_Deprotection Cleavage Cleave peptide from resin (e.g., with TFA) Final_Deprotection->Cleavage Purification Purify peptide (HPLC) Cleavage->Purification

A generalized workflow for solid-phase peptide synthesis using this compound.
Potential as a Neuroprotective Agent

L-serine has been shown to exhibit neuroprotective effects in various models of neurological disease and injury.[5] It is thought to act, in part, by activating inhibitory glycine (B1666218) receptors, thereby reducing neuronal excitotoxicity.[5] Ester derivatives of L-serine, such as the isopropyl ester, are being investigated as prodrugs to potentially enhance the bioavailability and central nervous system penetration of L-serine.

G Glutamate (B1630785) Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx ↑ Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity & Oxidative Stress Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death LSIE_HCl L-Serine Isopropyl Ester HCl Hydrolysis Hydrolysis LSIE_HCl->Hydrolysis In vivo L_Serine L-Serine Hydrolysis->L_Serine Glycine_Receptor Glycine Receptor L_Serine->Glycine_Receptor Activates Cl_Influx ↑ Cl⁻ Influx Glycine_Receptor->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Inhibition->Excitotoxicity Reduces

A diagram illustrating the hypothesized neuroprotective mechanism of L-serine.

Experimental Protocols

In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol describes a common in vitro method to assess the neuroprotective potential of a compound against glutamate-induced neuronal cell death.[6][7]

Cell Line:

  • HT22 mouse hippocampal neuronal cells (or primary cortical neurons)

Materials:

  • This compound

  • Glutamate

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Glutamate Insult: Induce excitotoxicity by adding glutamate (e.g., 5 mM final concentration) to the wells (except for the control group) and incubate for 24 hours.[8]

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Illustrative Quantitative Data:

Treatment GroupConcentrationCell Viability (%)
Control-100 ± 5.2
Glutamate5 mM45 ± 3.8
L-Serine Isopropyl Ester HCl + Glutamate10 µM58 ± 4.1
L-Serine Isopropyl Ester HCl + Glutamate50 µM75 ± 4.5
L-Serine Isopropyl Ester HCl + Glutamate100 µM88 ± 5.0

Note: These are representative data and actual results may vary.

Characterization Data (Reference)

Infrared (IR) Spectroscopy

The IR spectrum of L-serine methyl ester hydrochloride shows characteristic peaks for the functional groups present. A strong band around 1735 cm⁻¹ corresponds to the C=O stretching of the ester group. A broad band around 3235 cm⁻¹ is attributed to the overlapping stretching vibrations of the O-H and N-H bonds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Reference for L-Serine Methyl Ester Hydrochloride):

    • δ 4.03 (s, 2H, -CH₂)

    • δ 3.92 (s, 3H, -OCH₃)

    • Note: The proton on the alpha-carbon and the amine and hydroxyl protons would also be present.

  • ¹³C NMR (Reference for L-Serine Methyl Ester Hydrochloride):

    • δ 168.8 (C=O)

    • δ 53.5 (-OCH₃)

    • δ 40.2 (-CH₂)

    • Note: The alpha-carbon would also have a characteristic shift.

It is important to note that the chemical shifts for this compound will differ due to the presence of the isopropyl group.

Conclusion

This compound is a versatile derivative of L-serine with significant potential in synthetic and medicinal chemistry. Its primary application lies in peptide synthesis, where it serves as a protected form of L-serine. Furthermore, based on the known neuroprotective properties of L-serine, its isopropyl ester is a compound of interest for the development of novel therapeutics for neurological disorders. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this compound in their own laboratories. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound.

References

L-Serine Isopropyl Ester Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 37592-53-3 Molecular Formula: C₆H₁₄ClNO₃ Molecular Weight: 183.63 g/mol

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with L-Serine Isopropyl Ester Hydrochloride. This document provides detailed information on its physicochemical properties, synthesis, and applications, with a focus on experimental protocols and data presentation.

Physicochemical Properties

This compound is a serine derivative that presents as a white to off-white solid. It is known to be highly soluble in water.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₄ClNO₃[2]
Molecular Weight 183.63 g/mol [2]
Appearance White to off-white solid[1]
Solubility ≥ 100 mg/mL in Water[1][3][4]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][3]

Spectral Data:

Detailed spectral data for this compound is not widely published. However, information for the closely related L-Serine methyl ester hydrochloride can provide insights into expected spectral characteristics.

  • Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt of a serine ester would be expected to show characteristic peaks for the amine group (N-H stretching), the ester carbonyl group (C=O stretching), and the hydroxyl group (O-H stretching). For the related methyl ester hydrochloride, a strong band around 1735 cm⁻¹ is attributed to the C=O stretching of the ester, and a broad band around 3235 cm⁻¹ originates from overlapped O-H and N-H stretching oscillations.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals corresponding to the protons of the isopropyl group (a septet and a doublet), the α-proton of the serine backbone, the β-protons adjacent to the hydroxyl group, and exchangeable protons from the amine and hydroxyl groups.

    • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ester, the α- and β-carbons of the serine backbone, and the carbons of the isopropyl group.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (L-Serine isopropyl ester) and fragmentation patterns characteristic of amino acid esters, such as loss of the ester group.

Synthesis and Purification

The primary method for the synthesis of this compound involves the esterification of L-serine with isopropanol (B130326) in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl).

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: esterification of the carboxylic acid and protonation of the amino group to form the hydrochloride salt.

G cluster_synthesis Synthesis Workflow L-Serine L-Serine Esterification Esterification L-Serine->Esterification Isopropanol Isopropanol Isopropanol->Esterification Acid_Catalyst Thionyl Chloride or HCl Acid_Catalyst->Esterification L-Serine_Isopropyl_Ester L-Serine Isopropyl Ester Esterification->L-Serine_Isopropyl_Ester HCl_Protonation HCl (in situ or added) L-Serine_Isopropyl_Ester->HCl_Protonation Final_Product L-Serine Isopropyl Ester Hydrochloride HCl_Protonation->Final_Product

General Synthesis Workflow Diagram
Experimental Protocol: Synthesis via Thionyl Chloride Method

This protocol is adapted from general methods for the synthesis of amino acid ester hydrochlorides.[6][7][8]

Materials:

  • L-Serine

  • Isopropanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-serine in anhydrous isopropanol. The flask should be cooled in an ice-water bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. An excess of thionyl chloride is typically used.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization.

Purification Protocol: Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can enhance crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the purified crystals under vacuum.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and drug discovery.

Peptide Synthesis

The esterification of the carboxylic acid group of serine allows for its use in solution-phase peptide synthesis by protecting the C-terminus. The amino group can be protected with a suitable protecting group (e.g., Boc or Fmoc), and the hydroxyl group of the serine side chain may also require protection depending on the coupling strategy. After coupling with another amino acid or peptide fragment, the isopropyl ester can be saponified to reveal the free carboxylic acid for further elongation of the peptide chain. Serine and its esters are crucial for methods like serine and threonine ligation for the chemical synthesis of proteins.[9][10][11]

Intermediate in Drug Synthesis

Amino acid esters are important intermediates in the synthesis of various pharmaceuticals. For instance, L-serine methyl ester hydrochloride is a key intermediate in the synthesis of the ACE inhibitor, Ramipril (B1678797).[6][7][8] While specific examples for the isopropyl ester are less documented, its structural similarity suggests its potential as an intermediate in the synthesis of analogous compounds or other complex molecules.

G cluster_applications Key Application Areas L-Serine_Ester L-Serine Isopropyl Ester Hydrochloride Peptide_Synthesis Peptide Synthesis L-Serine_Ester->Peptide_Synthesis Drug_Intermediate Pharmaceutical Intermediate L-Serine_Ester->Drug_Intermediate Peptides_Proteins Peptides and Proteins Peptide_Synthesis->Peptides_Proteins APIs Active Pharmaceutical Ingredients (APIs) Drug_Intermediate->APIs

Applications of this compound

Biological Activity and Mechanism of Action

Currently, there is a lack of specific studies on the biological activity and mechanism of action of this compound itself. However, the biological roles of L-serine and other amino acid esters can provide a framework for potential areas of investigation.

The Role of L-Serine

L-serine is a non-essential amino acid with crucial functions in the central nervous system and overall metabolism.[12][13] It serves as a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as phospholipids (B1166683) and sphingolipids.[14] L-serine has demonstrated neuroprotective effects in various models of neurological disease and injury.[15][16][17][18][19] Its neuroprotective mechanisms are thought to involve the activation of glycine receptors and regulation of inflammatory responses.[15]

General Pharmacology of Amino Acid Esters

Some amino acid esters are known to possess biological activity. For example, certain amino acid esters act as local anesthetics.[20] These compounds are typically metabolized in the plasma by esterases.[20] Some studies have also explored the toxicological and pharmacological properties of various amino acid esters, with some showing nicotinic activity.[21] It is plausible that L-Serine Isopropyl Ester could be hydrolyzed in vivo to L-serine and isopropanol, thus potentially exerting some of the known effects of L-serine.

Potential Metabolic Fate

The metabolic fate of this compound has not been specifically studied. However, it is likely to undergo hydrolysis by esterases in the body to yield L-serine and isopropanol. The released L-serine would then enter the endogenous L-serine pool and participate in its various metabolic pathways, including protein synthesis, gluconeogenesis, and the synthesis of other biomolecules.[14][22]

G cluster_metabolism Postulated Metabolic Pathway LSIE_HCl L-Serine Isopropyl Ester Hydrochloride Hydrolysis Esterase-mediated Hydrolysis LSIE_HCl->Hydrolysis L-Serine L-Serine Hydrolysis->L-Serine Isopropanol Isopropanol Hydrolysis->Isopropanol Metabolic_Pathways Endogenous L-Serine Metabolic Pathways L-Serine->Metabolic_Pathways

Postulated Metabolic Pathway of L-Serine Isopropyl Ester

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and drug development. Its utility as a protected form of L-serine makes it a key component in peptide synthesis and as a potential intermediate for complex pharmaceutical molecules. While its specific physicochemical properties and biological activities are not extensively documented, this guide provides a comprehensive overview of the current knowledge and outlines clear experimental approaches for its synthesis and purification. Further research into its unique biological effects and applications is warranted to fully explore its potential in the life sciences.

References

Technical Data Sheet: L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for L-Serine Isopropyl Ester Hydrochloride, a derivative of the amino acid serine. The information is presented to support research and development activities in the pharmaceutical and biotechnology sectors.

Chemical Identity and Properties

This compound is a chemical compound used in various scientific research applications. A summary of its key quantitative data is provided in the table below for easy reference and comparison.

ParameterValueSource(s)
Molecular Weight 183.63 g/mol [1][2][3][4][5]
Molecular Formula C₆H₁₄ClNO₃[1][2][3][4]
CAS Number 37592-53-3[1][2][3][4]
Appearance White to off-white solid[1]

Experimental Protocols

Signaling Pathways and Logical Relationships

The determination of a compound's molecular weight is a fundamental chemical property and does not involve biological signaling pathways or complex logical relationships that would necessitate a diagram. Therefore, a Graphviz diagram for this specific topic is not applicable.

References

L-Serine Isopropyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serine isopropyl ester hydrochloride is a derivative of the amino acid L-serine, characterized by the esterification of the carboxylic acid group with isopropanol (B130326). This modification enhances its utility as a building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectral characterization of this compound. Detailed experimental protocols and data are presented to support its application in research and development.

Chemical Structure and Properties

This compound is a white to off-white solid.[1] The hydrochloride salt form improves its stability and solubility in aqueous solutions.

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C6H14ClNO3[1]
Molecular Weight 183.63 g/mol [1]
CAS Number 37592-53-3[1]
Appearance White to off-white solid[1]
Solubility Soluble in water (≥ 100 mg/mL)[1]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[1]
SMILES N--INVALID-LINK--C(OC(C)C)=O.[H]Cl[2]

Synthesis

This compound is typically synthesized by the esterification of L-serine with isopropanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of amino acid ester hydrochlorides.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product LSerine L-Serine Esterification Esterification Reaction LSerine->Esterification Isopropanol Isopropanol Isopropanol->Esterification ThionylChloride Thionyl Chloride ThionylChloride->Esterification Catalyst Product L-Serine Isopropyl Ester Hydrochloride Esterification->Product

References

Solubility Profile of L-Serine Isopropyl Ester Hydrochloride in Aqueous Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of L-serine isopropyl ester hydrochloride, a key intermediate in various synthetic and pharmaceutical applications. The document details available quantitative solubility data, presents a synthesized experimental protocol for its determination, and illustrates relevant workflows through logical diagrams. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Quantitative Solubility Data

The aqueous solubility of this compound is a critical parameter for its application in various experimental and manufacturing processes. The available data indicates a high degree of solubility in water.

CompoundSolventTemperatureSolubilityMolar Concentration (approx.)
This compoundWaterNot Specified≥ 100 mg/mL[1]544.57 mM[1]

Note: The "≥" symbol indicates that the saturation point may be higher than the reported value.[1]

Experimental Protocol for Aqueous Solubility Determination

The following is a detailed methodology for determining the aqueous solubility of this compound, based on the widely accepted shake-flask method. This protocol is synthesized from established principles of solubility measurement for amino acid hydrochlorides.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25°C).

Materials:

  • This compound (of known purity)

  • Distilled or deionized water

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of volumetric flasks containing a known volume of water. The excess solid should be clearly visible.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the flasks to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility. The filter should be pre-conditioned with the solution if necessary.

  • Quantification:

    • Accurately dilute the filtered sample with a known volume of water to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the unknown sample.

  • Data Analysis:

    • Calculate the concentration of the original, undiluted solution, taking into account the dilution factor.

    • The resulting concentration represents the equilibrium solubility of this compound in water at the specified temperature.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a logical process for the utilization of this compound in peptide synthesis.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh excess L-serine isopropyl ester HCl prep2 Add to known volume of water prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow solid to sediment equil1->equil2 sampling1 Withdraw supernatant equil2->sampling1 sampling2 Filter through 0.22 µm syringe filter sampling1->sampling2 sampling3 Dilute sample sampling2->sampling3 sampling4 Quantify concentration (HPLC/UV-Vis) sampling3->sampling4 result1 Calculate Equilibrium Solubility sampling4->result1

Caption: Experimental workflow for determining the aqueous solubility of this compound.

G cluster_reactants Reactants cluster_process Peptide Coupling Process cluster_purification Purification & Characterization cluster_product Product reactant1 L-Serine Isopropyl Ester HCl process1 Deprotection of amine (if necessary) reactant1->process1 reactant2 N-protected Amino Acid process2 Activation of N-protected Amino Acid reactant2->process2 reactant3 Coupling Agent (e.g., DCC, HBTU) reactant3->process2 process3 Peptide bond formation process1->process3 process2->process3 purify1 Work-up and extraction process3->purify1 purify2 Chromatographic purification purify1->purify2 purify3 Characterization (NMR, MS) purify2->purify3 product1 Protected Dipeptide purify3->product1

Caption: Logical workflow for the application of this compound in peptide synthesis.

References

L-Serine Isopropyl Ester Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Serine isopropyl ester hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the compound's stability profile, potential degradation pathways, and methodologies for stability assessment. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information from vendor specifications and established principles of amino acid ester stability to provide a thorough understanding.

Summary of Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and purity of this compound. The following table summarizes the recommended storage conditions for both the solid powder and solutions, based on information provided by various chemical suppliers.

FormStorage TemperatureRecommended Duration
Solid Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent/Solution -80°CUp to 6 months
-20°CUp to 1 month

Note: For aqueous solutions, it is recommended to filter and sterilize the solution before storage. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot solutions into single-use volumes.

Potential Degradation Pathways

This compound, as an amino acid ester, is susceptible to several degradation pathways. Understanding these pathways is crucial for developing stable formulations and appropriate analytical methods. The hydrochloride salt form generally enhances the stability of the free amine.

Hydrolysis

The ester linkage in this compound is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of L-Serine and isopropanol. The rate of hydrolysis is pH-dependent, with increased rates at pH values above 8.

Oxidation

The amino group and the hydroxyl group in the serine side chain can be susceptible to oxidation. Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ion impurities. This can lead to a variety of degradation products, potentially impacting the compound's purity and activity.

Photodegradation
Thermal Degradation

At elevated temperatures, amino acid esters can undergo thermal decomposition. For serine derivatives, this can involve complex reactions such as deamination, decarboxylation, and condensation reactions. The primary degradation products upon heating are often water, ammonia, and carbon dioxide.

This compound This compound L-Serine L-Serine This compound->L-Serine Hydrolysis (H₂O, pH) Isopropanol Isopropanol This compound->Isopropanol Hydrolysis (H₂O, pH) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O₂, Peroxides) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (Light/UV) Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Thermal Stress (Heat) cluster_0 Forced Degradation Studies cluster_1 HPLC Analysis Prepare Samples Prepare Samples Acid Hydrolysis Acid Hydrolysis Prepare Samples->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Samples->Base Hydrolysis Oxidation Oxidation Prepare Samples->Oxidation Thermal Stress Thermal Stress Prepare Samples->Thermal Stress Photolytic Stress Photolytic Stress Prepare Samples->Photolytic Stress Analyze Samples Analyze Samples Acid Hydrolysis->Analyze Samples Base Hydrolysis->Analyze Samples Oxidation->Analyze Samples Thermal Stress->Analyze Samples Photolytic Stress->Analyze Samples Develop Method Develop Method Develop Method->Analyze Samples Validate Method Validate Method Analyze Samples->Validate Method Stability Assessment Report Stability Assessment Report Validate Method->Stability Assessment Report

The Neuroprotective Mechanisms of L-Serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted neuroprotective mechanisms of L-serine (B559523), an endogenous amino acid with significant therapeutic potential. The document summarizes key findings, presents quantitative data from various studies, outlines detailed experimental protocols, and visualizes complex biological processes to support ongoing research and drug development in neurodegenerative diseases.

Core Neuroprotective Mechanisms of L-Serine

L-serine exerts its neuroprotective effects through several interconnected pathways, primarily by mitigating cellular stress and promoting neuronal homeostasis. Key mechanisms include the modulation of the unfolded protein response (UPR), enhancement of protein clearance through lysosomal pathways, reduction of neuroinflammation and oxidative stress, and regulation of neuronal excitability.

Modulation of the Unfolded Protein Response (UPR) and ER Stress

A critical aspect of L-serine's neuroprotective action is its ability to modulate the endoplasmic reticulum (ER) stress response. L-serine has been shown to function as a proteostasis regulator, preparing cells to effectively respond to oxidative insults and return to homeostasis[1]. A key target in this pathway is the protein disulfide isomerase (PDI), an ER chaperone crucial for refolding misfolded proteins. L-serine selectively increases the translation of PDI, thereby enhancing the cell's capacity to manage proteotoxic stress[2][3]. This upregulation of PDI is a novel mechanism contributing to L-serine-mediated neuroprotection[2][3].

Activation of Lysosomal Protein Degradation

In addition to promoting proper protein folding, L-serine facilitates the clearance of aggregated or misfolded proteins by activating the autophagic-lysosomal system. Specifically, L-serine selectively induces the activity of lysosomal enzymes cathepsin B and cathepsin L, without affecting proteasome activity[4]. This activation of lysosomal proteolysis is significant as impaired autophagy is a hallmark of many neurodegenerative diseases[4].

Anti-inflammatory Effects via Microglial Polarization

L-serine demonstrates potent anti-inflammatory properties by influencing the phenotype of microglia, the resident immune cells of the central nervous system. It promotes the polarization of pro-inflammatory M1 microglia towards the anti-inflammatory and neuroprotective M2 phenotype[1]. This shift is associated with an increased expression of PPAR-γ, a key regulator of microglial polarization[1][5]. Consequently, L-serine treatment leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[2][6].

Reduction of Oxidative Stress

L-serine contributes to the cellular antioxidant defense system by supporting the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant[7]. By bolstering GSH levels, L-serine protects neurons from oxidative stress-mediated apoptosis.

Attenuation of Neuronal Excitotoxicity

L-serine plays a crucial role in reducing neuronal excitotoxicity, a common pathological feature in many neurological disorders. It acts as an agonist for the glycine (B1666218) receptor, an inhibitory ion channel that, when activated, leads to hyperpolarization of the neuronal membrane, thus decreasing neuronal excitability[2][8]. This mechanism is particularly important in conditions such as cerebral ischemia, where L-serine has been shown to be neuroprotective[2][8].

Quantitative Data on L-Serine's Neuroprotective Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of L-serine.

In Vivo Model L-Serine Dosage Key Findings Reference
Middle Cerebral Artery Occlusion (MCAO) in rats56, 168, or 504 mg/kg (i.p.)Dose-dependent decrease in neurological deficit score and infarct volume.[8][9]
Traumatic Brain Injury (TBI) in mice114, 342, or 1027 mg/kg (i.p.)Reduced brain water content, lesion volume, and neuronal loss.[6]
Amyotrophic Lateral Sclerosis (ALS) patients (Phase I trial)30 g/day (p.o.)Slowed disease progression.[4]
In Vitro Model L-Serine Concentration Key Findings Reference
Differentiated SH-SY5Y cells (AlCl3-induced toxicity)0-800 µg/mlProtected against AlCl3-induced reduction in cell viability.[7]
Human Umbilical Vein Endothelial Cells (HUVECs) (H2O2-induced oxidative stress)0.1-3.2 mMProtected against H2O2-mediated cytotoxicity with an EC50 of 0.45 mM.[10]
Primary rat hippocampal neurons (hypoxia or glutamate (B1630785) exposure)Not specifiedElevated cell viability and inhibited lactate (B86563) dehydrogenase leakage.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Disulfide Isomerase (PDI)

Objective: To quantify the expression of PDI in neuronal cells following L-serine treatment.

Protocol:

  • Cell Culture and Treatment: Culture SH-SY5Y human neuroblastoma cells to >90% confluence. Treat cells with the desired concentrations of L-serine (e.g., 100 µM) or vehicle control for a specified duration (e.g., 17 hours)[11].

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PDI overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band densities using densitometry software and normalize to a loading control (e.g., GAPDH or total protein stain)[11].

Cathepsin B and L Activity Assay

Objective: To measure the enzymatic activity of cathepsin B and L in cell lysates after L-serine treatment.

Protocol:

  • Cell Lysis: Lyse L-serine-treated and control cells in a chilled lysis buffer.

  • Fluorometric Assay: Use a fluorescence-based assay kit. The assay utilizes a specific substrate for cathepsin B (e.g., Z-RR-AMC) or cathepsin L (e.g., Z-FR-AMC).

  • Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the respective substrate.

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light, for 1-2 hours. Measure the fluorescence of the cleaved substrate at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Quantify the enzyme activity based on a standard curve generated with a known amount of cleaved fluorophore.

Microglial Polarization Assay (Flow Cytometry)

Objective: To characterize the M1/M2 polarization state of microglia in response to L-serine.

Protocol:

  • Microglia Isolation and Culture: Isolate primary microglia from mouse brains or use a microglial cell line (e.g., BV-2).

  • Treatment: Treat the microglia with L-serine and/or pro-inflammatory stimuli (e.g., LPS) for 24-48 hours.

  • Cell Staining: Harvest the cells and stain them with fluorescently-conjugated antibodies against surface markers for M1 (e.g., CD86, CD16/32) and M2 (e.g., CD206, Arginase-1) phenotypes, along with a general microglial marker (e.g., CD11b) and a viability dye[12][13].

  • Flow Cytometry: Acquire the stained cells on a flow cytometer.

  • Gating and Analysis: Gate on the live, single-cell population, then on the CD11b+ microglia. Within the microglial population, quantify the percentage of cells expressing M1 and M2 markers[12][13].

Glutathione (GSH) Level Measurement

Objective: To determine the intracellular concentration of GSH in L-serine-treated neuronal cells.

Protocol:

  • Sample Preparation: Lyse the treated and control cells and deproteinize the lysates.

  • Colorimetric Assay: Use a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow product.

  • Measurement: Measure the absorbance of the product at 412 nm.

  • Quantification: Calculate the GSH concentration based on a standard curve prepared with known concentrations of GSH.

Whole-Cell Patch-Clamp for Glycine Receptor Activation

Objective: To measure the electrophysiological response of neurons to L-serine via glycine receptor activation.

Protocol:

  • Cell Preparation: Use primary neuronal cultures or brain slices.

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

  • Drug Application: Perfuse the cells with a solution containing L-serine at various concentrations.

  • Data Acquisition: Record the membrane currents elicited by L-serine application. The activation of glycine receptors will result in an inward chloride current.

  • Analysis: Analyze the amplitude and kinetics of the recorded currents to characterize the dose-response relationship of L-serine at the glycine receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

L_Serine_Neuroprotection_Pathways cluster_stress_response Cellular Stress Response cluster_protein_clearance Protein Clearance cluster_neuroinflammation Neuroinflammation cluster_excitotoxicity Neuronal Excitotoxicity ER Stress ER Stress Misfolded Proteins Misfolded Proteins ER Stress->Misfolded Proteins Proteostasis Proteostasis Misfolded Proteins->Proteostasis PDI Upregulation PDI Upregulation PDI Upregulation->Misfolded Proteins refolds L-Serine_SR L-Serine L-Serine_SR->PDI Upregulation upregulates L-Serine_PC L-Serine Cathepsin B/L Activation Cathepsin B/L Activation L-Serine_PC->Cathepsin B/L Activation activates Autophagy/Lysosomal Pathway Autophagy/Lysosomal Pathway Cathepsin B/L Activation->Autophagy/Lysosomal Pathway Protein Aggregate Clearance Protein Aggregate Clearance Autophagy/Lysosomal Pathway->Protein Aggregate Clearance L-Serine_NI L-Serine PPAR-gamma PPAR-γ L-Serine_NI->PPAR-gamma upregulates Microglia M2 M2 Microglia (Anti-inflammatory) PPAR-gamma->Microglia M2 promotes polarization Microglia M1 M1 Microglia (Pro-inflammatory) Microglia M1->Microglia M2 shifts to Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines Microglia M2->Reduced Pro-inflammatory Cytokines L-Serine_NE L-Serine Glycine Receptor Glycine Receptor L-Serine_NE->Glycine Receptor activates Neuronal Hyperpolarization Neuronal Hyperpolarization Glycine Receptor->Neuronal Hyperpolarization Reduced Excitotoxicity Reduced Excitotoxicity Neuronal Hyperpolarization->Reduced Excitotoxicity Western_Blot_Workflow start Start cell_culture Neuronal Cell Culture start->cell_culture treatment L-Serine Treatment cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-PDI) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Analysis detection->analysis end End analysis->end Microglial_Polarization_Workflow start Start isolate_culture Isolate & Culture Microglia start->isolate_culture stimulate_treat Stimulation (e.g., LPS) & L-Serine Treatment isolate_culture->stimulate_treat harvest Harvest Cells stimulate_treat->harvest stain Stain with Fluorescent Antibodies (CD11b, CD86, CD206) & Viability Dye harvest->stain flow_cytometry Acquire on Flow Cytometer stain->flow_cytometry gating Gating Strategy: 1. Live, single cells 2. CD11b+ microglia flow_cytometry->gating quantify Quantify % of M1 (CD86+) & M2 (CD206+) Microglia gating->quantify end End quantify->end

References

The Multifaceted Biological Activities of L-Serine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine, a non-essential amino acid, serves as a critical building block for proteins and a central node in cellular metabolism. Beyond these fundamental roles, its diverse derivatives exhibit a remarkable spectrum of biological activities, positioning them as key players in neurotransmission, cancer biology, and inflammatory processes. This in-depth technical guide explores the core biological functions of L-serine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development.

L-Serine Derivatives in Neurotransmission: The Crucial Role of D-Serine

While L-amino acids are the canonical components of proteins, the D-enantiomer of serine, D-serine, has emerged as a vital signaling molecule in the central nervous system (CNS).[1][2]

D-Serine as a Co-agonist of the NMDA Receptor

D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, synaptic plasticity, and memory formation.[1][2][3] The activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, with D-serine being the primary endogenous ligand for the co-agonist site in many brain regions.[3][4] This modulation of NMDA receptor activity implicates D-serine in various neurological processes and its dysregulation in several pathological conditions, including schizophrenia, Alzheimer's disease, and epilepsy.[1][4][5]

dot code block:

NMDA_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Inactive) Glutamate->NMDA_Receptor Binds to GluN2 D-Serine D-Serine D-Serine->NMDA_Receptor Binds to GluN1 NMDA_Receptor_Active NMDA Receptor (Active) NMDA_Receptor->NMDA_Receptor_Active Conformational Change Ca_Influx Ca²+ Influx NMDA_Receptor_Active->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Downstream_Signaling

Caption: Signaling pathway of NMDA receptor activation by glutamate and D-serine.

Quantitative Data: Potency of NMDA Receptor Agonists

The following table summarizes the potency of various L-serine derivatives and other compounds as agonists at the NMDA receptor.

CompoundEC50 (µM)Receptor Subtype/System
L-Glutamate2.3Mouse embryonic hippocampal neurons
D-Serine~1.0Recombinant NMDA receptors
Glycine-Generally less potent than D-serine at synaptic NMDARs

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

The L-Serine Biosynthesis Pathway: A Target in Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation. The de novo L-serine biosynthesis pathway is frequently upregulated in various cancers, including breast cancer and melanoma, making it an attractive target for therapeutic intervention.[6][7][8] This pathway provides the necessary building blocks for the synthesis of nucleotides, amino acids, and lipids, and also contributes to cellular redox balance.[9][10]

dot code block:

Serine_Biosynthesis_Pathway cluster_enzymes Enzymes Glycolysis Glycolysis 3-PG 3-Phosphoglycerate Glycolysis->3-PG 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP NAD+ -> NADH PHGDH PHGDH Phosphoserine Phosphoserine 3-PHP->Phosphoserine Glutamate -> α-KG PSAT1 PSAT1 L-Serine L-Serine Phosphoserine->L-Serine H₂O -> Pi PSPH PSPH Glycine Glycine L-Serine->Glycine THF -> 5,10-methylene-THF SHMT SHMT1/2 One-Carbon_Units One-Carbon Units Glycine->One-Carbon_Units Nucleotide_Synthesis Nucleotide Synthesis One-Carbon_Units->Nucleotide_Synthesis

Caption: The L-serine biosynthesis pathway and its connection to nucleotide synthesis.

Inhibitors of the L-Serine Biosynthesis Pathway

Targeting the enzymes of the L-serine biosynthesis pathway has emerged as a promising anti-cancer strategy. Several small molecule inhibitors have been developed that target key enzymes like phosphoglycerate dehydrogenase (PHGDH), phosphoserine phosphatase (PSPH), and serine hydroxymethyltransferase (SHMT).[9][11]

The following table presents the half-maximal inhibitory concentration (IC50) values for selected SHMT inhibitors.

InhibitorTargetIC50 (nM)Cell Line/System
SHIN1SHMT15In vitro
SHIN1SHMT213In vitro
Compound 2SHMT1/2~10In vitro

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory and Antimicrobial Activities of L-Serine Derivatives

Recent research has highlighted the potential of L-serine derivatives as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

Certain synthetic L-serine derivatives have demonstrated significant anti-inflammatory properties. These compounds can reduce edema and inhibit enzymes involved in the inflammatory cascade.

CompoundInhibition of Carrageenan-induced Rat Paw Edema (%)Soybean Lipoxygenase Inhibition (IC50, µM)
Compound 259>50
Compound 9--
Antimicrobial Activity

L-serine and its derivatives have also been shown to possess antimicrobial properties. For instance, D-cycloserine, a cyclic analog of D-serine, is a known antibiotic that inhibits bacterial cell wall synthesis.[12] More recently, L-serine has been found to potentiate the activity of certain antibiotics against pathogenic bacteria.[13][14]

Experimental Protocols

Serine Racemase Inhibition Assay

Objective: To determine the inhibitory potential of a compound against serine racemase, the enzyme responsible for converting L-serine to D-serine.

Methodology:

  • Enzyme Preparation: Purified recombinant serine racemase is used.

  • Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl, pH 8.2) containing L-serine as the substrate, pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, and the test inhibitor at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., trichloroacetic acid).

  • Quantification of D-serine: The amount of D-serine produced is quantified using high-performance liquid chromatography (HPLC) following derivatization with a chiral reagent.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of D-serine produced in the presence of the inhibitor to the control (without inhibitor). The IC50 value is then determined from a dose-response curve.

Measurement of D-Serine Levels in Cerebrospinal Fluid (CSF)

Objective: To quantify the concentration of D-serine in CSF samples, which can be a biomarker for neurological disorders.

Methodology:

  • Sample Collection: CSF is collected from patients via lumbar puncture.

  • Sample Preparation: Proteins in the CSF are precipitated and removed by centrifugation.

  • Derivatization: The amino acids in the supernatant, including D- and L-serine, are derivatized with a chiral reagent (e.g., Marfey's reagent) to allow for their separation and quantification.

  • Chromatographic Separation and Detection: The derivatized amino acids are separated using liquid chromatography (LC) and detected by mass spectrometry (MS).

  • Quantification: The concentration of D-serine is determined by comparing its peak area to that of a known standard.

Assessment of Tumor Growth Inhibition by PHGDH Knockdown

Objective: To evaluate the effect of inhibiting the L-serine biosynthesis pathway on cancer cell proliferation.

Methodology:

  • Cell Culture: Cancer cell lines known to have high expression of PHGDH are cultured under standard conditions.

  • Gene Knockdown: The expression of the PHGDH gene is silenced using techniques such as RNA interference (siRNA or shRNA) or CRISPR-Cas9. A control group of cells is treated with a non-targeting sequence.

  • Proliferation Assay: The proliferation of both the PHGDH-knockdown and control cells is monitored over several days using methods like cell counting, MTT assay, or live-cell imaging.

  • Data Analysis: The growth curves of the two groups are compared to determine the effect of PHGDH knockdown on cell proliferation.

dot code block:

Experimental_Workflow_PHGDH_Knockdown Start Start Cell_Culture Culture Cancer Cells (High PHGDH) Start->Cell_Culture Transfection Transfect with siRNA/shRNA/CRISPR Cell_Culture->Transfection Control_Group Control Group (Non-targeting) Transfection->Control_Group Experimental_Group Experimental Group (PHGDH Knockdown) Transfection->Experimental_Group Incubation Incubate for 48-72h Control_Group->Incubation Experimental_Group->Incubation Proliferation_Assay Perform Proliferation Assay (e.g., MTT, Cell Counting) Incubation->Proliferation_Assay Data_Analysis Analyze and Compare Growth Curves Proliferation_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for assessing tumor growth inhibition by PHGDH knockdown.

Conclusion

The derivatives of L-serine represent a class of molecules with profound and diverse biological activities. From the critical role of D-serine in orchestrating synaptic plasticity to the reliance of cancer cells on the L-serine biosynthesis pathway for their survival, these compounds are at the forefront of research in neuroscience and oncology. The development of specific inhibitors for the enzymes in the L-serine metabolic pathway holds significant promise for novel therapeutic strategies. Furthermore, the emerging anti-inflammatory and antimicrobial properties of L-serine derivatives open up new avenues for drug discovery. This guide provides a foundational understanding of these activities, supported by quantitative data and detailed methodologies, to empower researchers in their pursuit of innovative therapeutic solutions.

References

L-Serine Isopropyl Ester: A Technical Guide to its Potential Research Applications in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-serine, a non-essential amino acid, has garnered significant attention for its neuroprotective properties and its crucial role in central nervous system (CNS) function. Its therapeutic potential in neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease is an active area of investigation. L-serine isopropyl ester, a lipophilic derivative of L-serine, presents a promising tool for researchers. By transiently masking the carboxylic acid group, esterification is hypothesized to enhance cell membrane permeability and facilitate passage across the blood-brain barrier (BBB). This modification may lead to increased bioavailability of L-serine within the CNS, offering a more potent and efficient means of studying its neuroprotective and neuromodulatory effects. This technical guide provides a comprehensive overview of the potential research uses of L-serine isopropyl ester, including its presumed mechanism of action, potential therapeutic applications, and detailed, adaptable experimental protocols.

Introduction: The Rationale for L-Serine Isopropyl Ester in Neuroscience Research

L-serine plays a multifaceted role in the CNS. It is a precursor to several vital molecules, including D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is critical for synaptic plasticity and memory formation.[1][2][3][4] L-serine itself has demonstrated neuroprotective effects by mitigating excitotoxicity, reducing neuroinflammation, and promoting neuronal survival.[5][6][7] However, the therapeutic application of L-serine can be limited by its transport across the BBB.

L-serine isopropyl ester is a prodrug of L-serine, designed to overcome this limitation. The addition of the isopropyl ester group increases the lipophilicity of the molecule, which is expected to enhance its ability to diffuse across the lipid-rich cell membranes and the BBB. Once inside the cell or the CNS, endogenous esterases are expected to hydrolyze the ester bond, releasing L-serine to exert its biological effects. This approach offers researchers a potential method to achieve higher intracellular and brain concentrations of L-serine compared to the administration of L-serine itself.

Presumed Mechanism of Action

The primary mechanism of action of L-serine isopropyl ester is predicated on its role as a delivery vehicle for L-serine. Upon administration, it is anticipated to:

  • Cross Biological Membranes: The increased lipophilicity due to the isopropyl ester moiety is expected to facilitate passive diffusion across cell membranes and the blood-brain barrier.

  • Intracellular Conversion: Once inside the target cells, ubiquitous intracellular esterases will likely cleave the isopropyl ester, releasing L-serine and isopropanol.

  • Exert L-Serine's Biological Effects: The liberated L-serine can then participate in its known metabolic and signaling pathways, including:

    • Synthesis of D-serine: L-serine is the direct precursor to D-serine, a crucial co-agonist at the synaptic NMDA receptor, thereby modulating glutamatergic neurotransmission and synaptic plasticity.[1][4]

    • Neuroprotection: L-serine has been shown to protect neurons from various insults, including excitotoxicity and oxidative stress.[5][6]

    • One-Carbon Metabolism: L-serine is a major source of one-carbon units for the synthesis of nucleotides and for methylation reactions, which are vital for DNA synthesis and repair.

    • Sphingolipid and Phospholipid Synthesis: L-serine is a key component in the biosynthesis of sphingolipids and phospholipids, which are essential for cell membrane integrity and signaling.

Below is a diagram illustrating the proposed mechanism of L-serine isopropyl ester.

L-Serine Isopropyl Ester Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Space (Neuron/Glia) cluster_2 Synapse L-Serine_Isopropyl_Ester L-Serine Isopropyl Ester L-Serine L-Serine L-Serine_Isopropyl_Ester->L-Serine Diffusion across cell membrane Esterases Esterases L-Serine->Esterases D-Serine D-Serine L-Serine->D-Serine Serine Racemase Neuroprotection Neuroprotection L-Serine->Neuroprotection Metabolism Metabolic Pathways (e.g., One-Carbon Metabolism) L-Serine->Metabolism Esterases->L-Serine Hydrolysis NMDA_Receptor NMDA Receptor D-Serine->NMDA_Receptor Co-agonist

Caption: Proposed mechanism of L-serine isopropyl ester action.

Potential Research Applications in Neurodegenerative Diseases

The enhanced bioavailability of L-serine afforded by its isopropyl ester makes it a valuable tool for investigating neurodegenerative diseases where L-serine metabolism is implicated.

Amyotrophic Lateral Sclerosis (ALS)

Studies have suggested that the environmental neurotoxin β-N-methylamino-L-alanine (BMAA) may play a role in some forms of ALS. BMAA can be misincorporated into proteins in place of L-serine, leading to protein misfolding and aggregation. Supplementation with L-serine has been shown to be protective in preclinical models of BMAA-induced neurotoxicity. L-serine isopropyl ester could be used to investigate whether enhanced delivery of L-serine to the CNS can provide superior protection against BMAA-induced pathology and motor neuron degeneration.

Alzheimer's Disease

Impaired glucose metabolism and altered amino acid profiles, including L-serine, have been observed in the brains of Alzheimer's disease patients. L-serine is a precursor to D-serine, which modulates NMDA receptor activity, a key player in learning and memory. Some studies suggest that L-serine supplementation may be beneficial. L-serine isopropyl ester could be employed to explore the therapeutic potential of elevating brain L-serine levels to a greater extent, potentially improving cognitive function in animal models of Alzheimer's disease.

The following diagram illustrates a potential experimental workflow for evaluating the efficacy of L-serine isopropyl ester in a mouse model of Alzheimer's disease.

Alzheimer's Model Workflow Start Start: Alzheimer's Disease Mouse Model (e.g., 5xFAD) Treatment Treatment Groups: 1. Vehicle Control 2. L-Serine 3. L-Serine Isopropyl Ester Start->Treatment Behavioral Behavioral Testing: - Morris Water Maze - Y-Maze Treatment->Behavioral Biochemical Biochemical Analysis: - Brain L-serine levels - Aβ plaque load - Tau phosphorylation Behavioral->Biochemical Histological Histological Analysis: - Immunohistochemistry (Aβ, p-Tau, Neuronal markers) Biochemical->Histological End End: Data Analysis and Conclusion Histological->End

Caption: Experimental workflow for Alzheimer's disease model.

Quantitative Data Summary

Due to the lack of direct studies on L-serine isopropyl ester, the following tables summarize typical concentrations and dosages of L-serine used in published research. These values can serve as a starting point for designing experiments with L-serine isopropyl ester, with the caveat that dose-response studies will be necessary to determine optimal concentrations.

Table 1: In Vitro Concentrations of L-Serine

Cell TypeApplicationL-Serine ConcentrationOutcome MeasureReference
SH-SY5Y NeuroblastomaNeuroprotection against BMAA100 - 1000 µMCell viability, protein aggregationFictional Example
Primary Cortical NeuronsNeuroprotection against excitotoxicity50 - 500 µMNeuronal survival, caspase activityFictional Example
BV-2 MicrogliaAnti-inflammatory effects200 - 2000 µMCytokine release (TNF-α, IL-6)Fictional Example

Table 2: In Vivo Dosages of L-Serine

Animal ModelDisease ModelL-Serine DosageRoute of AdministrationOutcome MeasureReference
C57BL/6 MiceBMAA-induced neurotoxicity100 - 500 mg/kg/dayOral gavageMotor function, neuronal survivalFictional Example
5xFAD MiceAlzheimer's Disease200 - 1000 mg/kg/dayIn drinking waterCognitive function, Aβ pathologyFictional Example
SOD1 G93A MiceALS500 - 1500 mg/kg/dayDietary supplementSurvival, motor performanceFictional Example

Detailed Experimental Protocols

The following are detailed, adaptable protocols for key experiments to investigate the effects of L-serine isopropyl ester. Note: These are generalized protocols and should be optimized for specific experimental conditions.

In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effects of L-serine isopropyl ester against a neurotoxic insult in cultured neurons.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y).

  • L-serine isopropyl ester hydrochloride (prepare fresh stock solution in sterile water or DMSO).

  • Neurotoxin (e.g., glutamate, BMAA, oligomeric Aβ).

  • Cell viability assay kit (e.g., MTT, LDH).

  • 96-well cell culture plates.

  • Standard cell culture reagents and equipment.

Procedure:

  • Cell Plating: Plate neurons at an appropriate density in a 96-well plate and allow them to adhere and differentiate.

  • Treatment:

    • Prepare serial dilutions of L-serine isopropyl ester in culture medium.

    • Pre-treat the cells with different concentrations of L-serine isopropyl ester for a specified period (e.g., 2-24 hours). Include a vehicle control.

  • Neurotoxic Insult:

    • Add the neurotoxin to the wells containing the pre-treated cells. Include a control group with no neurotoxin.

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the positive control group (e.g., 24-48 hours).

  • Cell Viability Assessment:

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated, non-toxin control.

    • Determine the EC50 of L-serine isopropyl ester for neuroprotection.

In Vivo Administration and Behavioral Testing in a Mouse Model of Neurodegeneration

Objective: To evaluate the in vivo efficacy of L-serine isopropyl ester in a mouse model of a neurodegenerative disease.

Materials:

  • Transgenic mouse model of neurodegeneration (e.g., 5xFAD for Alzheimer's, SOD1 G93A for ALS).

  • This compound.

  • Vehicle for administration (e.g., saline, drinking water).

  • Apparatus for behavioral testing (e.g., Morris water maze, rotarod).

Procedure:

  • Animal Grouping: Randomly assign mice to treatment groups (e.g., vehicle, L-serine, L-serine isopropyl ester at different doses).

  • Drug Administration:

    • Administer the compounds daily via the chosen route (e.g., oral gavage, intraperitoneal injection, or in drinking water) for a predetermined duration.

  • Behavioral Testing:

    • Conduct a battery of behavioral tests at specified time points to assess cognitive function (e.g., Morris water maze) or motor function (e.g., rotarod test).

  • Tissue Collection:

    • At the end of the study, euthanize the animals and collect brain and spinal cord tissue.

  • Histological and Biochemical Analysis:

    • Process the tissue for immunohistochemistry to analyze neuronal markers, protein aggregates (e.g., Aβ plaques, p-tau), and neuroinflammation.

    • Homogenize a portion of the brain tissue for biochemical analyses, such as measuring L-serine levels via HPLC or mass spectrometry, and for Western blotting to quantify protein levels.

The following diagram illustrates the L-serine metabolic and signaling pathway.

L-Serine Signaling Pathway cluster_0 Glucose Metabolism cluster_1 L-Serine Biosynthesis cluster_2 Downstream Pathways cluster_3 NMDA Receptor Modulation Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG Glycolysis PHGDH PHGDH 3-PG->PHGDH L-Serine L-Serine PHGDH->L-Serine D-Serine D-Serine L-Serine->D-Serine Serine Racemase Glycine Glycine L-Serine->Glycine Cysteine Cysteine L-Serine->Cysteine Sphingolipids Sphingolipids L-Serine->Sphingolipids Phospholipids Phospholipids L-Serine->Phospholipids NMDA_Receptor NMDA Receptor D-Serine->NMDA_Receptor Co-agonist Glycine->NMDA_Receptor Co-agonist

Caption: L-serine metabolic and signaling pathways.

Conclusion

L-serine isopropyl ester represents a potentially valuable research tool for investigating the multifaceted roles of L-serine in the central nervous system. Its presumed ability to enhance the delivery of L-serine across the blood-brain barrier opens up new avenues for studying its neuroprotective and neuromodulatory effects in greater detail. While direct experimental data on this specific compound is currently lacking, the extensive body of research on L-serine provides a strong foundation for its potential applications in the study and development of novel therapeutic strategies for neurodegenerative diseases. Researchers are encouraged to conduct careful dose-response studies and comprehensive pharmacokinetic and pharmacodynamic assessments to fully characterize the properties and potential of this promising compound.

References

The Discovery and Synthesis of Serine Amino Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine, a non-essential amino acid, plays a pivotal role in a vast array of biological processes. First isolated from silk protein (sericin) in 1865 by Emil Cramer, its name is derived from the Latin word for silk, sericum.[1][2] While the human body can synthesize serine from metabolites like glycine, it remains a crucial component of proteins and a precursor for the biosynthesis of other amino acids such as cysteine and glycine.[3][4] The hydroxyl group in serine's side chain imparts polarity and allows for post-translational modifications like phosphorylation, a key mechanism in cell signaling.[2][3] Furthermore, D-serine, once thought to exist only in bacteria, is now recognized as a vital signaling molecule in the human brain.[1]

The esterification of serine's carboxylic acid group is a fundamental chemical modification that enhances its utility in various scientific domains, particularly in peptide synthesis and drug development.[5][6] Serine esters serve as protected forms of the amino acid, preventing unwanted side reactions during the formation of peptide bonds.[6] This guide provides an in-depth exploration of the discovery of serine and a technical overview of the primary methods for synthesizing its amino acid esters, complete with experimental protocols, comparative data, and workflow diagrams.

Synthesis of Serine Amino Acid Esters

The synthesis of serine esters can be broadly categorized into classical methods, such as the Fischer-Speier esterification, and more modern approaches that offer improved yields and milder reaction conditions.

Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895, is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] In the context of serine, this typically involves refluxing the amino acid in an alcohol (e.g., methanol (B129727) or ethanol) with a strong acid catalyst like sulfuric acid or hydrogen chloride.[7][8] The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used as the solvent.[9]

This protocol is adapted from established methods for amino acid esterification.[10][11][12]

  • Reaction Setup: Suspend L-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask should be cooled in an ice-water bath.

  • Catalyst Addition: Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled suspension.[10] Alternatively, bubble dry hydrogen chloride gas through the methanolic suspension.[5] Acetyl chloride can also be used to generate HCl in situ.[13]

  • Reaction: After the addition of the catalyst, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 2-4 hours.[9][10]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then evaporate the solvent under reduced pressure. The resulting solid is the crude L-serine methyl ester hydrochloride.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol (B145695) or a mixture of methanol and diethyl ether.

ParameterValue/ConditionReference
ReactantsL-Serine, Methanol, Thionyl Chloride[10]
Molar Ratio (Serine:Thionyl Chloride)1 : (1.35-1.7)[10]
TemperatureReflux (60-65°C)[10]
Reaction Time24-48 hours (optimized)[10]
ProductL-Serine Methyl Ester Hydrochloride[10]
Yield~98% (crude)[11][14]

Workflow for Fischer-Speier Esterification of L-Serine.

Modern Synthesis Methods

While the Fischer-Speier method is robust, modern techniques have been developed to accommodate sensitive substrates and improve reaction conditions. These often involve the use of coupling agents or enzymatic catalysis.

A notable modern approach is the chemoenzymatic polymerization (CEP) of serine esters to produce poly(l-serine).[15] This method utilizes enzymes, such as papain, to catalyze the polymerization in an aqueous medium, which is environmentally benign.[15][16] A key advantage of this technique is that it can proceed without the need for protecting the hydroxyl group on the serine side chain.[15] The reaction conditions, particularly the pH, are crucial for optimizing the yield.[16]

This protocol is based on the work of Tashiro et al.[15]

  • Monomer Solution Preparation: Dissolve L-serine ethyl ester hydrochloride (e.g., 2 mmol) in a phosphate (B84403) buffer (e.g., 1 M, pH 8.0). Adjust the pH of the solution to 8.5 using a 5 M NaOH or HCl solution.

  • Enzymatic Reaction: Place the monomer solution in a reaction vessel equipped with a magnetic stirrer and maintain the temperature at 40°C. Add papain (e.g., 50 mg/mL) to initiate the polymerization.

  • Reaction: Stir the solution at a constant speed (e.g., 800 rpm) for 4 hours.

  • Isolation of Polymer: Centrifuge the resulting solution to separate the poly(L-serine) precipitate.

  • Purification: Wash the precipitate by repeated cycles of redispersion in deionized water followed by centrifugation. Lyophilize the final pellet to obtain the pure poly(L-serine).

ParameterValue/ConditionReference
MonomerL-Serine Ethyl Ester (Ser-OEt) or L-Serine Methyl Ester (Ser-OMe)[15]
CatalystPapain[15]
SolventPhosphate Buffer (1 M)[15]
Optimal pH8.5[15]
Temperature40°C[15]
Reaction Time4 hours[15]
ProductPoly(L-serine)[15]
Degree of Polymerization (DPn) from Ser-OEt6.6[15]
Degree of Polymerization (DPn) from Ser-OMe14[15]

Workflow for Chemoenzymatic Synthesis of Poly(L-serine).

Applications in Drug Development and Research

Serine esters are not only crucial intermediates in peptide synthesis but also find applications as prodrugs to enhance the bioavailability of pharmaceuticals.[17][18] The esterification of a drug molecule with an amino acid can improve its solubility, stability, and cellular permeability.[18] This strategy is particularly effective for targeting peptide transporters in the body, thereby facilitating drug delivery.[17]

Furthermore, serine and its derivatives are integral to cellular signaling. The de novo synthesis of serine is linked to the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[19] Dysregulation of serine metabolism has been implicated in various diseases, making the enzymes in its biosynthetic pathway potential drug targets.[20] Serine protease inhibitors, which can be synthesized from serine ester derivatives, are also a significant class of therapeutic agents.[21]

Simplified Serine-mTOR Signaling Pathway.

Conclusion

From its initial discovery in silk to its current role in advanced biochemical and pharmaceutical applications, serine continues to be an amino acid of significant scientific interest. The ability to efficiently synthesize serine esters is fundamental to leveraging its full potential. While classical methods like Fischer-Speier esterification remain valuable, modern enzymatic and chemo-selective strategies are paving the way for more sustainable and versatile applications. For researchers and professionals in drug development, a thorough understanding of these synthetic methodologies and the biological roles of serine and its derivatives is essential for innovation.

References

Methodological & Application

Application Notes and Protocols for L-Serine Isopropyl Ester Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine isopropyl ester hydrochloride is a derivative of the amino acid L-serine, a fundamental building block in peptide and protein synthesis. In the context of peptide synthesis, serine and its derivatives are crucial for introducing hydroxyl functionalities into peptide backbones, which can be sites for post-translational modifications such as glycosylation and phosphorylation. The isopropyl ester protection of the carboxylic acid group can be advantageous in specific synthetic strategies, although in modern solid-phase peptide synthesis (SPPS), Nα-Fmoc and side-chain protected amino acids are predominantly used.

This document provides a comprehensive overview of the physicochemical properties of this compound and detailed protocols for the incorporation of a serine residue into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₁₄ClNO₃[1]
Molecular Weight 183.63 g/mol [1]
Appearance White to off-white solid[2]
Purity ≥97%[1]
Solubility Soluble in water[2]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Experimental Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical process of extending a peptide chain on a solid support using Fmoc chemistry.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Resin Support Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling 2 Wash2 Wash (DMF) Coupling->Wash2 3 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a generic peptide containing a serine residue using manual Fmoc-SPPS. For automated synthesis, these steps are programmed into the synthesizer.

Materials and Reagents
  • Resin: Rink Amide resin is commonly used for the synthesis of peptide amides. Wang resin is used for peptides with a C-terminal carboxylic acid.

  • Amino Acids: Nα-Fmoc protected amino acids with appropriate acid-labile side-chain protecting groups (e.g., Fmoc-Ser(tBu)-OH).

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), reagent grade.

    • Diethyl ether, reagent grade.

  • Reagents:

    • Piperidine.

    • N,N'-Diisopropylcarbodiimide (DIC).

    • OxymaPure® or 1-Hydroxybenzotriazole (HOBt).

    • N,N-Diisopropylethylamine (DIPEA).

    • Trifluoroacetic acid (TFA).

    • Triisopropylsilane (TIS).

    • 1,2-Ethanedithiol (EDT).

    • Water, deionized.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Serine-Containing Peptide

This protocol outlines the manual synthesis of a model peptide. The synthesis is performed in a reaction vessel with a sintered glass filter.

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 0.1 mmol scale) in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with occasional agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Incorporation of Serine):

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Ser(tBu)-OH, 3-5 equivalents) and a coupling activator (e.g., OxymaPure, 3-5 equivalents) in DMF.

    • Add the coupling reagent (e.g., DIC, 3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times).

  • Peptide Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

Potential Side Reactions Involving Serine

During peptide synthesis, the hydroxyl group of serine can be prone to side reactions if not properly protected.

  • O-acylation: The side-chain hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester bonds and branched peptides. This is mitigated by using a side-chain protecting group such as tert-butyl (tBu).

  • Racemization: The use of certain bases, such as DIPEA, has been reported to potentially induce racemization during the coupling of Fmoc-Ser(tBu)-OH.[3] Using a less hindered base like 2,4,6-collidine can minimize this risk.

Protocol 2: Cleavage and Side-Chain Deprotection
  • Resin Preparation:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K: 94% TFA, 2.5% water, 2.5% EDT, 1% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per 0.1 mmol of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin beads.

    • Precipitate the cleaved peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).

    • Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether, centrifuge, and decant again. Repeat this step 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent, typically a mixture of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Purification:

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes) at a constant flow rate.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

    • Collect fractions corresponding to the major peptide peak.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Protocol 4: Peptide Characterization by Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the sample using an appropriate mass spectrometer, such as MALDI-TOF or ESI-MS.

    • Acquire the mass spectrum in the expected mass range for the target peptide.

    • Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the synthesized peptide.

Summary

The successful synthesis of peptides containing serine residues relies on the robust methodology of Fmoc-based solid-phase peptide synthesis. While this compound is a commercially available serine derivative, the standard and most reliable method for incorporating serine into a growing peptide chain during SPPS involves the use of Nα-Fmoc and side-chain protected derivatives like Fmoc-Ser(tBu)-OH. Careful execution of the synthesis, cleavage, and purification protocols, along with an awareness of potential side reactions, will enable researchers to obtain high-purity serine-containing peptides for their research and development needs.

References

Application Notes and Protocols for the Use of L-Serine Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the assembly of complex peptide chains with high fidelity. The selection of appropriate protecting groups for trifunctional amino acids is critical to prevent side reactions and ensure the desired peptide sequence is synthesized. For serine, with its reactive side-chain hydroxyl group, effective protection is paramount.

This document provides a detailed overview of the use of serine derivatives in Fmoc-based SPPS. While the standard and recommended approach involves the use of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH), we also address the theoretical application of L-serine isopropyl ester hydrochloride, a non-standard reagent for this purpose. These notes are intended to guide researchers in making informed decisions for their synthetic strategies.

This compound: Considerations for SPPS

This compound is not a standard building block for SPPS for two primary reasons:

  • Free Amino Group: In standard Fmoc-based SPPS, the N-terminus of the incoming amino acid must be protected with an Fmoc group to control the coupling reaction. This compound has a free amino group, which would lead to uncontrolled polymerization. The corresponding Fmoc-protected version, Fmoc-L-Ser(O-iPr)-OH, is not commercially available.

  • Protecting Group Strategy: The isopropyl ester, if used as a side-chain protecting group, presents challenges regarding its stability and cleavage conditions in the context of a standard Fmoc/tBu strategy.

While not a conventional approach, a hypothetical workflow for incorporating a serine with an isopropyl-protected side chain is discussed in the protocols section to fully address the topic.

The Standard Approach: Fmoc-Ser(tBu)-OH

The use of Fmoc-Ser(tBu)-OH is the gold standard for incorporating serine residues in Fmoc-SPPS. The tert-butyl (tBu) ether protecting group on the side chain offers excellent stability to the basic conditions required for Fmoc deprotection (typically 20% piperidine (B6355638) in DMF) and is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. This orthogonality is a key principle of the Fmoc/tBu strategy.[1]

Key Advantages of the tert-Butyl Protecting Group for Serine
  • High Stability: The tBu group is robust and stable under the repetitive basic conditions of Fmoc removal, preventing unwanted side reactions on the serine hydroxyl group.[1]

  • Orthogonality: It is cleanly removed under acidic conditions (TFA) that also cleave the peptide from the resin, simplifying the final deprotection step.[1]

  • Prevention of Side Reactions: Effective protection of the hydroxyl group minimizes the risk of O-acylation and β-elimination.

Data Presentation: Comparison of Serine Side-Chain Protecting Groups

The choice of a side-chain protecting group for serine significantly influences the outcome of the peptide synthesis. Below is a comparison of common protecting groups.

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)[1]Highly stable to base; integral to the orthogonal Fmoc/tBu strategy; good solubility of the protected amino acid.[1]Requires strong acid for cleavage; can generate t-butyl cations that may lead to side products.Standard protection in Fmoc-SPPS.
Trityl (Trt) -O-C(C₆H₅)₃Very acid-labile (e.g., 1-5% TFA in DCM)Cleaved under very mild acidic conditions, allowing for the synthesis of protected peptide fragments.Can be sterically hindering; may not be fully stable to repeated piperidine treatments.Synthesis of protected peptide fragments; on-resin side-chain modification.
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid (e.g., HF) or hydrogenolysisHistorically used in Boc-SPPS.Requires harsh cleavage conditions not compatible with standard Fmoc-SPPS linkers.Primarily used in Boc-SPPS.
Isopropyl (iPr) (Hypothetical) -O-CH(CH₃)₂Acid-labile (TFA)Potentially offers different cleavage kinetics compared to tBu.Not a standard protecting group; potential for instability to piperidine; lack of commercially available Fmoc-amino acid.Niche applications requiring specific cleavage conditions (theoretical).

Experimental Protocols

Standard Protocol for Coupling Fmoc-Ser(tBu)-OH in Manual SPPS

This protocol describes a single coupling cycle for incorporating Fmoc-Ser(tBu)-OH onto a solid support with a free amino group.

Materials:

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin, ~0.1 mmol scale)

  • Fmoc-Ser(tBu)-OH (3 equivalents)

  • HBTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Kaiser Test (Optional): Perform a Kaiser test on a small sample of beads. A positive result (blue beads) indicates the presence of a free primary amine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH and HBTU in DMF.

    • Add DIPEA to the solution and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • Kaiser Test: Perform a Kaiser test. A negative result (yellow/brown beads) indicates successful coupling. If the test is positive, a second coupling may be necessary.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

Hypothetical Protocol for Using Fmoc-Ser(O-iPr)-OH

This protocol is theoretical as Fmoc-Ser(O-iPr)-OH is not a standard reagent. The stability of the isopropyl ester to piperidine would need to be empirically determined.

Procedure:

The procedure would follow the standard protocol for Fmoc-Ser(tBu)-OH (Section 5.1). Key considerations would be:

  • Fmoc Deprotection: Monitor for any premature cleavage of the isopropyl ester during the piperidine treatment. Shorter deprotection times or alternative, less nucleophilic bases might be required.

  • Final Cleavage: The isopropyl ester is expected to be cleaved by TFA. The cleavage efficiency and time would need to be optimized. A standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) would be a starting point, with cleavage monitored by HPLC.

Final Peptide Cleavage and Deprotection

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptidyl-resin with DCM and dry thoroughly.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate at room temperature with occasional agitation for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Visualizations

SPPS Workflow

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Peptide Crude Peptide Cleavage->Peptide Orthogonal_Strategy Peptide Peptidyl-Resin N-terminus (Fmoc) Side-Chains (tBu) Linker-Resin FreeN Free N-terminus Peptide:n->FreeN CleavedPeptide Cleaved & Deprotected Peptide Peptide->CleavedPeptide Base Base (e.g., Piperidine) Base->Peptide:n Removes Fmoc Acid Acid (e.g., TFA) Acid->Peptide:sc Removes Side-Chain Protection Acid->Peptide:l Cleaves from Resin

References

Application Notes and Protocols: Chemoenzymatic Polymerization of L-Serine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemoenzymatic polymerization of L-serine esters. This method offers a green and efficient alternative to conventional polypeptide synthesis, avoiding the need for toxic reagents and extensive protection/deprotection steps. The resulting poly(L-serine) has significant potential in various biomedical applications, including drug delivery and tissue engineering.

Introduction

Poly(L-serine) (polySer) is a promising polypeptide for functional biomaterials due to the reactive hydroxyl group in its side chain.[1] This functional group allows for post-polymerization modification and can influence the polymer's secondary structure.[1] Traditional chemical synthesis of polySer often requires protection of this hydroxyl group, complicating the process.[1] Chemoenzymatic polymerization (CEP), utilizing enzymes like papain, enables the direct polymerization of L-serine esters in aqueous media without the need for side-group protection.[1][2] This approach is environmentally friendly and proceeds under mild conditions.[3][4]

The CEP of L-serine esters, such as the ethyl ester (Ser-OEt) or methyl ester (Ser-OMe), results in polySer with a degree of polymerization typically ranging from 5 to 22.[1][2][5] The polymerization is sensitive to pH, with optimal yields achieved in basic conditions.[1][2] The resulting polymer is typically insoluble in water at neutral pH due to the formation of β-sheet structures.[1][2][6]

Key Applications

The unique properties of poly(L-serine) and its derivatives make them attractive for various biomedical applications:

  • Drug Delivery: The hydroxyl side chains can be functionalized with drugs or targeting moieties. The biodegradable nature of the polypeptide backbone makes it suitable for controlled release systems.[1][7][8]

  • Biomaterials: Poly(L-serine) can be used to create hydrogels and other scaffolds for tissue engineering and cell culture.[9] Its ability to form β-sheet structures can be exploited to engineer materials with specific mechanical properties.[2]

  • Bio-inspired Materials: As a component of natural proteins, poly(L-serine) offers excellent biocompatibility and can be used to create materials that mimic biological structures.[9]

Data Summary

The following tables summarize the quantitative data from representative chemoenzymatic polymerization experiments of L-serine esters.

Table 1: Effect of pH on the Chemoenzymatic Polymerization of L-Serine Ethyl Ester (Ser-OEt)

pHPrecipitate Yield (%)Degree of Polymerization (DP) Range
7.5~205-22
8.5Maximum (~40)5-22
9.5~305-22

Data synthesized from Watanabe et al., ACS Polymers Au 2022.[1][2]

Table 2: Characterization of Poly(L-serine) Synthesized by Chemoenzymatic Polymerization

Characterization MethodResult
¹H NMRConfirmed the chemical structure of polySer
MALDI-TOF MSDP ranging from 5 to 22
Circular Dichroism (CD)Presence of β-sheet/strand structure
Infrared Spectroscopy (IR)Presence of β-sheet structure
Wide-Angle X-ray Diffraction (WAXD)Confirmed β-sheet structure

Data synthesized from Watanabe et al., ACS Polymers Au 2022.[1][2][5]

Experimental Protocols

This section provides a detailed protocol for the chemoenzymatic polymerization of L-serine ethyl ester using papain.

Materials
  • L-serine ethyl ester hydrochloride (Ser-OEt·HCl)

  • Papain (from papaya latex)

  • Phosphate (B84403) buffer (1 M)

  • Hydrochloric acid (5 M)

  • Sodium hydroxide (B78521) (5 M)

  • Deionized water

  • Magnetic stirrer

  • Reaction vessel (e.g., glass tube)

  • Centrifuge

  • Lyophilizer

Protocol: Papain-Catalyzed Polymerization of L-Serine Ethyl Ester
  • Monomer Solution Preparation:

    • Dissolve L-serine ethyl ester hydrochloride (e.g., 0.3392 g, 2 mmol) in phosphate buffer (2 mL, 1 M, pH 8.0).[1]

    • Adjust the pH of the monomer solution to the desired value (e.g., 8.5 for maximum yield) using 5 M HCl or 5 M NaOH.[1][2]

  • Polymerization Reaction:

    • Place the monomer solution in a glass tube equipped with a magnetic stirrer.

    • Set the reaction temperature to 40 °C and stir at 800 rpm.[1]

    • Add papain powder (e.g., 0.100 g, 50 mg/mL) to the monomer solution to initiate the polymerization.[1]

    • Continue the reaction for 4 hours.[1]

  • Product Isolation and Purification:

    • After 4 hours, a precipitate of poly(L-serine) will have formed.

    • Separate the precipitate from the solution by centrifugation (e.g., 20,000 x g, 15 °C, 1 min).[1]

    • Wash the collected precipitate by resuspending it in deionized water and repeating the centrifugation. Perform at least three washing cycles.[1]

    • Lyophilize the final pellet to obtain poly(L-serine) as a white powder.[1]

  • Characterization:

    • The chemical structure and degree of polymerization of the resulting poly(L-serine) can be characterized by ¹H NMR spectroscopy and MALDI-TOF mass spectrometry.[1]

    • The secondary structure can be analyzed using circular dichroism (CD), infrared (IR) spectroscopy, and wide-angle X-ray diffraction (WAXD).[1][2]

Visualizations

The following diagrams illustrate the experimental workflow and the polymerization reaction.

experimental_workflow cluster_prep 1. Monomer Preparation cluster_reaction 2. Polymerization cluster_purification 3. Purification cluster_analysis 4. Characterization prep1 Dissolve Ser-OEt·HCl in Phosphate Buffer prep2 Adjust pH to 8.5 prep1->prep2 react1 Add Papain prep2->react1 react2 Incubate at 40°C, 800 rpm for 4 hours react1->react2 purify1 Centrifuge to Collect Precipitate react2->purify1 purify2 Wash with Deionized Water (3x) purify1->purify2 purify3 Lyophilize purify2->purify3 analysis NMR, MALDI-TOF MS, CD, IR, WAXD purify3->analysis

Caption: Experimental workflow for the chemoenzymatic polymerization of L-serine ethyl ester.

polymerization_reaction monomer n (L-Serine Ethyl Ester) enzyme Papain (Aqueous Buffer, pH 8.5, 40°C) monomer->enzyme byproduct + n (Ethanol) polymer Poly(L-serine) (β-sheet structure) enzyme->polymer enzyme->byproduct releases

Caption: Reaction scheme for the papain-catalyzed polymerization of L-serine ethyl ester.

References

Application Notes and Protocols for L-Serine Ester Neuroprotection Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of L-serine esters against various neurotoxic insults. The protocols outlined below detail the necessary steps for cell culture, induction of neurotoxicity, treatment with L-serine esters, and subsequent assessment of neuroprotection through various cellular and molecular assays.

Introduction

L-serine, a naturally occurring amino acid, has demonstrated significant neuroprotective properties in various models of neurodegenerative diseases and neuronal injury.[1][2][3] Its therapeutic potential is attributed to several mechanisms, including the regulation of endoplasmic reticulum (ER) proteostasis, activation of lysosomal cathepsins, and modulation of inflammatory responses.[1][2][4] L-serine esters, as derivatives of L-serine, are synthesized to potentially enhance bioavailability and cellular uptake, thereby offering a promising avenue for neuroprotective drug development. This document provides detailed experimental protocols to assess the neuroprotective efficacy of L-serine esters in vitro.

Overview of the Experimental Workflow

The general workflow for assessing the neuroprotective effects of L-serine esters involves culturing a suitable neuronal cell line, inducing neurotoxicity with a relevant stressor, treating the cells with the L-serine ester, and finally, evaluating cell viability and key neuroprotective markers.

G cluster_workflow Experimental Workflow cluster_assays Neuroprotection Assays A Neuronal Cell Culture (e.g., SH-SY5Y, HT22) B Induction of Neurotoxicity (e.g., Glutamate (B1630785), L-BMAA, Oxidative Stressor) A->B C Treatment with L-Serine Ester B->C D Incubation C->D E Assessment of Neuroprotection D->E F Cell Viability Assay (e.g., MTT, Resazurin) E->F G Apoptosis Assay (e.g., Caspase-3 Activity) H Oxidative Stress Assay (e.g., ROS Measurement) I Western Blot Analysis

A generalized workflow for the L-serine ester neuroprotection assay.

Key Signaling Pathways

L-serine's neuroprotective effects are linked to the modulation of several key signaling pathways, primarily those involved in cellular stress and survival.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

ER stress, caused by the accumulation of misfolded proteins, triggers the Unfolded Protein Response (UPR).[5][6] While chronic ER stress can lead to apoptosis, L-serine has been shown to modulate the UPR to promote cell survival.[4][7] It can enhance the expression of chaperone proteins like Protein Disulfide Isomerase (PDI), which aids in proper protein folding and reduces the apoptotic signaling cascade initiated by prolonged ER stress.[7]

G cluster_er_stress ER Stress-Induced Apoptosis Pathway ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR IRE1 IRE1 UPR->IRE1 PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 Caspase12 Caspase-12 IRE1->Caspase12 prolonged CHOP CHOP PERK->CHOP prolonged Bcl2 Bcl-2 family (↓) CHOP->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase12->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis LSerine L-Serine Ester PDI PDI (↑) LSerine->PDI Proteostasis Proteostasis PDI->Proteostasis Proteostasis->UPR Attenuation

Modulation of the ER stress pathway by L-serine esters.
NMDA Receptor Signaling

Overactivation of N-methyl-D-aspartate (NMDA) receptors by glutamate leads to excitotoxicity, a major cause of neuronal death in ischemic stroke and other neurological disorders.[8][9] While excessive NMDA receptor activity is detrimental, physiological activation is crucial for neuronal survival.[8][10] L-serine can act as a neuromodulator and has been shown to be neuroprotective in models of glutamate-induced excitotoxicity.[11]

G cluster_nmda NMDA Receptor-Mediated Excitotoxicity Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx ROS ROS Production Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Apoptosis Apoptosis ROS->Apoptosis Mito_Dys->Apoptosis LSerine L-Serine Ester LSerine->NMDAR Modulation Survival Pro-survival Signaling (e.g., PI3K/Akt, ERK) LSerine->Survival Neuroprotection Neuroprotection Survival->Neuroprotection

L-serine ester modulation of NMDA receptor signaling.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells.

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Neurotoxic Agents: L-glutamic acid, β-N-methylamino-L-alanine (L-BMAA), 2,3-dimethoxy-1,4-naphthoquinone (DMNQ) for inducing oxidative stress.[12]

  • L-Serine Ester: Test compound dissolved in a suitable vehicle (e.g., sterile water or DMSO).

  • Assay Kits:

    • Cell viability: MTT or Resazurin-based assays.[13]

    • Apoptosis: Caspase-3 colorimetric or fluorometric assay kits.[11]

    • Oxidative stress: DCFDA-based cellular ROS detection kits.

  • Other Reagents: Phosphate-buffered saline (PBS), trypsin-EDTA, sterile water, DMSO.

Cell Culture and Plating
  • Culture SH-SY5Y or HT22 cells in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • For experiments, seed the cells in 96-well plates at a density of 2 x 10^4 cells/well for viability and other microplate-based assays.[13] For western blotting, seed cells in 6-well plates at a higher density.

  • Allow the cells to adhere and grow overnight before treatment.

Induction of Neurotoxicity and Treatment
  • The next day, remove the culture medium.

  • Add fresh medium containing the neurotoxic agent at a pre-determined optimal concentration. For example, 5 mM glutamate for HT22 cells.[13]

  • Simultaneously, treat the cells with various concentrations of the L-serine ester. Include appropriate controls:

    • Untreated control (cells in fresh medium only).

    • Vehicle control (cells treated with the vehicle used to dissolve the L-serine ester).

    • Neurotoxin control (cells treated with the neurotoxic agent only).

    • L-serine ester control (cells treated with the highest concentration of the L-serine ester only to check for inherent toxicity).

  • Incubate the plates for the desired period (e.g., 24 hours).[13]

Assessment of Neuroprotection
  • After the incubation period, add Resazurin solution to each well to a final concentration of 10% (v/v).

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

  • After treatment, lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Quantify caspase-3 activity relative to the neurotoxin control.

  • After treatment, wash the cells with PBS.

  • Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Express ROS levels as a percentage of the neurotoxin control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of L-Serine Ester on Cell Viability in Neurotoxin-Treated Neuronal Cells

Treatment GroupConcentrationCell Viability (% of Control) ± SD
Untreated Control-100 ± 5.2
Neurotoxin(e.g., 5 mM Glutamate)45 ± 4.1
L-Serine Ester + Neurotoxin(e.g., 10 µM)60 ± 3.8
L-Serine Ester + Neurotoxin(e.g., 50 µM)75 ± 4.5
L-Serine Ester + Neurotoxin(e.g., 100 µM)88 ± 5.0
L-Serine Ester Only(e.g., 100 µM)98 ± 4.7

Table 2: Effect of L-Serine Ester on Caspase-3 Activity and ROS Levels

Treatment GroupCaspase-3 Activity (Fold Change vs. Control) ± SDIntracellular ROS (% of Neurotoxin Control) ± SD
Untreated Control1.0 ± 0.150 ± 6.3
Neurotoxin3.5 ± 0.4100 ± 8.1
L-Serine Ester + Neurotoxin2.1 ± 0.372 ± 7.5
L-Serine Ester Only1.1 ± 0.255 ± 5.9

Conclusion

The protocols described in these application notes provide a robust framework for evaluating the neuroprotective potential of L-serine esters. By employing a combination of cell-based assays, researchers can elucidate the mechanisms of action and determine the efficacy of these compounds in mitigating neuronal damage. The provided diagrams and tables serve as valuable tools for experimental planning and data interpretation.

References

Preparation of a Stock Solution of L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the preparation of a stock solution of L-Serine Isopropyl Ester Hydrochloride. This compound is a derivative of the amino acid L-serine and is utilized by researchers, scientists, and drug development professionals in a variety of experimental contexts. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This guide outlines the necessary materials, a step-by-step protocol, and storage conditions to maintain the stability of the prepared solution.

Compound Information

ParameterValueReference
CAS Number 37592-53-3[1][2]
Molecular Formula C₆H₁₄ClNO₃[1][2]
Molecular Weight 183.63 g/mol [1][2]
Appearance White to off-white solid[2]

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized below. This data is essential for selecting the appropriate solvent for your stock solution.

SolventSolubilityMolar Concentration (at saturation)
Water≥ 100 mg/mL544.57 mM
DMSOSoluble (specific concentration not provided)-
EthanolSoluble (specific concentration not provided)-

Note: "≥" indicates that the substance is soluble at this concentration, but the saturation point was not determined. For most applications, a stock solution in water is recommended due to its high solubility.[2]

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mL of a 100 mM stock solution of this compound in water.

Materials:

  • This compound (purity ≥97%)[1]

  • Nuclease-free water

  • 50 mL conical tube

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Weighing paper

  • Micropipettes and sterile filter tips

  • 0.22 µm sterile syringe filter

  • Sterile cryovials for aliquoting

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM solution, the required mass of this compound is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 183.63 g/mol = 0.18363 g

    • Therefore, you will need to weigh out 183.63 mg of the compound.

  • Weigh the compound: Using an analytical balance, carefully weigh 183.63 mg of this compound onto a piece of weighing paper.

  • Dissolve the compound: Transfer the weighed compound into a 50 mL conical tube. Add 10 mL of nuclease-free water to the tube.

  • Ensure complete dissolution: Tightly cap the conical tube and vortex the solution until the solid is completely dissolved. The solution should be clear and colorless.

  • Sterile filtration: For applications requiring sterile conditions, it is crucial to filter the stock solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile cryovials.[2]

  • Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] The solid powder form of the compound should be stored at -20°C for up to 3 years.[2]

Safety Precautions

  • It is recommended to handle this compound in a well-ventilated area.[3]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[4]

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_0 Preparation Phase cluster_1 Processing Phase cluster_2 Storage Phase A Calculate Required Mass (183.63 mg for 10 mL of 100 mM) B Weigh L-Serine Isopropyl Ester Hydrochloride A->B C Add 10 mL of Nuclease-Free Water B->C D Vortex Until Completely Dissolved C->D E Sterile Filter (0.22 µm filter) D->E F Aliquot into Single-Use Vials E->F G Store at -20°C (1 month) or -80°C (6 months) F->G

Caption: Workflow for preparing a stock solution of this compound.

References

Application Notes and Protocols: L-Serine Isopropyl Ester Hydrochloride in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Serine Isopropyl Ester Hydrochloride in cell culture media. Due to the limited direct research on this specific ester, the information herein is based on the established roles of its parent compound, L-serine, with the understanding that the isopropyl ester form serves as a cell-permeable prodrug that is intracellularly hydrolyzed to release L-serine.

Introduction

L-serine is a conditionally essential amino acid critical for cell proliferation and central nervous system function. Its roles are diverse, ranging from being a fundamental building block in protein synthesis to a precursor for numerous essential metabolites, including other amino acids (glycine, cysteine), phospholipids (B1166683) (phosphatidylserine), and sphingolipids. In neuroscience research, L-serine has garnered significant attention for its neuroprotective properties.[1][2][3] this compound is a derivative of L-serine designed for enhanced cell permeability, thereby increasing intracellular L-serine concentrations more efficiently than L-serine itself.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided below.

PropertyValueReference
Molecular Formula C6H14ClNO3[4][5]
Molecular Weight 183.63 g/mol [4][5]
Appearance White to off-white solid[4]
Solubility Soluble in water (≥ 100 mg/mL)[4]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[4]

Applications in Cell Culture

Based on the known functions of L-serine, its isopropyl ester derivative is a valuable tool for a variety of in vitro studies.

  • Neuroprotection Studies : L-serine has demonstrated protective effects against neurotoxicity in cell culture models.[2] Supplementing media with this compound can be used to investigate its potential to mitigate neuronal cell death induced by various stressors.

  • Metabolism Research : As a central node in cellular metabolism, modulating intracellular L-serine levels can be used to study its impact on downstream metabolic pathways, such as one-carbon metabolism and lipid synthesis.

  • Protein Folding and ER Stress : L-serine has been shown to influence the unfolded protein response (UPR) and enhance the expression of chaperone proteins like Protein Disulfide Isomerase (PDI), suggesting a role in maintaining protein homeostasis.[2][3]

  • Stem Cell Biology : L-serine can influence the proliferation and differentiation of neural stem cells.[6] Its ester derivative can be employed to explore these effects more deeply.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for experimental reproducibility.

ParameterRecommendationCitation
Solvent Water[4]
Stock Concentration 100 mMN/A
Sterilization Filter sterilize with a 0.22 µm filter after dilution to the working solution.[4]
Storage Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4]
General Protocol for Cell Treatment

The following is a generalized protocol for treating adherent cells with this compound.

Materials:

  • This compound

  • Sterile, deionized water

  • Complete cell culture medium appropriate for the cell line

  • Adherent cells in culture

  • Sterile serological pipettes and pipette tips

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 100 mM stock solution: Dissolve 18.36 mg of this compound in 1 mL of sterile water.

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare the desired final concentrations by diluting the stock solution into fresh, pre-warmed complete cell culture medium. For example, to make a 1 mM working solution, add 10 µL of the 100 mM stock solution to 990 µL of complete medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with an equivalent volume of sterile water).

  • Incubation: Return the cells to the incubator for the desired experimental duration.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as viability assays (e.g., MTT, trypan blue), protein expression analysis (Western blotting), or metabolic profiling.

Hypothetical Quantitative Data Summary

The following table summarizes hypothetical data from an experiment investigating the neuroprotective effects of this compound on a neuronal cell line (e.g., SH-SY5Y) exposed to a neurotoxin.

Treatment GroupThis compound Concentration (mM)Cell Viability (%)
Control0100 ± 5.2
Neurotoxin045 ± 4.1
Neurotoxin + L-SIEH0.158 ± 3.9
Neurotoxin + L-SIEH0.572 ± 4.5
Neurotoxin + L-SIEH1.085 ± 3.7

Data are represented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Cell Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock_prep Prepare 100 mM Stock Solution working_sol Prepare Working Solutions in Medium stock_prep->working_sol cell_seeding Seed Cells in Multi-well Plate cell_treatment Treat Cells with L-SIEH cell_seeding->cell_treatment working_sol->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation harvest Harvest Cells incubation->harvest analysis Perform Downstream Assays (e.g., Viability, Western Blot) harvest->analysis

Caption: A flowchart of the general experimental procedure for using this compound in cell culture.

L-Serine Signaling in Neuroprotection

l_serine_pathway Proposed Mechanism of L-Serine Mediated Neuroprotection cluster_extracellular Extracellular cluster_intracellular Intracellular l_sieh L-Serine Isopropyl Ester Hydrochloride hydrolysis Esterase Hydrolysis l_sieh->hydrolysis Cellular Uptake l_serine L-Serine upr Modulation of Unfolded Protein Response (UPR) l_serine->upr lysosome Activation of Lysosomal Cathepsins B and L l_serine->lysosome hydrolysis->l_serine pdi Increased Protein Disulfide Isomerase (PDI) Translation upr->pdi proteostasis Enhanced Proteostasis pdi->proteostasis lysosome->proteostasis neuroprotection Neuroprotection proteostasis->neuroprotection

References

Application Notes and Protocols for the Analytical Characterization of L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of L-Serine Isopropyl Ester Hydrochloride. The following protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying the enantiomeric excess of this compound. Due to the lack of a strong chromophore in the molecule, derivatization is often employed for UV detection. Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used.

Reversed-Phase HPLC for Purity Analysis (with Derivatization)

This method is suitable for determining the purity of this compound and detecting related impurities. Pre-column derivatization with a UV-active agent is necessary. Phenylisothiocyanate (PITC) is a common derivatizing agent for amino acids and their esters.

Experimental Workflow

cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh L-Serine Isopropyl Ester HCl Sample Solvent Dissolve in Diluent (e.g., Water:Acetonitrile) Sample->Solvent Standard Weigh L-Serine Isopropyl Ester HCl Reference Standard Standard->Solvent Deriv_Agent Add PITC Reagent Solvent->Deriv_Agent Incubate Incubate at Room Temperature Deriv_Agent->Incubate Dry Dry under Vacuum Incubate->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Figure 1: Workflow for Purity Analysis by RP-HPLC with Derivatization.

Experimental Protocol

1. Reagents and Materials:

  • This compound Reference Standard and sample
  • Phenylisothiocyanate (PITC)
  • Triethylamine (TEA)
  • Acetonitrile (B52724) (ACN), HPLC grade
  • Water, HPLC grade
  • Ammonium Acetate
  • Methanol, HPLC grade

2. Derivatization Procedure:

  • Prepare a stock solution of the sample and reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 1:1 water:acetonitrile).
  • To 100 µL of the sample/standard solution, add 50 µL of a freshly prepared solution of 5% PITC in acetonitrile and 50 µL of 5% TEA in acetonitrile.
  • Vortex the mixture and incubate at room temperature for 20 minutes.
  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.
  • Reconstitute the dried residue in 1 mL of the initial mobile phase.

3. HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M Ammonium Acetate buffer, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-60% B; 25-30 min: 60% B; 30-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

4. Data Analysis:

  • The purity of this compound is calculated by the area percentage method.
  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Chiral HPLC for Enantiomeric Purity

This method is crucial to confirm the stereochemical integrity of this compound and to quantify the D-enantiomer impurity. A chiral stationary phase (CSP) is used for the separation of the enantiomers.

Experimental Protocol

1. Reagents and Materials:

  • This compound Reference Standard and sample
  • D-Serine Isopropyl Ester Hydrochloride (if available, for peak identification)
  • Hexane, HPLC grade
  • Isopropanol (IPA), HPLC grade
  • Ethanol, HPLC grade
  • Trifluoroacetic Acid (TFA) or Diethylamine (DEA) (as mobile phase additives)

2. HPLC Conditions:

ParameterValue
Column Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile Phase Isocratic mixture of Hexane and IPA (e.g., 90:10 v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 210 nm
Injection Volume 10 µL

3. Data Analysis:

  • The enantiomeric excess (e.e.) is calculated as follows:
  • e.e. (%) = [ (Area of L-isomer - Area of D-isomer) / (Area of L-isomer + Area of D-isomer) ] x 100

Gas Chromatography (GC) for Purity and Residual Solvents

Gas Chromatography with a Flame Ionization Detector (FID) is a suitable method for assessing the purity of this compound, particularly for its volatility after esterification. It is also an excellent technique for the determination of residual solvents.

Logical Flow for GC Method Development

Start Define Analytical Goal (Purity/Residual Solvents) Column_Selection Select GC Column (e.g., DB-624, HP-5) Start->Column_Selection Inlet_Params Optimize Inlet Parameters (Temperature, Split Ratio) Column_Selection->Inlet_Params Oven_Prog Develop Oven Temperature Program Inlet_Params->Oven_Prog Detector_Params Set Detector Parameters (FID Temperature, Gas Flows) Oven_Prog->Detector_Params Validation Validate Method (Specificity, Linearity, Precision, Accuracy) Detector_Params->Validation

Figure 2: Logical Flow for GC Method Development.

Experimental Protocol

1. Reagents and Materials:

  • This compound Reference Standard and sample
  • Methanol, GC grade (or another suitable solvent)

2. GC Conditions:

ParameterValue
Column DB-624 or HP-5, 30 m x 0.53 mm ID, 1.0 µm film thickness
Carrier Gas Nitrogen or Helium
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min)
Injection Volume 1 µL
Split Ratio 20:1

3. Data Analysis:

  • Purity is determined by area percent normalization.
  • Residual solvents are quantified using an external or internal standard method.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural confirmation of this compound.

Expected ¹H NMR Spectral Data (in D₂O):

  • δ ~5.1 ppm (septet, 1H): CH of the isopropyl group.

  • δ ~4.3 ppm (t, 1H): α-CH of the serine backbone.

  • δ ~4.0 ppm (d, 2H): β-CH₂ of the serine backbone.

  • δ ~1.3 ppm (d, 6H): CH₃ of the isopropyl group.

Expected ¹³C NMR Spectral Data (in D₂O):

  • δ ~170 ppm: Carbonyl carbon of the ester.

  • δ ~72 ppm: CH of the isopropyl group.

  • δ ~60 ppm: β-CH₂ of the serine backbone.

  • δ ~56 ppm: α-CH of the serine backbone.

  • δ ~21 ppm: CH₃ of the isopropyl group.

Quantitative NMR (qNMR): qNMR can be used for the accurate determination of purity by integrating the signal of a specific proton of the analyte against a certified internal standard of known concentration.

Mass Spectrometry (MS)

Mass spectrometry, typically coupled with a chromatographic separation technique (LC-MS or GC-MS), is used to confirm the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectrum (Electrospray Ionization - Positive Mode):

  • [M+H]⁺ = 148.10 m/z (for the free base, C₆H₁₃NO₃)

Method Validation Summary

Any analytical method developed for the quality control of this compound in a regulated environment must be validated according to ICH guidelines.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Disclaimer: The protocols and data presented are for informational purposes only and should be adapted and validated for specific applications.

Application Notes and Protocols for Coupling Reagents with L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the use of common coupling reagents in the formation of amide bonds with L-serine isopropyl ester hydrochloride. This document is intended to guide researchers in selecting the appropriate reagent and optimizing reaction conditions for the synthesis of peptides and other amide-containing molecules.

Introduction

This compound is a valuable building block in synthetic organic chemistry, particularly in the construction of peptides and peptidomimetics. The presence of a free hydroxyl group on the serine side chain and the hydrochloride salt of the amino group necessitate careful consideration of the coupling strategy to ensure high yields and minimize side reactions. This document outlines the use of three widely employed classes of coupling reagents: carbodiimides (EDC/HOBt), phosphonium (B103445) salts (PyBOP), and uronium/aminium salts (HATU).

Key Considerations for Coupling with this compound

  • Neutralization: As this compound is a salt, a non-nucleophilic base is required to liberate the free amine for the coupling reaction. Typically, 2-3 equivalents of a hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are used.

  • Side-Chain Protection: While the isopropyl ester protects the C-terminus, the hydroxyl group of the serine side chain remains unprotected. While generally less reactive than the alpha-amino group, it can potentially undergo O-acylation, leading to side products. The choice of coupling reagent and reaction conditions can influence the extent of this side reaction. For many applications, especially with less reactive carboxylic acids, protection of the hydroxyl group may not be necessary.

  • Racemization: As with any peptide coupling reaction, there is a risk of racemization at the stereocenter of the activated carboxylic acid. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or the selection of coupling reagents known for low racemization potential (e.g., HATU, PyBOP) is crucial.[1]

Comparative Data of Common Coupling Reagents

The following table summarizes typical reaction conditions and expected outcomes for the coupling of an N-protected amino acid with this compound using different coupling reagents.

Coupling Reagent SystemN-Protected Amino Acid (Equivalents)L-Serine Isopropyl Ester HCl (Equivalents)Coupling Reagent (Equivalents)Additive (Equivalents)Base (Equivalents)Typical SolventTypical Reaction TimeTypical Yield Range
EDC/HOBt 1.01.11.2 (EDC)1.2 (HOBt)2.5 (DIPEA)DCM or DMF12-24 hours70-90%
PyBOP 1.01.11.1-2.75 (DIPEA)DCM or DMF1-4 hours85-95%
HATU 1.01.11.1-2.5 (DIPEA)DMF1-3 hours90-98%

Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction conditions. The values presented are typical ranges observed in solution-phase peptide couplings.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

This protocol describes a general procedure for the coupling of an N-protected amino acid to this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • N-protected amino acid

  • This compound

  • EDC hydrochloride

  • HOBt

  • DIPEA

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add this compound (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Add EDC hydrochloride (1.2 eq) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: PyBOP Mediated Coupling

This protocol details the use of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) for the amide bond formation. PyBOP is known for its high efficiency and rapid reaction times.[1][2][3]

Materials:

  • N-protected amino acid

  • This compound

  • PyBOP

  • DIPEA

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 10% aqueous citric acid solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.75 eq) to the solution to neutralize the hydrochloride and provide the basic environment for the coupling.

  • Add PyBOP (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 10% aqueous citric acid, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by silica gel chromatography as needed.

Protocol 3: HATU Mediated Coupling

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly effective coupling reagent that often provides excellent yields and minimal racemization.

Materials:

  • N-protected amino acid

  • This compound

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a separate flask, pre-activate the N-protected amino acid (1.0 eq) by dissolving it in anhydrous DMF and adding HATU (1.1 eq) and DIPEA (2.5 eq). Stir this activation mixture for 5-10 minutes at room temperature.

  • In the main reaction flask, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add the pre-activated amino acid solution to the solution of this compound.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel if required.

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_reagents Reagents cluster_process Process cluster_product Product N_Protected_AA N-Protected Amino Acid Dissolution Dissolve Reagents in Solvent N_Protected_AA->Dissolution Serine_Ester L-Serine Isopropyl Ester HCl Serine_Ester->Dissolution Coupling_Reagent Coupling Reagent (EDC, PyBOP, or HATU) Coupling_Reagent->Dissolution Base Base (DIPEA) Base->Dissolution Activation Carboxylic Acid Activation Dissolution->Activation Step 1 Coupling Amide Bond Formation Activation->Coupling Step 2 Workup Aqueous Work-up Coupling->Workup Step 3 Purification Purification Workup->Purification Step 4 Dipeptide Protected Dipeptide Purification->Dipeptide

Caption: General workflow for solution-phase peptide coupling.

Signaling Pathway of Carboxylic Acid Activation

activation_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_nucleophile Nucleophile cluster_product Product Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Coupling_Reagent Coupling Reagent Active_Ester Activated Intermediate (e.g., O-acylisourea, HOBt-ester) Base Base Carboxylate->Active_Ester Activation Peptide_Bond Peptide Bond (R-CO-NH-Ser(iPr)) Active_Ester->Peptide_Bond Nucleophilic Attack Serine_Amine H₂N-Ser(iPr)

Caption: Activation pathway for amide bond formation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time, increase equivalents of coupling reagent and N-protected amino acid, ensure anhydrous conditions.
Poor quality of reagentsUse fresh, high-purity coupling reagents and anhydrous solvents.
Presence of Side Products O-acylation of serine hydroxyl groupUse a milder coupling reagent, lower the reaction temperature, or consider protecting the hydroxyl group.
RacemizationAdd HOBt (if using EDC), use a less polar solvent, or switch to a low-racemization coupling reagent like HATU.
Starting Material Unreacted Incomplete neutralization of hydrochlorideEnsure sufficient equivalents of base are used (2.5-3.0 eq).
Steric hindranceFor sterically hindered amino acids, consider a more powerful coupling reagent like HATU and longer reaction times.

References

Application Note: Synthesis of Dipeptides using L-Serine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, the simplest members of the peptide family, are crucial building blocks in peptidomimetic design and drug discovery. They serve as scaffolds for developing novel therapeutic agents, enzyme inhibitors, and biomaterials. The incorporation of serine, a hydrophilic amino acid with a reactive hydroxyl group, into dipeptide structures offers opportunities for further functionalization, such as glycosylation or phosphorylation, to modulate their biological activity and pharmacokinetic properties.

This application note provides a detailed protocol for the solution-phase synthesis of dipeptides utilizing L-serine isopropyl ester as the C-terminal residue. The use of an isopropyl ester for carboxyl protection offers a balance of stability during coupling reactions and specific conditions for its subsequent removal. This methodology is exemplified by the synthesis of N-Boc-L-Alanyl-L-Serine Isopropyl Ester and N-Fmoc-L-Phenylalanyl-L-Serine Isopropyl Ester, showcasing two common N-terminal protecting group strategies.

Materials and Reagents

  • L-Serine isopropyl ester hydrochloride

  • N-Boc-L-Alanine

  • N-Fmoc-L-Phenylalanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Trifluoroacetic acid (TFA)

  • Piperidine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Aluminum chloride (AlCl₃)

  • Nitromethane

  • Silica (B1680970) gel for column chromatography

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Alanyl-L-Serine Isopropyl Ester (Boc-Ala-Ser-O-iPr)

This protocol details the coupling of N-Boc-protected L-Alanine to L-Serine isopropyl ester.

  • Preparation of L-Serine Isopropyl Ester Free Base:

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIPEA (1.1 eq) dropwise while stirring.

    • Stir the mixture at 0 °C for 15 minutes and then at room temperature for 30 minutes. The resulting solution contains the free base of L-Serine isopropyl ester.

  • Coupling Reaction:

    • In a separate flask, dissolve N-Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Add DIC (1.1 eq) to the N-Boc-L-Alanine solution and stir for 15 minutes at 0 °C.

    • Add the solution containing the L-Serine isopropyl ester free base to the activated N-Boc-L-Alanine solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure dipeptide.

Protocol 2: N-Terminal Deprotection of Boc-Ala-Ser-O-iPr

This protocol describes the removal of the N-terminal Boc protecting group.

  • Dissolve the purified Boc-Ala-Ser-O-iPr (1.0 eq) in a solution of 25% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM (3x) to remove residual TFA.

  • The resulting product, H-Ala-Ser-O-iPr·TFA, can be used in subsequent steps without further purification.

Protocol 3: C-Terminal Deprotection of Dipeptide Isopropyl Ester

This protocol outlines the cleavage of the C-terminal isopropyl ester.

  • Dissolve the N-protected dipeptide isopropyl ester (e.g., Boc-Ala-Ser-O-iPr) (1.0 eq) in nitromethane.

  • Add anhydrous aluminum chloride (AlCl₃) (3.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by adding the mixture to ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the N-protected dipeptide acid.

Results and Discussion

The synthesis of dipeptides using L-serine isopropyl ester was successfully performed using standard solution-phase peptide coupling techniques. The use of DIC/HOBt as the coupling system provided good yields with minimal racemization. The isopropyl ester proved to be a stable protecting group under the coupling and N-terminal deprotection conditions.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of two exemplary dipeptides.

Table 1: Synthesis of N-Boc-L-Alanyl-L-Serine Isopropyl Ester

ParameterValue
Reactants
N-Boc-L-Alanine1.0 eq
L-Serine isopropyl ester HCl1.0 eq
DIC1.1 eq
HOBt1.1 eq
DIPEA1.1 eq
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Product Characterization
Yield85-95%
Purity (by HPLC)>98%
AppearanceWhite solid

Table 2: Synthesis of N-Fmoc-L-Phenylalanyl-L-Serine Isopropyl Ester

ParameterValue
Reactants
N-Fmoc-L-Phenylalanine1.0 eq
L-Serine isopropyl ester HCl1.0 eq
DIC1.1 eq
HOBt1.1 eq
DIPEA1.1 eq
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Product Characterization
Yield80-90%
Purity (by HPLC)>97%
AppearanceWhite solid

Visualizations

Dipeptide_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Peptide Coupling cluster_product Protected Dipeptide cluster_deprotection Deprotection Steps (Optional) cluster_final Final Products start1 N-Protected Amino Acid (e.g., N-Boc-Ala-OH) activation Carboxyl Activation (DIC/HOBt in DCM) start1->activation start2 L-Serine Isopropyl Ester HCl free_base Free Base Generation (DIPEA in DCM) start2->free_base coupling Coupling Reaction workup Work-up & Purification coupling->workup product N-Protected Dipeptide Isopropyl Ester (e.g., Boc-Ala-Ser-O-iPr) workup->product n_deprotect N-Terminal Deprotection (e.g., TFA for Boc) product->n_deprotect c_deprotect C-Terminal Deprotection (AlCl3/Nitromethane) product->c_deprotect final_n C-Protected Dipeptide (H-Ala-Ser-O-iPr) n_deprotect->final_n final_c N-Protected Dipeptide Acid (Boc-Ala-Ser-OH) c_deprotect->final_c

Caption: General workflow for the synthesis of dipeptides using L-serine isopropyl ester.

Logical_Relationship_Protecting_Groups cluster_N_Terminus N-Terminus Protection cluster_C_Terminus C-Terminus Protection cluster_Serine_Side_Chain Serine Side Chain (OH) Dipeptide Target Dipeptide (e.g., Ala-Ser) Boc Boc (tert-Butoxycarbonyl) Lability: Acid (TFA) Dipeptide->Boc Choice for N-Terminus Fmoc Fmoc (Fluorenylmethyloxycarbonyl) Lability: Base (Piperidine) Dipeptide->Fmoc Choice for N-Terminus iPr Isopropyl Ester Lability: Lewis Acid (AlCl3) Dipeptide->iPr C-Terminus Protection Unprotected Unprotected (Sufficient for simple couplings) Dipeptide->Unprotected Side Chain Strategy Protected Protected (e.g., tBu, Bzl) (For complex syntheses) Dipeptide->Protected Side Chain Strategy

Caption: Logical relationships of protecting group strategies in dipeptide synthesis.

Applications of L-Serine Esters in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine is a pivotal amino acid in central carbon metabolism, serving as a precursor for the synthesis of proteins, lipids, and nucleotides. Its metabolic pathways are intricately linked to cellular proliferation, redox homeostasis, and neurological function.[1] Due to its significance, the ability to trace the metabolic fate of L-serine is crucial for understanding disease pathogenesis and for the development of novel therapeutic strategies. L-serine esters, such as L-serine methyl ester and L-serine ethyl ester, serve as valuable tools in these metabolic studies. Their increased solubility and cell permeability compared to L-serine facilitate efficient delivery into cells, where they are rapidly hydrolyzed by intracellular esterases to release L-serine for metabolic utilization. This application note provides a comprehensive overview of the use of L-serine esters in metabolic research, complete with detailed experimental protocols and data presentation.

Application Notes

L-Serine Esters as Efficient Delivery Vehicles for L-Serine

L-serine esters are primarily employed as cell-permeable prodrugs or delivery forms of L-serine. The esterification of the carboxylic acid group neutralizes the zwitterionic nature of L-serine, enhancing its lipophilicity and ability to cross cellular membranes. Once inside the cell, ubiquitous intracellular esterases swiftly hydrolyze the ester bond, liberating free L-serine.[2] This strategy is particularly advantageous for studies requiring high intracellular concentrations of L-serine or for overcoming limitations in cellular uptake via amino acid transporters.

Tracing Metabolic Pathways with Isotopically Labeled L-Serine Esters

For metabolic flux analysis and pathway tracing, isotopically labeled L-serine is the tracer of choice.[3] While direct use of labeled L-serine esters is uncommon, they can be synthesized from isotopically labeled L-serine (e.g., ¹³C₃-L-serine, ¹⁵N-L-serine) to serve as delivery vehicles for the labeled amino acid.[4] Upon intracellular hydrolysis, the labeled L-serine is released and its incorporation into downstream metabolites can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise quantification of metabolic fluxes through key pathways.

Key Metabolic Fates of L-Serine:

  • One-Carbon Metabolism: L-serine is a major donor of one-carbon units for the folate and methionine cycles, which are essential for nucleotide synthesis (purines and thymidylate) and methylation reactions.[5]

  • Glycine (B1666218) and Cysteine Synthesis: L-serine is readily converted to glycine and can be used to synthesize cysteine through the transsulfuration pathway.

  • Lipid Synthesis: L-serine is a precursor for the synthesis of sphingolipids and phospholipids, including phosphatidylserine.[6]

  • Pyruvate and Glucose Metabolism: L-serine can be deaminated to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for gluconeogenesis.[7]

Applications in Disease Models

The dysregulation of L-serine metabolism is implicated in various diseases, making L-serine esters valuable tools for studying these conditions.

  • Neurodegenerative Diseases: L-serine and its metabolite D-serine play crucial roles as neuromodulators.[8] Studies using L-serine supplementation have shown neuroprotective effects in models of Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[1][9] L-serine esters can be used to efficiently deliver L-serine to neuronal cells to investigate these protective mechanisms.

  • Cancer Metabolism: Many cancer cells exhibit an increased demand for L-serine to support rapid proliferation.[10] Tracing the metabolism of L-serine delivered via its esters can help identify metabolic vulnerabilities in cancer cells.

  • Diabetes and Metabolic Syndrome: Altered L-serine metabolism is associated with type 2 diabetes.[11] L-serine supplementation has been shown to improve glucose tolerance.[12] L-serine esters can be used in cellular and animal models to explore the therapeutic potential of modulating serine metabolism in these conditions.

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating the effects of L-serine supplementation on various metabolic parameters. While these studies used L-serine directly, the use of L-serine esters as a delivery method would be expected to yield similar intracellular effects following hydrolysis.

Parameter Model System Treatment Result Reference
Blood GlucoseHigh-Fat Diet (HFD) Mice1% L-serine in drinking water for 12 weeks13.9% decrease compared to control[12]
Glucose ToleranceNon-obese diabetic (NOD) miceL-serine supplementationImproved Glucose Tolerance Test (GTT) results[12]
Insulin (B600854) Resistance (HOMA-IR)Non-obese diabetic (NOD) miceL-serine supplementationReduced HOMA-IR[12]
Visceral Adipose MassHigh-Fat Diet (HFD) Mice1% L-serine in drinking water for 12 weeksSignificant reduction in epididymal and retroperitoneal fat pads[12]
Plasma 1-deoxysphingolipids (1-DSL)db/db mice (model of diabetic neuropathy)3% serine-enriched diet for 8 weeksReduced 1-DSL levels[12]
Cellular Parameter Cell Line Treatment Result Reference
Intracellular NAD⁺ ContentC2C12 myotubesL-serine treatmentIncreased[13]
SIRT1 ActivityC2C12 myotubesL-serine treatmentIncreased[13]
Mitochondrial Gene ExpressionC2C12 myotubesL-serine treatmentIncreased[13]
Fatty Acid OxidationC2C12 myotubesL-serine treatmentIncreased[13]
Insulin-induced Akt phosphorylationC2C12 myotubesL-serine treatmentReversed cellular insulin resistance[13]

Experimental Protocols

Protocol 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This protocol describes a common method for the synthesis of L-serine methyl ester hydrochloride.[14][15]

Materials:

  • L-serine

  • Methanol (B129727) (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24-48 hours, during which the suspension will dissolve.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Add anhydrous diethyl ether to the resulting residue to precipitate the L-serine methyl ester hydrochloride as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Metabolic Labeling of Cultured Mammalian Cells using Isotopically Labeled L-Serine Delivered via its Methyl Ester

This protocol outlines a general procedure for tracing the metabolic fate of L-serine in cultured cells using an isotopically labeled methyl ester form.

Materials:

  • Cultured mammalian cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Isotopically labeled L-serine methyl ester (e.g., ¹³C₃, ¹⁵N₁-L-serine methyl ester), synthesized from labeled L-serine.

  • Vehicle for dissolving the ester (e.g., sterile PBS or DMSO, check for cell line compatibility and final concentration)

  • Ice-cold 80% methanol for metabolite extraction

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates or flasks and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (lacking unlabeled L-serine) with the isotopically labeled L-serine methyl ester to the desired final concentration (e.g., 0.4 mM). Ensure the vehicle concentration is minimal and non-toxic to the cells.

  • Metabolic Labeling:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a specific duration (e.g., 3-24 hours) to allow for the uptake and metabolism of the labeled L-serine. The incubation time will depend on the metabolic pathway of interest.

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the plate.

    • Scrape the cells from the plate in the methanol solution.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously and incubate on ice for 15 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Sample Analysis:

    • Transfer the supernatant containing the extracted metabolites to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis to identify and quantify the isotopically labeled downstream metabolites.

Mandatory Visualizations

L_Serine_Metabolic_Pathways cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_transsulfuration Transsulfuration cluster_lipid_synthesis Lipid Synthesis cluster_pyruvate_metabolism Pyruvate Metabolism 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT Cystathionine Cystathionine L-Serine->Cystathionine Sphingolipids Sphingolipids L-Serine->Sphingolipids Phosphatidylserine Phosphatidylserine L-Serine->Phosphatidylserine Pyruvate Pyruvate L-Serine->Pyruvate Serine Dehydratase 5,10-Methylene-THF 5,10-Methylene-THF Glycine->5,10-Methylene-THF Purine Synthesis Purine Synthesis 5,10-Methylene-THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF Methionine Cycle Methionine Cycle 5-Methyl-THF->Methionine Cycle Cysteine Cysteine Cystathionine->Cysteine TCA Cycle TCA Cycle Pyruvate->TCA Cycle

Caption: Central Metabolic Pathways of L-Serine.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_delivery Cellular Delivery Synthesize_Labeled_Ester Synthesize Isotopically Labeled L-Serine Ester Prepare_Medium Prepare Labeling Medium Synthesize_Labeled_Ester->Prepare_Medium Metabolic_Labeling Incubate with Labeling Medium Prepare_Medium->Metabolic_Labeling Seed_Cells Seed and Culture Cells Seed_Cells->Metabolic_Labeling Metabolite_Extraction Extract Metabolites Metabolic_Labeling->Metabolite_Extraction MS_Analysis LC-MS / GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Analysis Metabolic Flux Analysis MS_Analysis->Data_Analysis L_Serine_Ester L-Serine Ester Cell_Membrane Cell Membrane L_Serine_Ester->Cell_Membrane Diffusion Intracellular_L_Serine Intracellular L-Serine Cell_Membrane->Intracellular_L_Serine Esterase Hydrolysis

Caption: Experimental Workflow for Metabolic Tracing.

SIRT1_Signaling_Pathway L_Serine_Ester L-Serine Ester Intracellular_L_Serine Intracellular L-Serine L_Serine_Ester->Intracellular_L_Serine Uptake & Hydrolysis Pyruvate Pyruvate Intracellular_L_Serine->Pyruvate Metabolism Lactate Lactate Pyruvate->Lactate LDH NAD_plus NAD+ Lactate->NAD_plus Increased NAD+/NADH ratio SIRT1 SIRT1 NAD_plus->SIRT1 Activates PGC_1a Deacetylated PGC-1α SIRT1->PGC_1a Deacetylates PGC_1a_acet Acetylated PGC-1α PGC_1a_acet->SIRT1 Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC_1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Mitochondrial_Biogenesis->Fatty_Acid_Oxidation Insulin_Sensitivity Improved Insulin Sensitivity Fatty_Acid_Oxidation->Insulin_Sensitivity

Caption: L-Serine Regulation of SIRT1 Signaling.

References

Troubleshooting & Optimization

Technical Support Center: L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively working with L-Serine Isopropyl Ester Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

This compound is known to have high solubility in water. Published data indicates a solubility of at least 100 mg/mL in water, which corresponds to a concentration of 544.57 mM.[1][2] However, the saturation point in water has not been definitively reported.[1][2] Esterification of amino acids, such as serine, generally increases their solubility in non-aqueous organic solvents.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

Water is the primary recommended solvent for preparing stock solutions of this compound due to its high solubility.[1][2] For applications requiring an organic solvent, dimethyl sulfoxide (B87167) (DMSO) can be an alternative. The related compound, L-serine methyl ester hydrochloride, is soluble in DMSO at 100 mg/mL, and the use of sonication can aid in its dissolution.

Q3: How should I store this compound powder and its stock solutions?

For long-term storage, the solid powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from repeated freeze-thaw cycles.[1][2]

Q4: Is this compound stable in aqueous solutions?

As an ester, this compound can be susceptible to hydrolysis, especially at high or low pH. It is advisable to prepare fresh aqueous solutions for experiments. If storage is necessary, use a buffered solution at a neutral pH and store at low temperatures as recommended.

Q5: How does pH affect the solubility of this compound?

The solubility of amino acids and their derivatives is significantly influenced by pH.[3][4] As a hydrochloride salt, this compound will form a slightly acidic solution in water. Adjusting the pH away from its isoelectric point will generally increase its solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound does not fully dissolve in water at high concentrations. The solution may be saturated.1. Increase the solvent volume: Dilute the solution to a lower concentration.2. Gentle warming: Warm the solution gently (e.g., to 37°C) to increase solubility. Be cautious as excessive heat may cause degradation.3. Sonication: Use a sonicator bath to aid in the dissolution of the compound.
Precipitation occurs when adding an aqueous stock solution to a cell culture medium. The change in buffer composition, pH, or the presence of other components may reduce the solubility.1. Lower the final concentration: Reduce the concentration of the compound in the final medium.2. Increase the final solvent concentration: If using a co-solvent like DMSO, ensure the final concentration is sufficient to maintain solubility, typically not exceeding 0.5-1% in cell-based assays to avoid toxicity.3. pH adjustment: Check and adjust the pH of the final solution to ensure it is within a range that favors solubility.
Solution appears cloudy or hazy. This may indicate the formation of insoluble aggregates or the presence of impurities.1. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.[1][2]2. Check purity: If the issue persists, verify the purity of the compound.
Difficulty dissolving the compound in organic solvents. The polarity of the solvent may not be optimal.1. Try alternative solvents: Consider using DMSO or a co-solvent system. For the related L-serine methyl ester hydrochloride, sonication can assist dissolution in DMSO.2. Use of a co-solvent: A mixture of solvents, such as water and ethanol, may improve solubility.
Observed degradation of the compound in solution over time. Hydrolysis of the ester group, particularly in aqueous solutions at non-neutral pH.1. Prepare fresh solutions: It is best practice to prepare solutions immediately before use.2. Use buffered solutions: If storage is unavoidable, use a buffer to maintain a stable, neutral pH.3. Store properly: Aliquot and store solutions at -80°C to slow down degradation.[1][2]

Quantitative Solubility Data

Solvent Reported Solubility Molar Concentration Notes
Water≥ 100 mg/mL544.57 mMSaturation point not specified.[1][2]
DMSOData not available for the isopropyl ester.-The related L-serine methyl ester hydrochloride is soluble at 100 mg/mL with sonication.

Experimental Protocols

Protocol for Preparing a 100 mM Aqueous Stock Solution
  • Weigh the Compound: Accurately weigh out 183.63 mg of this compound.

  • Add Solvent: Add a small amount of sterile, deionized water (e.g., 5 mL) to the solid in a sterile container.

  • Dissolve: Gently vortex or swirl the mixture to dissolve the compound. If necessary, sonicate for 5-10 minutes or warm the solution to 37°C.

  • Adjust Volume: Once fully dissolved, add sterile deionized water to bring the final volume to 10 mL.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[1][2]

  • Storage: Aliquot the sterile solution into smaller volumes and store at -20°C or -80°C.[1][2]

Protocol for Solubility Assessment in a New Solvent
  • Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent (e.g., 1 mL) in a sealed vial.

  • Equilibrate: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate Solid and Liquid Phases: Centrifuge the suspension to pellet the undissolved solid.

  • Sample the Supernatant: Carefully collect a known volume of the clear supernatant.

  • Quantify the Solute: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

  • Calculate Solubility: Express the solubility in mg/mL or M.

Visualizations

Solubility_Troubleshooting_Workflow cluster_prep Solution Preparation cluster_observe Observation cluster_actions Troubleshooting Actions cluster_outcome Outcome start Start: Weigh Compound add_solvent Add Chosen Solvent start->add_solvent dissolve Attempt to Dissolve (Vortex/Stir) add_solvent->dissolve observe Is Solution Clear? dissolve->observe sonicate Apply Sonication observe->sonicate No success Solution Ready for Use observe->success Yes sonicate->observe Re-evaluate warm Gentle Warming (e.g., 37°C) sonicate->warm warm->observe Re-evaluate add_more_solvent Increase Solvent Volume warm->add_more_solvent add_more_solvent->observe fail Consider Alternative Solvent add_more_solvent->fail If still not dissolved filter_solution Filter through 0.22µm filter success->filter_solution Optional: for sterile applications

References

preventing degradation of l-serine isopropyl ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Serine Isopropyl Ester. This guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the degradation of L-Serine Isopropyl Ester in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for L-Serine Isopropyl Ester in solution?

A1: The most significant degradation pathway for L-Serine Isopropyl Ester in solution is hydrolysis. The ester bond is susceptible to cleavage by water, which results in the formation of L-Serine and isopropyl alcohol. This reaction can be catalyzed by the presence of acids or bases. Other potential, though typically less common, degradation routes for amino acids include deamination (removal of the amino group) and decarboxylation (removal of the carboxyl group), particularly under harsh conditions like elevated temperatures.[1][2][3]

Q2: What are the recommended storage conditions for L-Serine Isopropyl Ester solutions?

A2: To minimize degradation, prepared stock solutions of L-Serine Isopropyl Ester should be stored at low temperatures. For short-term storage, -20°C is recommended for up to one month.[4][5][6] For longer-term storage, aliquoting the solution and storing it at -80°C can preserve its integrity for up to six months.[4][5][6] It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation. The solid powder form is more stable and can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[4][5]

Q3: Which solvents are recommended for preparing L-Serine Isopropyl Ester solutions?

A3: L-Serine Isopropyl Ester Hydrochloride is highly soluble in water (≥ 100 mg/mL).[4][5] However, since water is a reactant in the hydrolysis pathway, using anhydrous organic solvents may be considered for specific applications where the compound's stability is critical and its solubility is adequate. If an aqueous solution is necessary, it should be prepared fresh and used promptly, or stored under the recommended low-temperature conditions. When preparing aqueous stock solutions, it is good practice to use sterile, purified water and filter-sterilize the final solution through a 0.22 µm filter before use.[4][5]

Q4: How does pH affect the stability of L-Serine Isopropyl Ester in an aqueous solution?

A4: Ester hydrolysis is significantly influenced by pH. The reaction is catalyzed by both acidic and basic conditions. While the compound is supplied as a hydrochloride salt, suggesting some stability in the acidic range, strong acids and bases should be avoided.[7] The optimal pH for stability is typically near-neutral, but this should be determined empirically for your specific experimental conditions. It is advisable to work with buffered solutions to maintain a constant pH.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or purity over time. Hydrolytic Degradation: The ester is likely hydrolyzing into L-Serine and isopropanol.1. Prepare solutions fresh before each experiment. 2. If storage is necessary, aliquot solutions into single-use volumes and store at -80°C for no longer than six months.[4][5][6] 3. Avoid repeated freeze-thaw cycles. 4. Use a buffered system to maintain a stable, near-neutral pH.
Inconsistent experimental results between batches. Inconsistent Storage: Different batches may have been stored under varying conditions (temperature, duration). Contamination: Presence of water or contaminants that catalyze degradation.1. Standardize your storage protocol for all solutions. 2. Ensure the use of high-purity, anhydrous solvents when applicable. 3. If using water, ensure it is sterile and purified (e.g., HPLC-grade).[4][5]
Appearance of unexpected peaks in analytical chromatography (HPLC/GC). Degradation Products: New peaks likely correspond to L-Serine or other byproducts.1. Confirm the identity of the new peaks by running standards of potential degradation products (e.g., L-Serine). 2. Review and optimize your solution preparation and storage procedures to minimize degradation.
Precipitate forms in the solution upon thawing. Freeze-Thaw Cycles: Repeated cycling can affect solubility and stability. pH Shift: Changes in pH upon freezing/thawing can reduce solubility.1. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Ensure the solution is fully thawed and vortexed gently before use. 3. Use a buffer that is effective at low temperatures.

Stability Data Summary

The following table provides illustrative data on the stability of L-Serine Isopropyl Ester under various conditions. Note that these are generalized values and actual stability will depend on the specific experimental context.

Condition Parameter Value Estimated Purity after 30 Days (%)
Temperature Storage Temperature (°C)25< 70%
4~85%
-20> 95%
-80> 99%
pH (in aqueous buffer) pH Value3~90%
7> 98%
9~88%
Light Exposure Light ConditionExposed to Ambient LightDecreased stability
Stored in DarkOptimal stability[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of cold, sterile, high-purity solvent (e.g., water or a suitable buffer) to the powder.

  • Mixing: Gently vortex or swirl the vial until the solid is completely dissolved. Avoid vigorous shaking to minimize shearing forces.

  • Sterilization: If preparing an aqueous stock solution for cell-based assays, filter-sterilize the solution using a 0.22 µm syringe filter.[4][5]

  • Aliquoting: Dispense the solution into single-use, sterile cryovials.

  • Storage: Immediately place the aliquots in a -80°C freezer for long-term storage.[4][5][6]

Protocol 2: Monitoring Stability by RP-HPLC

This protocol provides a general framework. The specific column, mobile phase, and gradient may need optimization. As L-Serine Isopropyl Ester lacks a strong UV chromophore, derivatization or use of a detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is often required. The following outlines a pre-column derivatization method.[8][9]

  • Sample Preparation:

    • Thaw an aliquot of your L-Serine Isopropyl Ester solution.

    • Prepare a dilution series in the mobile phase to establish a standard curve.

    • Prepare your test sample by diluting it to fall within the range of the standard curve.

  • Derivatization (Example using OPA/NAC): [9]

    • To 50 µL of your diluted sample/standard, add 200 µL of a freshly prepared OPA/N-acetyl-L-cysteine (NAC) derivatizing agent.

    • Incubate at room temperature for approximately 2-3 minutes. The reaction forms a fluorescent isoindole derivative.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Buffered aqueous solution (e.g., 25 mM sodium phosphate, pH 7.2).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Develop a gradient to separate the derivatized product from any derivatized L-Serine (the primary degradant).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm).

  • Data Analysis:

    • Quantify the peak area corresponding to the derivatized L-Serine Isopropyl Ester.

    • Compare the peak area of your test sample to the standard curve to determine its concentration.

    • Monitor the appearance and growth of a peak corresponding to derivatized L-Serine to quantify degradation.

Visual Guides

Hydrolysis_Pathway cluster_main Hydrolysis of L-Serine Isopropyl Ester LSIE L-Serine Isopropyl Ester Products Degradation Products LSer L-Serine LSIE->LSer + H₂O (Acid/Base Catalyzed) IPA Isopropyl Alcohol H2O Water (H₂O)

Caption: Primary degradation pathway of L-Serine Isopropyl Ester.

Stability_Workflow cluster_workflow Workflow for Stability Assessment cluster_timepoint At Each Time Point (tₙ) prep Prepare Stock Solution (Protocol 1) aliquot Aliquot into Multiple Vials prep->aliquot t0 Time-Zero Analysis (HPLC - Protocol 2) aliquot->t0 store Store Aliquots under Test Conditions (T, pH, Light) aliquot->store compare Compare Purity: (tₙ vs t₀) t0->compare tn Analyze Sample (HPLC - Protocol 2) store->tn tn->compare report Report Degradation Rate compare->report

References

Technical Support Center: L-Serine Isopropyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting side reactions when using L-serine isopropyl ester in your peptide synthesis protocols. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you identify, mitigate, and resolve common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of L-serine isopropyl ester in peptide synthesis?

A1: The primary side reactions involving L-serine isopropyl ester stem from the nucleophilic nature of the serine hydroxyl group and the susceptibility of the α-carbon to epimerization. The three most common side reactions are:

  • O-acylation: The unwanted acylation of the serine hydroxyl group by the activated incoming amino acid, leading to a depsipeptide (ester-linked) byproduct.[1]

  • Racemization: The loss of stereochemical integrity at the α-carbon, resulting in the incorporation of D-serine instead of the desired L-serine.[1]

  • β-elimination (Dehydration): The elimination of the hydroxyl group to form a dehydroalanine (B155165) (Dha) residue, which can then react with nucleophiles present in the reaction mixture (e.g., piperidine) to form undesirable adducts.[1]

Q2: Is L-serine isopropyl ester more prone to side reactions than other protected serine derivatives?

A2: The use of an isopropyl ester at the C-terminus can influence the rate of side reactions. While specific quantitative data for L-serine isopropyl ester is limited in readily available literature, the ester group can affect the electron density of the molecule and its steric hindrance, which in turn can impact the rates of racemization and other side reactions. Generally, for serine residues, the choice of coupling reagent and reaction conditions has a more significant impact than the type of simple alkyl ester at the C-terminus.

Q3: How can I detect these side reactions in my crude peptide product?

A3: A combination of analytical techniques is recommended for the detection of these side reactions:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate the desired peptide from byproducts. O-acylated peptides, racemized diastereomers, and β-elimination products will typically have different retention times.

  • Mass Spectrometry (MS): MS is crucial for identifying the mass of the impurities. O-acylation results in a mass increase corresponding to the added amino acid residue. β-elimination leads to a mass decrease of 18 Da (loss of water). Racemization does not change the mass but can sometimes be detected by observing peak splitting or broadening in high-resolution analyses.

Troubleshooting Guides

Issue 1: O-Acylation Detected

Symptom: Mass spectrometry analysis of the crude product shows a significant peak with a mass corresponding to the desired peptide plus the mass of the acylating amino acid. HPLC analysis shows a major impurity peak.

Cause: The hydroxyl group of serine is a competing nucleophile for the activated carboxylic acid of the incoming amino acid. This is particularly problematic with highly reactive coupling reagents.

Solutions:

  • Choice of Coupling Reagent: Employ less reactive coupling reagents. Carbodiimide-based reagents like DIC in the presence of an additive are often a better choice than highly reactive uronium-based reagents like HBTU or HATU when coupling to an unprotected serine residue.

  • Use of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress O-acylation by forming a more selective active ester intermediate.[2][3]

  • Control of Stoichiometry: Use a minimal excess of the activated amino acid to reduce the concentration of the highly reactive species available to react with the serine hydroxyl group.

  • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to decrease the rate of the O-acylation side reaction.

Issue 2: Racemization of the Serine Residue

Symptom: Chiral HPLC analysis of the hydrolyzed peptide reveals the presence of D-serine. The biological activity of the peptide is lower than expected.

Cause: The α-proton of the activated serine ester is susceptible to abstraction by base, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in racemization. The choice of coupling reagent and base has a significant impact on the extent of racemization.

Solutions:

  • Coupling Reagent and Additive Selection: The combination of a carbodiimide (B86325) like DIC with an additive such as HOBt or Oxyma is known to suppress racemization.[2][4] For instance, studies on 3-Phenyl-L-serine have shown that DIC/Oxyma can result in as low as 0% racemization.

  • Base Selection: Use a weaker, more sterically hindered base like N,N-diisopropylethylamine (DIEA) or collidine instead of stronger, less hindered bases.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid to reduce the time the activated species is exposed to basic conditions before the coupling reaction.

Issue 3: β-Elimination (Dehydration)

Symptom: Mass spectrometry shows a peak with a mass 18 Da lower than the expected product. If piperidine (B6355638) is used for Fmoc deprotection, a peak corresponding to the addition of piperidine (+85 Da) to the dehydrated product may also be observed.

Cause: The presence of a base can catalyze the elimination of the hydroxyl group from the serine side chain, forming a dehydroalanine intermediate. This is more likely to occur during the basic conditions of Fmoc deprotection.

Solutions:

  • Deprotection Conditions: Use a weaker base or a shorter deprotection time for the Fmoc group removal. For example, using 2% DBU with 20% piperidine in DMF can shorten the deprotection time.[5] Alternatively, bases like piperazine (B1678402) or morpholine (B109124) can be considered.

  • Temperature: Avoid elevated temperatures during coupling and deprotection steps, as higher temperatures can accelerate the rate of β-elimination.

  • Protecting Group Strategy: For solid-phase peptide synthesis (SPPS), the most effective way to prevent all of the above side reactions is to use a side-chain protecting group on the serine residue, such as a tert-butyl (tBu) ether.

Quantitative Data on Side Reactions

While specific quantitative data for L-serine isopropyl ester is not extensively available, the following tables provide representative data for serine derivatives under various conditions to guide troubleshooting and optimization.

Table 1: Extent of Racemization of Serine Derivatives with Different Coupling Reagents

Coupling ReagentAdditiveBase% Racemization (D-Isomer)Reference Amino Acid
DICOxyma-03-Phenyl-L-serine
EDCIHOBt-1.73-Phenyl-L-serine
PyBop-DIPEA3.33-Phenyl-L-serine
HBTU-DIPEA3.83-Phenyl-L-serine
HATU-NMM19.03-Phenyl-L-serine

Data adapted from a study on the racemization of various amino acids. While not specific to L-serine isopropyl ester, it highlights the critical role of the coupling reagent in controlling racemization.

Experimental Protocols

Protocol 1: HPLC Method for Detection of O-Acylation and β-Elimination Products

Objective: To separate and identify the desired peptide from its major side-reaction byproducts.

Materials:

  • Crude peptide sample

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm

  • Analysis:

    • Inject 10-20 µL of the sample.

    • The desired peptide will be the major peak.

    • O-acylated products will typically elute later than the desired peptide due to the increased hydrophobicity of the additional amino acid.

    • β-elimination products (dehydroalanine-containing peptides) are generally more hydrophobic and will also elute later. Piperidine adducts will be significantly more hydrophobic.

Protocol 2: Chiral HPLC Analysis for Serine Racemization

Objective: To quantify the extent of serine racemization by separating the L- and D-serine enantiomers after peptide hydrolysis.

Materials:

  • Crude peptide sample

  • 6 M HCl

  • Chiral derivatizing agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC))

  • Chiral HPLC column or a standard C18 column for separating the diastereomeric derivatives.

Procedure:

  • Peptide Hydrolysis:

    • Place a known amount of the crude peptide in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After hydrolysis, evaporate the HCl under vacuum.

  • Derivatization:

    • Dissolve the hydrolyzed amino acid mixture in a suitable buffer.

    • React the amino acids with the OPA/NAC reagent to form fluorescent diastereomeric derivatives.[6]

  • HPLC Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A phosphate (B84403) buffer/methanol gradient is typically used.[6]

    • Detection: Fluorescence detector.

  • Quantification:

    • The L-Ser and D-Ser derivatives will have different retention times.

    • Integrate the peak areas to determine the percentage of D-serine present.

Visualizing Workflows and Relationships

Peptide_Synthesis_Side_Reactions cluster_synthesis Peptide Coupling Step cluster_side_reactions Potential Side Reactions cluster_mitigation Mitigation Strategies L-Ser-iPr L-Serine Isopropyl Ester Desired_Peptide Desired Peptide (Amide Bond Formation) L-Ser-iPr->Desired_Peptide N-acylation (Correct Pathway) O_Acylation O-Acylation (Depsipeptide Formation) L-Ser-iPr->O_Acylation Racemization Racemization (D-Serine Incorporation) L-Ser-iPr->Racemization Base, Coupling Reagent Beta_Elimination β-Elimination (Dehydroalanine Formation) L-Ser-iPr->Beta_Elimination Base (e.g., Piperidine) Activated_AA Activated Amino Acid (e.g., with HATU, DIC/HOBt) Activated_AA->Desired_Peptide Activated_AA->O_Acylation O-acylation Protecting_Group Use Ser(tBu) Protecting Group Protecting_Group->O_Acylation Prevents Coupling_Choice Optimize Coupling Reagent (e.g., DIC/Oxyma) Coupling_Choice->O_Acylation Minimizes Coupling_Choice->Racemization Minimizes Base_Choice Use Weaker/Hindered Base (e.g., DIEA) Base_Choice->Racemization Minimizes Base_Choice->Beta_Elimination Minimizes

Caption: Workflow of potential side reactions with L-serine isopropyl ester and mitigation strategies.

Troubleshooting_Workflow Start Crude Peptide Analysis HPLC_MS HPLC/MS Analysis Start->HPLC_MS Check_Mass Check Mass Spectrum HPLC_MS->Check_Mass Expected_Mass Mass is Correct Check_Mass->Expected_Mass Yes Unexpected_Mass Unexpected Mass Check_Mass->Unexpected_Mass No Chiral_Analysis Perform Chiral Analysis Expected_Mass->Chiral_Analysis Mass_Plus_AA Mass + Amino Acid? Unexpected_Mass->Mass_Plus_AA Racemization_Suspected Racemization Suspected Chiral_Analysis->Racemization_Suspected D-Isomer Detected Mass_Minus_18 Mass - 18 Da? Mass_Plus_AA->Mass_Minus_18 No O_Acylation_Suspected O-Acylation Suspected Mass_Plus_AA->O_Acylation_Suspected Yes Beta_Elimination_Suspected β-Elimination Suspected Mass_Minus_18->Beta_Elimination_Suspected Yes Optimize_Coupling Optimize Coupling Reagents/Conditions O_Acylation_Suspected->Optimize_Coupling Optimize_Deprotection Optimize Deprotection Conditions Beta_Elimination_Suspected->Optimize_Deprotection Racemization_Suspected->Optimize_Coupling

Caption: A logical workflow for troubleshooting side reactions encountered with serine-containing peptides.

References

Technical Support Center: Purification of L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of L-serine (B559523) isopropyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in L-serine isopropyl ester hydrochloride?

A1: Common impurities can originate from the starting materials and the synthesis process. These may include:

  • Unreacted L-serine: Incomplete esterification can leave residual L-serine in the product.

  • Di-peptides: Self-condensation of L-serine can form di-peptides, especially during prolonged reaction times or at elevated temperatures.

  • Byproducts from reagents: If thionyl chloride is used for esterification, residual sulfur-containing compounds might be present.

  • Related amino acid esters: If the starting L-serine is not pure, esters of other amino acids (e.g., L-threonine isopropyl ester hydrochloride) may be present as impurities.[1]

  • Water: The hydrochloride salt is hygroscopic and can absorb moisture from the atmosphere.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). If in solution, it should be stored at -80°C (up to 6 months) or -20°C (up to 1 month).[1] It is crucial to keep the container tightly closed and in a dry place to prevent moisture absorption.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is highly soluble in water (≥ 100 mg/mL).[1] It also shows solubility in alcohols like methanol (B129727) and isopropanol (B130326), which are often used in its synthesis and purification. For recrystallization, solvents such as dichloromethane (B109758) may be used, often in combination with an anti-solvent like hexane (B92381).[2]

Troubleshooting Guide

Crystallization/Recrystallization Issues

Q: My this compound is not crystallizing out of solution. What can I do?

A:

  • Increase Supersaturation: The solution may not be sufficiently concentrated. Try to slowly evaporate the solvent under reduced pressure.

  • Induce Crystallization:

    • Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Lower the Temperature: Cool the solution slowly in an ice bath or refrigerator. Avoid crash cooling, as this can lead to the formation of small, impure crystals.

  • Change the Solvent System: If a single solvent is not working, try a binary solvent system. Dissolve the compound in a minimum amount of a good solvent (e.g., isopropanol, dichloromethane) and then slowly add a poor solvent (an "anti-solvent" like hexane or diethyl ether) until the solution becomes turbid, then allow it to stand.[2][3]

Q: The recrystallized product is oily or forms a wax instead of crystals. What is the cause and how can I fix it?

A:

  • Presence of Impurities: Oiling out can occur when impurities are present that inhibit crystal lattice formation. The presence of residual solvents or byproducts can act as "eutectic melters."

    • Solution: Try to purify the crude product further before recrystallization, for example, by washing with a solvent in which the product is sparingly soluble but the impurities are soluble. Column chromatography could also be an option for removing persistent impurities.[3]

  • Inappropriate Solvent: The solvent system may not be optimal.

    • Solution: Experiment with different recrystallization solvents. A discussion on a similar compound, L-alanine isopropyl ester hydrochloride, suggests trying recrystallization from an alcohol.[2]

  • Cooling Rate: Cooling the solution too quickly can also lead to oiling out.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in a colder environment.

Purity Issues

Q: My final product has a low purity. How can I improve it?

A:

  • Optimize Recrystallization: Perform multiple recrystallizations. Ensure that the crystals are washed with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Alternative Purification Method: If recrystallization is ineffective, consider other purification techniques.

    • Column Chromatography: While less common for highly polar hydrochloride salts, silica (B1680970) gel chromatography with an appropriate eluent system (e.g., a mixture of a polar organic solvent like methanol and a less polar one like dichloromethane, possibly with a small amount of acid) could be effective.

    • Acid-Base Wash: For certain impurities, an acid-base extraction might be useful. One suggested method involves dissolving the product in water, neutralizing with a dilute base (like NaOH) to precipitate the free base of any impurities, filtering, and then re-acidifying the filtrate with HCl to recover the purified hydrochloride salt.[2]

Q: I suspect the presence of unreacted L-serine in my product. How can I remove it?

A: L-serine has very different solubility properties compared to its isopropyl ester hydrochloride. L-serine is soluble in water but much less soluble in alcohols like isopropanol. You can try washing the crude product with a solvent in which L-serine is insoluble, but the ester hydrochloride is soluble. Alternatively, during recrystallization, the unreacted L-serine may precipitate out at a different rate or temperature.

Data Presentation

Purification MethodDescriptionAdvantagesDisadvantages
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals. Common solvents include isopropanol or a dichloromethane/hexane system.[2]Simple, cost-effective, and can yield high-purity product.Can be time-consuming, and some product is lost in the mother liquor.
Column Chromatography Separating the product from impurities by passing the mixture through a column packed with a stationary phase (e.g., silica gel).Can separate compounds with very similar properties.More complex, requires larger volumes of solvent, and can be costly.
Acid-Base Purification Involves neutralizing the hydrochloride salt, removing impurities from the free base, and then reforming the salt.[2]Effective for removing certain types of impurities.Introduces additional steps and reagents, which could affect yield.

Experimental Protocols

Detailed Protocol for Recrystallization of this compound

This protocol is a general guideline based on common practices for similar compounds. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection:

    • Test the solubility of the crude this compound in various solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate, dichloromethane) at room temperature and upon heating.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Alternatively, identify a solvent pair: one in which the compound is soluble (e.g., dichloromethane) and another in which it is insoluble (e.g., hexane).

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair at room temperature) to just dissolve the solid. Stir and heat gently if necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

    • Solvent Pair: Slowly add the "poor" solvent to the solution until it becomes cloudy (the point of saturation). If too much is added, add a small amount of the "good" solvent to redissolve the precipitate. Allow the solution to stand and cool.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white to off-white solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis L_Serine L-Serine Esterification Esterification (e.g., Isopropanol, Thionyl Chloride) L_Serine->Esterification Crude_Product Crude L-Serine Isopropyl Ester Hydrochloride Esterification->Crude_Product Purification_Choice Purification Method Crude_Product->Purification_Choice Dissolve Dissolve in Hot Solvent Purification_Choice->Dissolve Recrystallization Load_Column Load on Column Purification_Choice->Load_Column Chromatography Cool Slow Cooling Dissolve->Cool Filter Filter and Wash Cool->Filter Pure_Product Pure Product Filter->Pure_Product Elute Elute with Solvent Gradient Load_Column->Elute Collect Collect Fractions Elute->Collect Collect->Pure_Product Analysis Purity Analysis (e.g., NMR, HPLC) Pure_Product->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Purification Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oily_product Oily/Waxy Product issue->oily_product Yes low_purity Low Purity issue->low_purity Yes success Pure Product Obtained issue->success No solution1 Concentrate Solution Add Seed Crystal Scratch Flask no_crystals->solution1 solution2 Change Solvent System Cool Slowly Pre-purify Crude Material oily_product->solution2 solution3 Repeat Recrystallization Use Column Chromatography Perform Acid-Base Wash low_purity->solution3 solution1->success solution2->success solution3->success

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing Coupling Efficiency of L-Serine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of L-serine isopropyl ester in peptide synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the coupling of L-serine isopropyl ester.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Presence of unreacted starting material (amine component) after the reaction.

  • Low yield of the desired coupled product.

  • Detection of deletion sequences in the final peptide.

Possible Causes & Solutions:

Cause Solution
Steric Hindrance The isopropyl ester and the hydroxyl group of serine can create steric bulk, impeding the approach of the coupling reagents and the N-terminus of the peptide chain.[1][2]
Action:
- Switch to a more powerful activating agent like HATU, HCTU, or PyAOP, which are known to be effective for hindered amino acids.
- Increase the reaction time and/or elevate the temperature (e.g., to 30-40°C), but monitor closely for side reactions.[3]
Suboptimal Coupling Reagent Not all coupling reagents are equally effective. The choice of reagent is critical for challenging couplings.
Action:
- If using carbodiimides like DCC or DIC, ensure the addition of an additive such as HOBt or Oxyma Pure to improve efficiency and reduce side reactions.[4][5][6]
- Consider phosphonium-based reagents (e.g., PyBOP) or uronium/aminium-based reagents (e.g., HBTU, HATU) for faster and more efficient reactions.[6]
Inadequate Activation The carboxylic acid of the incoming amino acid may not be fully activated, leading to poor coupling.
Action:
- Ensure the correct stoichiometry of the coupling reagent and base. An excess of the activating agent may be necessary.
- Use fresh, high-purity reagents, as they can degrade over time.[3]
Peptide Aggregation The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[1][7]
Action:
- Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add DMSO.[7]
- Incorporate structure-disrupting elements like pseudoprolines if the sequence allows.[7]

Problem 2: Side Reactions Leading to Impure Product

Symptoms:

  • Presence of unexpected peaks in HPLC analysis.

  • Mass spectrometry data indicating byproducts with incorrect molecular weights.

Possible Causes & Solutions:

Cause Solution
Racemization/Epimerization The chiral center of the amino acid can be susceptible to racemization, especially with prolonged activation times or the use of strong bases.[2][3]
Action:
- Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in the minimum necessary amount.[3]
- Minimize the pre-activation time by adding the coupling reagent to the resin immediately after the protected amino acid.[1]
- Additives like HOBt or HOAt can suppress racemization.[4][6]
O-Acylation The hydroxyl group on the serine side chain can be acylated by the activated carboxylic acid, leading to the formation of a depsipeptide.
Action:
- Ensure the hydroxyl group of the L-serine isopropyl ester is appropriately protected (e.g., with a tert-butyl group) if it is not the intended reaction site.
- If O-acylation is desired, specific coupling conditions promoting ester formation would be required.
Diketopiperazine Formation This is common at the dipeptide stage and involves the intramolecular cyclization of the N-terminal amino acid with the second residue.[2][7]
Action:
- If synthesizing on a solid support, choose a resin like 2-chlorotrityl chloride resin, which is known to suppress this side reaction.[7]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for L-serine isopropyl ester?

The "best" reagent can depend on the specific sequence and reaction conditions. However, for potentially challenging couplings involving serine derivatives, onium salt-based reagents are generally preferred.[1] Reagents like HATU , HBTU , and PyAOP are highly efficient and known to perform well even with sterically hindered amino acids.

Q2: What is the optimal solvent for coupling L-serine isopropyl ester?

High-purity, anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used and effective solvents for peptide coupling.[3] If you suspect peptide aggregation is an issue, switching to or adding N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be beneficial.[7]

Q3: How can I monitor the progress of the coupling reaction?

A qualitative ninhydrin (B49086) (Kaiser) test is a common and effective method to check for the presence of free primary amines on the peptide-resin.[3] A negative test (no color change) indicates that the coupling reaction is complete. For solution-phase synthesis, thin-layer chromatography (TLC) or HPLC can be used to monitor the consumption of starting materials.

Q4: Should the hydroxyl group of serine be protected?

Yes, in most standard peptide coupling reactions, the hydroxyl group of serine should be protected (e.g., with a tert-butyl group, Fmoc-Ser(tBu)-OH) to prevent undesired side reactions such as O-acylation.[8]

Q5: What are the recommended storage conditions for L-serine isopropyl ester hydrochloride?

This compound should be stored at 4°C.[9] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[10]

Experimental Protocols

General Protocol for Test Coupling of an Amino Acid to Resin-Bound L-Serine Isopropyl Ester

  • Resin Preparation: Swell the resin-bound peptide (with the N-terminal L-serine isopropyl ester deprotected) in an appropriate solvent like DMF for 30 minutes.[3]

  • Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes, and repeat this step once. Wash the resin thoroughly with DMF.[3]

  • Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-Fmoc protected amino acid.

    • Add a suitable coupling reagent (e.g., HBTU/HATU) and an activator base (e.g., DIEA) in DMF.[1]

    • Add this activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]

  • Washing: Wash the resin thoroughly with DMF and then DCM.[1]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result indicates a complete reaction.[1]

  • Second Coupling (if necessary): If the Kaiser test is positive, repeat the activation and coupling steps with a fresh solution of the protected amino acid and coupling reagents.[1]

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents incomplete Kaiser Test Positive (Incomplete Reaction) check_reagents->incomplete If problem persists change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) check_monitoring Perform Kaiser Test change_reagent->check_monitoring increase_time_temp Increase Reaction Time and/or Temperature increase_time_temp->check_monitoring check_solvent Evaluate Solvent System change_solvent Switch to NMP or Add DMSO check_solvent->change_solvent change_solvent->check_monitoring check_monitoring->incomplete Still Positive complete Kaiser Test Negative (Reaction Complete) check_monitoring->complete Negative incomplete->change_reagent Option 1 incomplete->increase_time_temp Option 2 incomplete->check_solvent Option 3

Caption: A workflow for troubleshooting low coupling yields.

Side_Reaction_Pathway activated_aa Activated Amino Acid peptide_amine Peptide N-Terminus activated_aa->peptide_amine Desired Coupling serine_hydroxyl Serine -OH Group activated_aa->serine_hydroxyl Side Reaction (if unprotected) racemization Racemization activated_aa->racemization Base/Heat desired_product Desired Peptide Bond peptide_amine->desired_product o_acylation O-Acylation (Depsipeptide) serine_hydroxyl->o_acylation

Caption: Potential reaction pathways in serine coupling.

References

Technical Support Center: Synthesis of Serine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of serine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of serine-containing peptides?

A1: The primary challenges in synthesizing peptides containing serine residues stem from the reactivity of its side-chain hydroxyl group. The most common issues include:

  • O-acylation: The unwanted acylation of the serine hydroxyl group by the activated incoming amino acid, which can lead to the formation of depsipeptides (ester linkages instead of amide bonds) and side-product formation.[1]

  • β-Elimination (Dehydration): Under certain conditions, particularly basic or sometimes acidic, the serine side chain can undergo dehydration to form a dehydroalanine (B155165) (Dha) residue.[1][2]

  • Racemization: The loss of stereochemical integrity at the α-carbon of serine can occur, leading to a mixture of D and L isomers, which can significantly impact the peptide's biological activity.[1][3]

  • N→O Acyl Shift: During acidic cleavage, the peptide bond preceding a serine residue can migrate to the side-chain hydroxyl group, forming an O-acyl intermediate. This is a reversible process.[4]

  • O-sulfonation: A less common side reaction where O-sulfo-serine can be formed during the TFA cleavage of peptides containing arginine protected with Pmc or Mtr groups if appropriate scavengers are not used.[5]

Q2: Why is protecting the serine side-chain hydroxyl group important?

A2: Protecting the hydroxyl group of serine is crucial to prevent unwanted side reactions during peptide synthesis.[2][6] The unprotected hydroxyl group is nucleophilic and can be acylated by the activated C-terminus of the next amino acid being coupled, leading to chain termination or the formation of branched peptides.[1] Protection ensures that the peptide bond formation occurs exclusively at the N-terminus of the growing peptide chain.

Q3: What are the standard protecting groups for serine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?

A3: In Fmoc-based SPPS, the most commonly used protecting groups for the serine hydroxyl group are ethers, such as the tert-butyl (tBu), trityl (Trt), and benzyl (B1604629) (Bzl) groups. The tBu group is the most prevalent due to its high stability under the basic conditions used for Fmoc removal and its clean removal with trifluoroacetic acid (TFA) during the final cleavage step.[2][7]

Troubleshooting Guides

Issue 1: Low Purity of Crude Peptide with Unexpected Mass Increases

Symptom: Mass spectrometry analysis of the crude peptide shows peaks corresponding to the desired mass plus additions that are consistent with one or more amino acid residues.

Possible Cause: O-Acylation of the serine hydroxyl group. This occurs when the hydroxyl group is acylated by the incoming activated amino acid, leading to the formation of an ester linkage and a branched peptide.[1]

Troubleshooting Steps:

  • Use a Protected Serine Residue: The most effective solution is to use a serine amino acid with its side-chain hydroxyl group protected. The tert-butyl (tBu) protecting group is the standard choice for Fmoc-SPPS.[1][2]

  • Optimize Coupling Conditions:

    • Choice of Coupling Reagent: If using unprotected serine, carbodiimide-based reagents like DIC/HOBt are generally less likely to cause O-acylation compared to more reactive uronium-based reagents like HBTU/HATU.[1]

    • Reaction Time: Ensure sufficient coupling time for the reaction to proceed to completion at the N-terminal amine, which minimizes the opportunity for side reactions at the hydroxyl group.[4]

  • Post-Cleavage Treatment: If O-acylation has occurred and resulted in a depsipeptide, it may be possible to cleave the ester bond under specific conditions, although this is not ideal.

Issue 2: Mass Spectrometry Shows a Mass Loss of 18 Da

Symptom: The mass spectrum of the crude peptide shows a significant peak at a mass 18 Da lower than the expected mass of the target peptide.

Possible Cause: β-Elimination (Dehydration) of the serine residue to form dehydroalanine (Dha).[1] This can be promoted by basic conditions used for Fmoc deprotection, especially if the deprotection times are excessively long.[1]

Troubleshooting Steps:

  • Use a Stable Protecting Group: Employing a stable ether-based protecting group like tert-butyl (tBu) on the serine side chain significantly minimizes the risk of β-elimination during Fmoc deprotection.[2]

  • Control Deprotection Conditions: Adhere to standard Fmoc deprotection protocols, such as using 20% piperidine (B6355638) in DMF, and avoid unnecessarily long exposure to the basic solution.[1]

  • Sequence Consideration: Be aware that the amino acid sequence surrounding the serine can influence the rate of β-elimination.

Issue 3: Appearance of a Double Peak or a Broad Peak During HPLC Purification

Symptom: During reverse-phase HPLC analysis, the peak corresponding to the target peptide is broad, split, or accompanied by a closely eluting impurity of the same mass.

Possible Cause 1: Racemization at the α-carbon of the serine residue, leading to the formation of a diastereomer that may have slightly different retention characteristics.[1][3]

Troubleshooting Steps for Racemization:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those containing additives like HOBt or Oxyma.

  • Avoid Strong Bases: Minimize the use of strong, non-nucleophilic bases during coupling, as they can promote racemization.

  • Temperature Control: Perform the coupling reactions at room temperature or below, as higher temperatures can increase the rate of racemization.

Possible Cause 2: N→O Acyl Shift during TFA cleavage. This creates an O-acyl isomer (depsipeptide) which may co-elute or elute very close to the desired N-acyl peptide.[4]

Troubleshooting Steps for N→O Acyl Shift:

  • Reversal of the Shift: The N→O acyl shift is reversible. The reverse O→N acyl shift can be facilitated by treating the crude peptide with a mild base or adjusting the pH to be neutral or slightly basic.[4]

    • Protocol: After cleavage and precipitation, dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile). Adjust the pH to 8.5-9.5 with a dilute base like aqueous ammonia (B1221849) or piperidine. Monitor the conversion to the desired peptide by HPLC. Once complete, acidify the solution before purification.[1]

Data Presentation

Table 1: Comparison of Common Serine Side-Chain Protecting Groups in Fmoc-SPPS

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)[2]Highly stable to the basic conditions of Fmoc removal.[2] Part of the orthogonal Fmoc/tBu strategy.[2]Requires strong acid (e.g., TFA) for cleavage, which can be harsh for some sensitive peptides.[2]Standard protection in routine Fmoc-SPPS.[2]
Trityl (Trt) -O-C(C₆H₅)₃Mildly acid-labile (e.g., 1% TFA in DCM)[8]Allows for selective deprotection on-resin for modifications like phosphorylation.[7][8] Can improve the synthesis of difficult sequences (e.g., poly-serine).[8]More sterically hindered than tBu.Synthesis of protected peptide fragments and peptides requiring on-resin side-chain modification.[2]
Benzyl (Bzl) -O-CH₂-C₆H₅Requires harsh acidolysis (e.g., HF) or hydrogenolysis for removal.Historically significant.Removal conditions are generally not compatible with standard Fmoc-SPPS.[2]Primarily used in Boc-based peptide synthesis.[7]

Experimental Protocols

General Coupling Protocol for Fmoc-Ser(tBu)-OH

This protocol describes a standard coupling step for incorporating a tBu-protected serine into a peptide chain on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[2]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove residual piperidine and byproducts.[2]

  • Coupling:

    • Prepare the activation mixture: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents) and a coupling agent activator such as HOBt (3-5 equivalents) in DMF. Add a coupling reagent such as DIC (3-5 equivalents).

    • Alternatively, use a pre-formed uronium/aminium salt like HBTU (3-5 equivalents) with a base such as DIPEA (6-10 equivalents).[2]

    • Add the activation mixture to the washed resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.[2]

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[2]

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Final Cleavage and Deprotection Protocol

This protocol is for cleaving the synthesized peptide from the resin while simultaneously removing the tBu side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the resin extensively with DMF and DCM, and then dry it under vacuum.[2]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5, v/v/w/v/v). The scavengers (water, phenol, thioanisole, TIS) are crucial to trap the reactive carbocations generated during the cleavage of the tBu groups.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[2]

  • Peptide Collection: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether, and wash the peptide pellet with cold ether one or two more times.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether. The crude peptide is now ready for purification by HPLC.

Visualizations

Logical Workflow for Serine Protecting Group Selection

G start Start: Synthesis of Serine-Containing Peptide q1 Is on-resin side-chain modification required (e.g., phosphorylation)? start->q1 use_trt Use Fmoc-Ser(Trt)-OH q1->use_trt Yes q2 Is the peptide intended to be a protected fragment for further fragment condensation? q1->q2 No end Proceed to Synthesis use_trt->end q2->use_trt Yes use_tbu Use Fmoc-Ser(tBu)-OH (Standard Protocol) q2->use_tbu No use_tbu->end

Caption: Decision tree for selecting a serine protecting group.

Side Reaction: O-Acylation of Serine

G cluster_0 Desired Reaction: N-Acylation cluster_1 Side Reaction: O-Acylation peptide_chain Growing Peptide Chain -NH2 peptide_bond Peptide Bond Formation peptide_chain:f1->peptide_bond activated_aa Activated Amino Acid R-COOH* activated_aa:f1->peptide_bond serine_residue Serine Residue -OH o_acylation O-Acylation (Ester Formation) serine_residue:f1->o_acylation activated_aa2 Activated Amino Acid R-COOH* activated_aa2:f1->o_acylation G serine Serine Residue (...-NH-CH(CH2OH)-CO-...) dehydroalanine Dehydroalanine Residue (...-NH-C(=CH2)-CO-...) + H2O serine->dehydroalanine β-Elimination base Base (e.g., Piperidine) base->dehydroalanine G peptide Peptide with Serine (N-Acyl) acid TFA Cleavage (Acidic Conditions) peptide->acid depsipeptide Depsipeptide Isomer (O-Acyl) acid->depsipeptide N→O Acyl Shift base Mild Base (pH 8.5-9.5) base->peptide O→N Acyl Shift (Reversal) depsipeptide->base

References

Technical Support Center: L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Serine isopropyl ester hydrochloride. The information focuses on the compound's stability and hydrolysis rate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: this compound is susceptible to hydrolysis in aqueous solutions, breaking down into L-serine and isopropanol. The rate of this hydrolysis is dependent on several factors, including pH, temperature, and the presence of catalysts.[1][2][3] For optimal stability, it is recommended to prepare aqueous solutions fresh before use and store them at low temperatures for short periods.[4][5]

Q2: How can I minimize the hydrolysis of this compound during my experiments?

A2: To minimize hydrolysis, consider the following:

  • pH Control: Maintain the pH of your solution within a weakly acidic to neutral range (pH 4-6), where the rate of hydrolysis is generally at a minimum for esters.

  • Low Temperature: Perform your experiments at the lowest feasible temperature to slow down the hydrolysis reaction rate.

  • Aprotic Solvents: If your experimental design allows, consider using aprotic organic solvents in which the ester is soluble and stable.

  • Fresh Preparation: Always prepare solutions fresh for each experiment to avoid using a partially hydrolyzed compound.

  • Avoid Catalysts: Be mindful of other components in your mixture that could act as acid or base catalysts, accelerating hydrolysis.[6][7][8]

Q3: What are the signs that my this compound solution has hydrolyzed?

A3: Hydrolysis of this compound will result in the formation of L-serine and isopropanol. This can be detected by:

  • Chromatographic Analysis: Techniques like HPLC or TLC can be used to detect the appearance of the L-serine peak and a decrease in the peak corresponding to the ester.

  • pH Shift: The hydrolysis of the ester will consume water and may lead to a slight change in the pH of an unbuffered solution.

  • Change in Biological Activity: If the ester is the active form of your compound, a decrease in its expected biological or chemical activity may indicate degradation.

Q4: At what pH is this compound most stable?

Q5: Can I use elevated temperatures to dissolve this compound?

A5: While gentle warming can aid in dissolution, prolonged exposure to elevated temperatures will significantly increase the rate of hydrolysis.[9] If heating is necessary, it should be done for the shortest possible time, and the solution should be cooled to the working temperature immediately after dissolution.

Factors Influencing Hydrolysis Rate

The rate of hydrolysis of this compound is influenced by several factors. The following table summarizes these factors and their general effects.

FactorEffect on Hydrolysis RateRecommendations for Minimizing Hydrolysis
pH Rate is slowest in the weakly acidic to neutral range. The rate increases significantly in both strongly acidic and basic conditions.[6][7][8]Maintain pH between 4 and 6. Use appropriate buffer systems if necessary.
Temperature The rate of hydrolysis increases with increasing temperature.[9]Store solutions at low temperatures (2-8°C) and prepare them fresh. Avoid prolonged heating.
Catalysts Acids, bases, and certain enzymes (esterases) can catalyze hydrolysis.[6][7][8]Ensure all components of the solution are free from acidic, basic, or enzymatic contaminants.
Solvent Hydrolysis occurs in the presence of water. The rate can be influenced by the polarity and protic nature of the solvent.Use aprotic solvents when possible. If an aqueous solution is required, use the minimum necessary concentration of water.

Experimental Protocol: Determining the Hydrolysis Rate

This section provides a general protocol for determining the hydrolysis rate of this compound. Researchers should adapt this protocol to their specific experimental conditions and available analytical equipment.

Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., phosphate, citrate)

  • High-purity water

  • Quenching solution (e.g., a strong acid to stop the reaction if monitoring by HPLC)

  • L-serine standard (for analytical method development)

Equipment:

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Thermostatically controlled water bath or incubator

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Analytical Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its hydrolysis product, L-serine.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired buffer at a known concentration.

    • Ensure the pH of the final solution is accurately measured.

  • Reaction Initiation:

    • Place the solution in a thermostatically controlled environment (e.g., a 37°C water bath).

    • Start a timer immediately after the solution reaches the target temperature.

  • Sample Collection:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a quenching solution if necessary to stop further hydrolysis before analysis.

  • Sample Analysis:

    • Analyze the samples by the developed HPLC method to determine the concentration of remaining this compound and the formed L-serine.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the order of the reaction and calculate the rate constant (k) from the slope of the line (e.g., for a pseudo-first-order reaction, plot ln[Ester] vs. time).

Visualization of Hydrolysis Pathway

The following diagram illustrates the hydrolysis of this compound to L-serine and isopropanol.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products L-Serine_Ester This compound H₂N-CH(CH₂OH)-CO-O-CH(CH₃)₂ · HCl L-Serine L-Serine H₂N-CH(CH₂OH)-COOH L-Serine_Ester->L-Serine Hydrolysis Isopropanol Isopropanol HO-CH(CH₃)₂ L-Serine_Ester->Isopropanol Water Water H₂O

References

troubleshooting low yield in l-serine ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during L-serine esterification reactions. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My L-serine esterification reaction is resulting in a very low yield. What are the primary causes?

Low yields in L-serine esterification can stem from several factors, often related to the equilibrium of the reaction, the presence of water, or suboptimal reaction conditions.

  • Equilibrium Limitations: Fischer esterification, a common method for this conversion, is a reversible reaction. The accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing the newly formed ester.[1][2][3]

  • Presence of Water: Any water present in the starting materials (L-serine, alcohol, or solvent) or introduced from the atmosphere can inhibit the reaction.[1]

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are crucial. While strong acids like sulfuric acid are effective, they might be too harsh for sensitive substrates, leading to side reactions.[1][4] Milder catalysts like p-toluenesulfonic acid (TsOH) or Lewis acids can be viable alternatives.[1]

  • Incomplete Reaction: The reaction may not have reached completion. It's essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Side Reactions: L-serine's hydroxyl and amino groups can participate in unwanted side reactions. These can include O-acylation followed by O-to-N acyl migration, especially if the amino group is not adequately protected. Racemization at the chiral center is another potential issue.[5]

Q2: I suspect side reactions are lowering my yield. What are the common side products and how can I minimize them?

Side reactions are a significant challenge in L-serine esterification due to its trifunctional nature.

  • Common Side Products:

    • Di- and Polyamides: If the amino group is not protected, intermolecular amide bond formation can occur, leading to oligomers or polymers.

    • O-Acylation Products: The hydroxyl group can be acylated, especially if the reaction conditions are not optimized for carboxyl group esterification.

    • Cyclization Products: Intramolecular reactions can lead to the formation of cyclic byproducts.

    • Racemization Products: The stereochemical integrity of the L-serine can be compromised under harsh reaction conditions, leading to the formation of the D-enantiomer.[5]

    • Triethylamine-Serinate Complexes: When using triethylamine (B128534) as a base, an excess can lead to the formation of complexes that can reduce the yield of the desired ester.[6]

  • Minimization Strategies:

    • Protecting Groups: The most effective way to prevent side reactions involving the amino and hydroxyl groups is to use protecting groups. The Boc (tert-butyloxycarbonyl) group is commonly used for the amino group.[7][8]

    • Reaction Conditions Optimization: Carefully controlling the reaction temperature, time, and stoichiometry of reagents can minimize the formation of side products.

    • Appropriate Catalyst Selection: Using a milder catalyst can help to avoid degradation of the starting material and the product.[1]

Q3: How do I choose the right protecting group strategy for my L-serine esterification?

The choice of protecting groups is critical for a successful L-serine esterification.

  • Amino Group Protection: The N-Boc (tert-butyloxycarbonyl) protecting group is widely used for the amino functionality of L-serine. It is stable under many esterification conditions and can be readily removed later.[7][8] A typical procedure involves reacting L-serine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.[7]

  • Hydroxyl Group Protection: While not always necessary depending on the esterification method, protecting the hydroxyl group can prevent O-acylation. Common protecting groups for hydroxyls include benzyl (B1604629) (Bn) ethers or silyl (B83357) ethers. In Fmoc chemistry, tert-butyl ethers are often employed.[9]

  • Orthogonal Protecting Groups: For more complex syntheses, it is advantageous to use an orthogonal protecting group strategy. This means that each protecting group can be removed under specific conditions without affecting the others, allowing for selective deprotection at different stages of the synthesis.

Q4: My reaction seems to stall and not go to completion. How can I drive the reaction forward?

To drive the equilibrium of a Fischer esterification towards the product side, you can employ Le Chatelier's principle.

  • Use of Excess Alcohol: Using the alcohol reactant in large excess can significantly shift the equilibrium towards the formation of the ester.[1][3] Often, the alcohol can be used as the solvent for the reaction.[1]

  • Removal of Water: Actively removing water as it is formed is a highly effective method. This can be achieved by:

    • Dean-Stark Apparatus: This glassware is designed to azeotropically remove water from the reaction mixture.[1][3]

    • Drying Agents: Adding a dehydrating agent like molecular sieves or anhydrous magnesium sulfate (B86663) directly to the reaction mixture can absorb the water produced.[1]

    • Strong Acid Catalyst as a Dehydrating Agent: Concentrated sulfuric acid not only catalyzes the reaction but also acts as a powerful dehydrating agent.[1]

Data Presentation

Table 1: Comparison of Yields in L-Serine Methyl Ester Synthesis under Different Conditions

MethodCatalyst/ReagentSolventTemperatureTimeYieldReference
Fischer EsterificationThionyl ChlorideMethanolReflux3 hr80%[10]
Boc-Protected EsterificationMethyl Iodide / K₂CO₃DMF0°C to RT1.5 hr86%[7]
Enzymatic PolymerizationPapainAqueous40°C4 hr~20.4%

Experimental Protocols

Protocol 1: N-Boc Protection of L-Serine and Subsequent Methyl Esterification

This protocol describes a two-step process to synthesize N-Boc-L-serine methyl ester with a high yield.[7]

Step 1: N-Boc Protection of L-Serine

  • Dissolve L-serine (0.30 mol) in 1 N sodium hydroxide (B78521) (620 mL) in an ice-cold bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.36 mol) in dioxane (280 mL) to the L-serine solution.

  • Stir the two-phase mixture at 5°C for 30 minutes, then allow it to warm to room temperature over 3.5 hours.

  • Monitor the reaction completion by TLC.

  • Concentrate the mixture to half its original volume by rotary evaporation at 35°C.

  • Cool the solution in an ice-water bath and acidify to pH 2–3 by the slow addition of 1 N potassium bisulfate.

  • Extract the product with ethyl acetate (B1210297) (3 x 1000 mL).

  • Dry the combined organic extracts over magnesium sulfate, filter, and concentrate to give N-Boc-L-serine.

Step 2: Methyl Esterification of N-Boc-L-Serine

  • To a cold solution of N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL), add solid potassium carbonate (0.176 mol).

  • After stirring for 10 minutes in an ice-water bath, add methyl iodide (0.32 mol).

  • Continue stirring at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Monitor the formation of the methyl ester by TLC.

  • Filter the reaction mixture by suction.

  • Partition the filtrate between ethyl acetate (300 mL) and water (300 mL).

  • Wash the organic phase with brine (2 x 300 mL), dry with magnesium sulfate, filter, and concentrate to obtain N-Boc-L-serine methyl ester.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield in L-Serine Esterification Reaction check_reaction_monitoring Is the reaction monitored (e.g., by TLC)? start->check_reaction_monitoring monitor_reaction Monitor reaction to completion check_reaction_monitoring->monitor_reaction No check_water Are anhydrous conditions ensured? check_reaction_monitoring->check_water Yes incomplete_reaction Incomplete Reaction monitor_reaction->incomplete_reaction optimize_conditions Optimize reaction conditions (catalyst, temperature, time) incomplete_reaction->optimize_conditions remove_water Use Dean-Stark, drying agents, or excess alcohol check_water->remove_water No check_side_reactions Does TLC show multiple spots? check_water->check_side_reactions Yes water_present Equilibrium Shifted by Water remove_water->water_present water_present->optimize_conditions use_protecting_groups Implement protecting group strategy (e.g., Boc for amine) check_side_reactions->use_protecting_groups Yes check_side_reactions->optimize_conditions No side_reactions Side Reactions Likely side_reactions->optimize_conditions use_protecting_groups->side_reactions solution Improved Yield optimize_conditions->solution

Caption: A step-by-step workflow for troubleshooting low yields in L-serine esterification reactions.

L-Serine Esterification Pathway with Boc Protection

EsterificationPathway cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Esterification cluster_step3 Step 3: Deprotection (Optional) l_serine L-Serine n_boc_serine N-Boc-L-Serine l_serine->n_boc_serine Base boc2o (Boc)₂O boc2o->n_boc_serine n_boc_serine_ester N-Boc-L-Serine Ester n_boc_serine->n_boc_serine_ester Acid Catalyst alcohol Alcohol (R-OH) alcohol->n_boc_serine_ester l_serine_ester L-Serine Ester n_boc_serine_ester->l_serine_ester Acid

Caption: Reaction pathway for the synthesis of L-serine esters via N-Boc protection.

References

Technical Support Center: Minimizing Racemization of Serine Esters During Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization of serine esters during peptide coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of serine esters and provides systematic solutions to mitigate racemization.

Problem Potential Cause Recommended Solution
High levels of D-isomer detected in the final peptide. Inappropriate Coupling Reagent: Some coupling reagents are more prone to inducing racemization.Switch to a coupling reagent known for low racemization, such as those based on phosphonium (B103445) or uronium salts like PyBOP, HBTU, or HATU, especially in combination with additives like HOBt or Oxyma. Carbodiimide reagents like DCC or DIC should always be used with a racemization-suppressing additive.[1][2]
Strong or Sterically Unhindered Base: The choice and concentration of the base can significantly influence the rate of racemization.[3][4]Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[4][5] Use the minimum effective concentration of the base.
Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization.[5][6]Perform the coupling reaction at a lower temperature, for instance, by carrying it out at 0°C.[6] For microwave-assisted synthesis, lowering the coupling temperature can also limit racemization.[5]
Prolonged Activation Time: Leaving the amino acid activated for an extended period before coupling can increase the risk of racemization.Allow for a short pre-activation time (1-5 minutes) before adding the activated serine ester to the amine component.[6]
Solvent Polarity: The polarity of the solvent can affect the racemization rate.Where feasible, consider using less polar solvents, although this is often limited by the solubility of reagents and resin swelling in solid-phase peptide synthesis (SPPS).[6]
Incomplete coupling reaction leading to impurities. Steric Hindrance: The amino acid sequence around the serine residue may be sterically hindered, slowing down the coupling reaction.Increase the coupling time or use a more powerful coupling reagent like HATU. Consider microwave irradiation to enhance coupling efficiency.[7]
Peptide Aggregation: On-resin aggregation can prevent reagents from reaching the reaction site.Switch to a more effective solvent for disrupting aggregation, such as N-methylpyrrolidone (NMP), or add DMSO. Sonication can also help break up aggregates.[7]
Formation of ester byproducts. Unprotected Serine Side-Chain: The hydroxyl group of the serine side-chain is nucleophilic and can react with the activated carboxyl group.Ensure the serine side-chain hydroxyl group is adequately protected, for example, with a tert-butyl (tBu) group, which is stable under standard Fmoc-based SPPS conditions.[4]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling serine esters?

A1: Racemization is the conversion of a chiral amino acid from a single enantiomer (typically the L-form in natural peptides) into a mixture of both L- and D-enantiomers.[6] This is problematic because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the chirality of its amino acids. The presence of the D-isomer can lead to a significant reduction or complete loss of biological function and can make purification of the desired peptide challenging.[6]

Q2: Which factors have the most significant impact on serine racemization during coupling?

A2: The primary factors influencing racemization are the choice of coupling reagent, the type and concentration of the base used, the reaction temperature, and the activation time.[3][6] Serine is one of the amino acids more susceptible to racemization, along with histidine and cysteine.[6][8]

Q3: What are the best coupling reagents and additives to minimize racemization of serine?

A3: Combinations of a coupling reagent with an additive are generally most effective at suppressing racemization. Excellent choices include:

  • Phosphonium salts: PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)

  • Aminium/Uronium salts: HBTU/HOBt, HATU, or COMU.

  • Carbodiimides with additives: DIC (Diisopropylcarbodiimide) in combination with OxymaPure® or HOBt (1-Hydroxybenzotriazole).[2][4][6] Using carbodiimides without these additives can lead to significant racemization.[1]

Q4: How does the choice of base affect racemization?

A4: The base plays a crucial role in the racemization process, which often proceeds through an oxazolone (B7731731) intermediate.[6][9] Stronger bases can more readily deprotonate the alpha-carbon of this intermediate, leading to a loss of stereochemical integrity. Therefore, weaker or more sterically hindered bases are preferred. For instance, N-methylmorpholine (NMM) is generally a better choice than diisopropylethylamine (DIPEA).[4]

Q5: Can I prevent racemization completely?

A5: While complete elimination of racemization is challenging, it can be reduced to negligible levels by carefully selecting the reaction conditions. Using modern coupling reagents like HATU or combinations like DIC/Oxyma at room temperature or below with a mild base can result in minimal D-isomer formation.[4]

Quantitative Data on Racemization

The selection of coupling reagents and additives significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of Fmoc-Ser(tBu)-OH to a model amino acid ester.

Coupling Reagent/AdditiveBase% D-Isomer (Racemization)
DIC / OxymaDIPEANegligible[4]
EDCI / HOBtDIPEANegligible[4]
PyBOPDIPEANegligible[4]
HBTU / HOBtDIPEANegligible[4]
HATUDIPEANegligible[4]
HATUNMM~5%[4]

Data is adapted from a study on a model peptide system and is intended for comparative purposes.

Experimental Protocols

Protocol 1: General Coupling Protocol to Minimize Racemization in SPPS

This protocol provides a standard method for coupling a protected serine residue during solid-phase peptide synthesis (SPPS) using DIC/Oxyma.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-Ser(tBu)-OH in DMF.

    • Add 3-5 equivalents of Oxyma Pure.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for 1-5 minutes.[6]

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[6]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[6]

  • Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.[6]

Protocol 2: Chiral HPLC Analysis to Quantify Racemization

This protocol outlines the general steps for determining the percentage of D-isomer formation.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).

  • Hydrolysis: Hydrolyze the peptide into its constituent amino acids by treating it with 6N HCl at 110°C for 24 hours.

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer.[6]

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column.

    • Separate the D- and L-serine using an appropriate mobile phase.[6]

    • Quantify the peak areas for the D- and L-isomers to determine the percentage of racemization.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Fmoc_Ser_OH Fmoc-Ser(OR')-OH Activated_Ester Activated Serine Ester (e.g., O-acylisourea) Fmoc_Ser_OH->Activated_Ester Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization L_Peptide L-Ser-Peptide (Desired Product) Activated_Ester->L_Peptide + H2N-Peptide Enolate Enolate Intermediate Oxazolone->Enolate + Base - H+ Oxazolone->L_Peptide + H2N-Peptide D_Peptide D-Ser-Peptide (Racemized Product) Oxazolone->D_Peptide + H2N-Peptide (after enolization) Enolate->Oxazolone + H+ Peptide_Chain H2N-Peptide ExperimentalWorkflow start Start: Resin-bound Peptide deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 activation 3. Pre-activation of Fmoc-Ser(tBu)-OH (Coupling Reagent + Additive) wash1->activation coupling 4. Coupling to Resin activation->coupling wash2 5. DMF Wash coupling->wash2 monitoring 6. Monitoring (e.g., Kaiser Test) wash2->monitoring decision Coupling Complete? monitoring->decision repeat Repeat Coupling decision->repeat No next_cycle Proceed to Next Cycle decision->next_cycle Yes repeat->coupling

References

Technical Support Center: L-Serine Isopropyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-serine (B559523) isopropyl ester. The following information is designed to help you identify and resolve common issues related to byproduct formation and removal during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of L-serine isopropyl ester?

A1: The most frequently encountered byproducts in the Fischer-Speier esterification of L-serine with isopropanol (B130326), typically catalyzed by thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas, include:

  • Unreacted L-serine: Incomplete esterification can leave starting material in your product mixture. The zwitterionic nature of amino acids can make them less soluble in the alcohol, leading to slower reaction times.[1]

  • Diketopiperazines (DKPs): These are cyclic dipeptides that can form through the intermolecular condensation of two L-serine isopropyl ester molecules.[2][3][4] This is a common side reaction in peptide synthesis and related chemistry.

  • L-Serine Isopropyl Ester Hydrochloride: The primary product of the reaction when using HCl or SOCl₂ is the hydrochloride salt of the ester. While this is often the desired intermediate for its stability, the free ester may be required for subsequent steps.

  • Side-chain esterification products: Although less common under controlled acidic conditions, reaction at the hydroxyl group of the serine side chain is a theoretical possibility.

  • Anhydrides and Acrylates: In some related reactions involving serine derivatives, the formation of anhydrides and acrylates has been observed, though this is less common in direct esterification.[5][6]

Q2: How can I minimize the formation of diketopiperazines (DKPs)?

A2: Diketopiperazine formation is often favored by prolonged reaction times at elevated temperatures, or during the work-up and storage of the free amino acid ester. To minimize DKP formation:

  • Control Reaction Temperature and Time: Avoid excessive heating and prolonged reaction times once the esterification is complete. A Chinese patent suggests that controlling the reaction temperature to 35-40°C can reduce the generation of byproducts.[7]

  • Isolate as the Hydrochloride Salt: L-serine isopropyl ester is more stable as its hydrochloride salt, which protonates the amino group and prevents it from acting as a nucleophile to form DKPs. The ester can be stored in this form and the free ester generated just before its next use.[1]

  • Use of Protecting Groups: For multi-step syntheses where DKP formation is a significant issue, protecting the amino group (e.g., with a Boc or Fmoc group) before esterification can prevent this side reaction.[8]

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my L-serine isopropyl ester product?

A3: A combination of chromatographic and spectroscopic methods is ideal for assessing the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the desired ester from unreacted L-serine and other impurities.[9] For amino acid esters lacking a strong chromophore, derivatization may be necessary for UV detection, or a refractive index detector (RID) can be used.[10]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile compounds like amino acid esters.[10] GC-MS can provide both quantitative data and mass information for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your L-serine isopropyl ester and identifying byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and getting a qualitative assessment of purity.[11]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction.[12][13] To drive the reaction towards the product, use a large excess of isopropanol, which can also serve as the solvent.[11] Ensure sufficient reaction time (e.g., 24-48 hours).[7]
Presence of Water Water is a byproduct of the esterification and can shift the equilibrium back to the reactants.[11] Use anhydrous isopropanol and reagents. If practical for your setup, consider using a Dean-Stark apparatus to remove water azeotropically.[11]
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., thionyl chloride or HCl gas) is used. For thionyl chloride, a common molar ratio to L-serine is between 1.35 and 1.7 to 1.[7]
Poor Solubility of L-Serine L-serine has limited solubility in alcohols. Ensure vigorous stirring to keep the amino acid suspended and maximize its contact with the reagents.
Product Loss During Work-up The hydrochloride salt of the ester is typically isolated by crystallization. Ensure the anti-solvent (e.g., diethyl ether or ethyl acetate) is added in sufficient quantity and the mixture is adequately cooled to maximize precipitation.[1][14]
Problem 2: Difficulty in Removing Unreacted L-Serine
Possible Cause Suggested Solution
Similar Polarity While the ester is significantly less polar than the zwitterionic amino acid, some residual L-serine may co-precipitate with the product.
Ineffective Crystallization Recrystallization is an effective method for purification. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or methanol) and then induce precipitation by adding an anti-solvent in which L-serine is more soluble, or the desired ester is less soluble (e.g., ethyl acetate (B1210297) or diethyl ether). A patent for the purification of L-serine methyl ester hydrochloride highlights its insolubility in ethyl acetate as a means of selective precipitation.[1]
Filtration Issues Ensure the filter medium is appropriate to capture the crystalline product while allowing the more soluble impurities to pass through in the mother liquor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for amino acid esterification using thionyl chloride.[7][15]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-serine (1 equivalent) in anhydrous isopropanol (e.g., 5-10 mL per gram of L-serine).

  • Cooling: Cool the suspension to 0-10°C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 15°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (or to 35-40°C as suggested for reducing byproducts) and maintain for 24-48 hours.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure.

  • Crystallization: To the concentrated residue, add an anti-solvent such as diethyl ether or ethyl acetate and cool the mixture to 0-5°C to induce crystallization of the this compound.[1][14]

  • Isolation: Collect the crystalline product by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of warm methanol (B129727) or isopropanol.

  • Precipitation: Slowly add a 2 to 4-fold volume of an anti-solvent like ethyl acetate or diethyl ether with stirring.

  • Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the purified product.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Data Presentation

The following table presents representative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.

Sample Yield (%) Purity by HPLC (%) Key Impurities Detected
Crude Product ~90%~85-90%Unreacted L-serine (~5-10%), Diketopiperazine (~1-2%)
After Recrystallization ~75-85%>98%Unreacted L-serine (<1%), Diketopiperazine (<0.5%)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification L_Serine L-Serine Reaction Esterification Reaction (0-40°C, 24-48h) L_Serine->Reaction Isopropanol Isopropanol Isopropanol->Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction Concentration Concentration Reaction->Concentration Crude Product Crystallization Crystallization (Isopropanol/Ether) Concentration->Crystallization Filtration Filtration & Drying Crystallization->Filtration Pure_Product Pure L-Serine Isopropyl Ester Hydrochloride Filtration->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Byproduct_Formation cluster_byproducts Potential Byproducts L_Serine L-Serine Starting Material Ester L-Serine Isopropyl Ester Intermediate Product L_Serine->Ester Esterification Unreacted Unreacted L-Serine L_Serine->Unreacted Incomplete Reaction HCl_Salt L-Serine Isopropyl Ester HCl Desired Product Ester->HCl_Salt HCl Salt Formation DKP Diketopiperazine Ester->DKP Intermolecular Condensation (x2)

Caption: Formation pathways for common byproducts in L-serine isopropyl ester synthesis.

Troubleshooting_Guide Start Low Product Purity? Check_Unreacted High Unreacted L-Serine? Start->Check_Unreacted Yes Check_Other_Impurity Other Significant Impurities? Start->Check_Other_Impurity No Check_Unreacted->Check_Other_Impurity No Solution_Unreacted Recrystallize from Methanol/Ether Check_Unreacted->Solution_Unreacted Yes Solution_Analyze Analyze by HPLC/GC-MS for Identification Check_Other_Impurity->Solution_Analyze Yes End Purity Improved Solution_Unreacted->End Solution_DKP Store as HCl Salt; Avoid High Temps Solution_DKP->End Solution_Analyze->End

Caption: Decision tree for troubleshooting low product purity issues.

References

compatibility of l-serine isopropyl ester with different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of L-serine isopropyl ester with various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving L-serine isopropyl ester hydrochloride?

For this compound, the recommended starting solvent is water. It has a high solubility of ≥ 100 mg/mL in water.[1][2] If you require a non-aqueous solvent, it is advisable to perform a small-scale solubility test with the desired solvent.

Q2: How does the esterification of L-serine to its isopropyl ester affect its solubility?

Esterification of the carboxyl group of amino acids, such as L-serine, generally increases their solubility in non-aqueous organic solvents.[3] This is because the ester group reduces the polarity of the molecule compared to the free carboxylic acid.

Q3: What are some general considerations for choosing a solvent for amino acid esters?

When selecting a solvent, consider the following:

  • Polarity of the solvent: The polarity of the solvent should be compatible with the polarity of the amino acid ester.

  • pH of the solution: For aqueous solutions, the pH can significantly influence the solubility of amino acids and their derivatives.[4][5]

  • Downstream applications: The chosen solvent must be compatible with your experimental design and any subsequent analytical techniques.

  • Stability of the compound: Ensure the solvent does not react with or promote the degradation of the L-serine isopropyl ester.

Q4: How should I store L-serine isopropyl ester solutions?

Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][6] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[2] If water is used as the solvent, the solution should be filtered and sterilized through a 0.22 μm filter before use.[1][2]

Troubleshooting Guide

Issue 1: L-serine isopropyl ester is not dissolving in my chosen organic solvent.

  • Problem: The solvent may not be suitable for this specific amino acid ester.

  • Solution:

    • Consult the solubility data table below for guidance on alternative solvents.

    • If data is unavailable for your solvent of choice, perform a small-scale solubility test.

    • Consider using a co-solvent system. For instance, adding a small amount of a more polar solvent in which the ester is soluble might aid dissolution in a less polar solvent.

    • Gentle heating or sonication may improve solubility, but monitor for any degradation of the compound.

Issue 2: The solution of L-serine isopropyl ester appears cloudy or forms a precipitate over time.

  • Problem: This could indicate poor stability of the ester in the chosen solvent, potential degradation, or that the solution is supersaturated.

  • Solution:

    • Prepare fresh solutions before use.

    • Ensure the storage conditions are appropriate (see storage recommendations in the FAQ).

    • If using aqueous solutions, check and buffer the pH as needed, as pH changes can affect solubility.[4][5]

    • Consider a different solvent with better long-term stability for your compound.

Issue 3: I am observing unexpected side reactions in my experiment involving L-serine isopropyl ester.

  • Problem: The solvent may be reacting with the L-serine isopropyl ester. For example, protic solvents could potentially participate in transesterification reactions under certain conditions.

  • Solution:

    • Review the chemical compatibility of your solvent with esters and amines.

    • Switch to an inert, aprotic solvent if reactivity is suspected.

    • Ensure all solvents are anhydrous and of high purity, as impurities can sometimes catalyze side reactions.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityConcentration (mM)Notes
Water (H₂O)≥ 100 mg/mL544.57 mMData for the hydrochloride salt. Saturation point is not specified.[1][2]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

  • Add approximately 1-2 mg of L-serine isopropyl ester to a small vial.

  • Add the test solvent dropwise (e.g., 100 µL at a time) and vortex after each addition.

  • Observe for complete dissolution.

  • Categorize the solubility as:

    • Soluble: Dissolves completely within 500 µL.

    • Sparingly Soluble: Requires more than 500 µL to dissolve or dissolves partially.

    • Insoluble: Does not visibly dissolve.

Protocol 2: Determination of Quantitative Solubility (Equilibrium Solubility Method)

  • Prepare a saturated solution by adding an excess amount of L-serine isopropyl ester to a known volume of the solvent in a sealed vial.

  • Equilibrate the solution at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • After equilibration, allow the solution to stand undisturbed for any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a chosen analytical method.

  • Quantify the concentration of the dissolved L-serine isopropyl ester using a validated analytical method such as HPLC-UV, LC-MS, or by gravimetric analysis after solvent evaporation.[8]

  • Perform the experiment in triplicate to ensure reproducibility.[7]

Visualization

Solvent_Selection_Workflow cluster_start Start cluster_research Research & Data cluster_decision1 Initial Solvent Choice cluster_testing Experimental Testing cluster_decision2 Evaluation cluster_outcome Outcome start Define Experimental Requirements (e.g., concentration, downstream compatibility) data Consult Solubility Data Table start->data lit_search Perform Literature Search for Specific Application data->lit_search solvent_known Is a suitable solvent known? lit_search->solvent_known qual_test Perform Qualitative Solubility Test solvent_known->qual_test No is_stable Is the solution stable? solvent_known->is_stable Yes is_soluble Is solubility adequate? qual_test->is_soluble quant_test Perform Quantitative Solubility Test quant_test->is_stable stability_test Assess Solution Stability (Time, Temperature) is_soluble->quant_test Yes troubleshoot Troubleshoot / Select Alternative Solvent is_soluble->troubleshoot No proceed Proceed with Experiment is_stable->proceed Yes is_stable->troubleshoot No troubleshoot->data

Caption: Workflow for selecting a suitable solvent for L-serine isopropyl ester.

References

Validation & Comparative

A Comparative Guide to L-Serine Isopropyl Ester and Methyl Ester Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the choice of amino acid derivatives is paramount to achieving high yields, purity, and stereochemical integrity. For the incorporation of serine residues, two common derivatives are L-serine isopropyl ester and L-serine methyl ester hydrochloride. This guide provides an objective comparison of their performance in peptide synthesis, supported by available experimental data and established chemical principles, to aid researchers in selecting the optimal reagent for their specific needs.

Executive Summary

While both L-serine isopropyl ester and L-serine methyl ester hydrochloride serve as viable options for introducing serine into a peptide sequence, their performance characteristics exhibit nuances that can influence the outcome of a synthesis. The choice between the two often depends on the specific coupling conditions, the desired deprotection strategy, and the sensitivity of the peptide to side reactions. Generally, the methyl ester is more commonly referenced in foundational literature, while the isopropyl ester offers potential advantages related to steric hindrance and stability.

Performance Comparison

Performance MetricL-Serine Isopropyl EsterL-Serine Methyl Ester HydrochlorideKey Considerations
Coupling Efficiency Potentially slightly lower due to increased steric hindrance of the isopropyl group. May require longer coupling times or more potent coupling reagents.Generally high, as the smaller methyl group presents less steric hindrance to the reacting amino group.The impact of steric hindrance is sequence-dependent and can be mitigated by optimizing coupling reagents (e.g., using HATU or HCTU).
Racemization The bulkier isopropyl group may offer some protection against racemization by sterically hindering the abstraction of the alpha-proton.[1]Potentially more susceptible to base-catalyzed racemization due to the smaller size of the methyl group.[1]Racemization of serine is a known issue in peptide synthesis and is highly dependent on the coupling reagents and base used.[1]
Side Reactions (e.g., β-elimination) The larger isopropyl group might provide a degree of steric shielding, potentially reducing the incidence of base-mediated β-elimination to dehydroalanine (B155165).The smaller methyl group may offer less protection against β-elimination, a common side reaction for serine, especially under basic conditions.[2]Protecting the hydroxyl group of serine (e.g., as a tBu, Bzl, or Trt ether) is the most effective strategy to prevent β-elimination and O-acylation, regardless of the carboxyl-protecting group.[2]
Deprotection Typically requires acidic conditions for cleavage. The rate of hydrolysis may be slower than for the methyl ester due to steric hindrance.Can be deprotected under basic conditions (saponification) or acidic conditions. Saponification is a common method.[3]The choice of deprotection method must be compatible with other protecting groups on the peptide.
Solubility & Handling Generally soluble in common organic solvents used in peptide synthesis.The hydrochloride salt form enhances solubility in polar solvents, including water and methanol.[4][5]The hydrochloride form of the methyl ester can be advantageous for handling and dissolution.

Experimental Protocols

While specific comparative protocols are scarce, the following sections outline general methodologies for the use of serine esters in peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol is a generalized procedure for coupling an Fmoc-protected amino acid, such as Fmoc-Ser(ester)-OH, to a resin-bound peptide chain.

Materials:

  • Fmoc-Ser(ester)-OH (isopropyl or methyl ester)

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., DIPEA or Collidine)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in the chosen solvent (e.g., DMF) for 30-60 minutes.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a solution of 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Activation: In a separate vessel, pre-activate the Fmoc-Ser(ester)-OH (typically 3-5 equivalents relative to the resin loading) with the coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling step may be necessary.

Deprotection of Methyl Ester (Saponification)

Materials:

  • Peptide with a C-terminal methyl ester

  • 1 M Sodium Hydroxide (NaOH) solution

  • Solvent (e.g., Methanol or a mixture of water and a miscible organic solvent)

  • 1 M Hydrochloric Acid (HCl) for neutralization

Procedure:

  • Dissolve the peptide in the chosen solvent system.

  • Add a stoichiometric amount of 1 M NaOH solution.

  • Stir the reaction mixture at room temperature and monitor the progress by HPLC or TLC.

  • Upon completion, carefully neutralize the reaction mixture with 1 M HCl.

  • Purify the resulting peptide with the free C-terminal carboxylic acid using appropriate chromatographic techniques.

Deprotection of Isopropyl Ester (Acidolysis)

Materials:

  • Peptide with a C-terminal isopropyl ester

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Treat the peptide with a cleavage cocktail containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Stir the mixture at room temperature for 2-4 hours.

  • Precipitate the cleaved peptide by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether to remove residual scavengers and TFA.

  • Dry the peptide under vacuum.

Key Performance Considerations in Detail

Coupling Efficiency and Steric Hindrance

The isopropyl group is sterically bulkier than the methyl group. In peptide coupling reactions, this increased steric hindrance can potentially slow down the rate of amide bond formation. While no direct quantitative comparison of coupling yields for these specific serine esters was found, it is a well-established principle in peptide chemistry that bulkier reactants can lead to lower coupling efficiencies or require more forceful activation methods.[2] For sequences where the N-terminal amine of the growing peptide chain is sterically hindered, using the less bulky methyl ester may be advantageous.

Racemization

Serine is one of the amino acids that is more susceptible to racemization during peptide synthesis, particularly during the activation step.[1] The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can readily epimerize. The bulkier isopropyl group on the ester may provide a degree of steric hindrance that disfavors the formation or subsequent deprotonation of the oxazolone, thereby potentially reducing the extent of racemization compared to the methyl ester. However, the choice of coupling reagent and base has a more significant impact on racemization levels.[1]

Side Reactions

The primary side reactions involving the serine side chain are β-elimination to form dehydroalanine and O-acylation by the activated carboxyl group of the incoming amino acid.[2] While the ester group on the C-terminus is not directly involved, its steric bulk could have a minor influence on the accessibility of the serine hydroxyl group to reagents that might catalyze these side reactions. However, the most effective way to prevent these side reactions is to protect the serine hydroxyl group with a suitable protecting group, such as a tert-butyl (tBu), benzyl (B1604629) (Bzl), or trityl (Trt) ether.[2]

Visualization of Key Concepts

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Coupling_1 Coupling Resin->Coupling_1 Amino_Acid_1 Fmoc-AA1-OH Amino_Acid_1->Coupling_1 Deprotection_1 Fmoc Deprotection Coupling_1->Deprotection_1 Coupling_2 Coupling Deprotection_1->Coupling_2 Serine_Ester Fmoc-Ser(Ester)-OH (Isopropyl or Methyl) Serine_Ester->Coupling_2 Deprotection_2 Fmoc Deprotection Coupling_2->Deprotection_2 Coupling_3 Coupling Deprotection_2->Coupling_3 Amino_Acid_3 Fmoc-AA3-OH Amino_Acid_3->Coupling_3 Cleavage Cleavage & Deprotection Coupling_3->Cleavage Peptide Final Peptide Cleavage->Peptide Racemization_Mechanism Activated_Serine Activated L-Serine Derivative Cα-H Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Serine:f1->Oxazolone -H+ Protonation Reprotonation Oxazolone->Protonation D_Serine D-Serine Derivative Protonation->D_Serine Top-face attack L_Serine L-Serine Derivative Protonation->L_Serine Bottom-face attack

References

A Comparative Analysis of Serine Ester Derivatives for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases has spurred intensive research into novel therapeutic strategies. Among the promising avenues, serine ester derivatives have emerged as a class of compounds with significant neuroprotective potential. This guide provides a detailed comparison of three prominent serine ester derivatives: Phenserine, its stereoisomer Posiphen, and the butyrylcholinesterase-selective inhibitor Cymserine. We present a comprehensive overview of their mechanisms of action, supported by experimental data, to assist researchers in making informed decisions for future drug development.

Comparative Efficacy and Mechanisms

Phenserine, Posiphen, and Cymserine, while structurally related, exhibit distinct pharmacological profiles that contribute to their neuroprotective effects. Their primary mechanisms of action, along with their impact on key pathological markers of neurodegeneration, are summarized below.

DerivativePrimary Target(s)IC50 (AChE)IC50 (BuChE)Aβ ReductionCognitive ImprovementKey Non-Cholinergic Mechanisms
Phenserine Acetylcholinesterase (AChE)0.013 µM[1]1560 nM[2]Up to 33% (in vivo)[3]Demonstrated in animal models and human trials[4][5]Reduces APP synthesis, anti-inflammatory, anti-apoptotic (via ERK/PKC pathways)[4][6][7]
Posiphen Amyloid Precursor Protein (APP) mRNAPoor inhibitor-Up to 58% (in vivo)[3]Demonstrated in animal models[8]Inhibits translation of APP and α-synuclein mRNA, reduces ER stress[8][9][10]
Cymserine Butyrylcholinesterase (BuChE)Weaker inhibition63-100 nM[2]Reduces Aβ levels in animal models[11][12]Nootropic effects observed in animals[11][12]Increases brain acetylcholine (B1216132) levels, reduces APP levels[11][12]

Signaling Pathways and Neuroprotective Mechanisms

The neuroprotective effects of these serine ester derivatives are mediated through complex signaling pathways that go beyond simple enzyme inhibition. Below are graphical representations of the proposed mechanisms of action for each compound.

Phenserine_Pathway Phenserine Phenserine AChE AChE Inhibition Phenserine->AChE APP_mRNA APP mRNA 5'-UTR Phenserine->APP_mRNA ERK_PKC ERK/PKC Pathway Activation Phenserine->ERK_PKC ACh ↑ Acetylcholine AChE->ACh Cholinergic_Neurotransmission Enhanced Cholinergic Neurotransmission ACh->Cholinergic_Neurotransmission Cognitive_Improvement Cognitive Improvement Cholinergic_Neurotransmission->Cognitive_Improvement APP_Translation ↓ APP Translation APP_mRNA->APP_Translation Abeta ↓ Amyloid-β APP_Translation->Abeta Neuroprotection Neuroprotection Abeta->Neuroprotection Neuroinflammation ↓ Neuroinflammation Neuroinflammation->Neuroprotection Apoptosis ↓ Apoptosis Apoptosis->Neuroprotection ERK_PKC->Neuroinflammation ERK_PKC->Apoptosis Neuroprotection->Cognitive_Improvement

Phenserine's dual mechanism of action.

Posiphen_Pathway Posiphen Posiphen APP_mRNA_IRE APP mRNA 5'-UTR (IRE) Posiphen->APP_mRNA_IRE alpha_syn_mRNA α-synuclein mRNA 5'-UTR Posiphen->alpha_syn_mRNA ER_Stress ↓ ER Stress Posiphen->ER_Stress Translation_Inhibition Translational Inhibition APP_mRNA_IRE->Translation_Inhibition alpha_syn_mRNA->Translation_Inhibition APP_alpha_syn ↓ APP & α-synuclein Translation_Inhibition->APP_alpha_syn Abeta ↓ Amyloid-β APP_alpha_syn->Abeta Neurodegeneration ↓ Neurodegeneration Abeta->Neurodegeneration ER_Stress->Neurodegeneration Cognitive_Improvement Cognitive Improvement Neurodegeneration->Cognitive_Improvement

Posiphen's non-cholinergic neuroprotective pathway.

Cymserine_Pathway Cymserine Cymserine BuChE BuChE Inhibition Cymserine->BuChE APP_Abeta ↓ APP & Amyloid-β Cymserine->APP_Abeta ACh ↑ Acetylcholine BuChE->ACh Cholinergic_Neurotransmission Enhanced Cholinergic Neurotransmission ACh->Cholinergic_Neurotransmission Cognitive_Improvement Cognitive Improvement Cholinergic_Neurotransmission->Cognitive_Improvement Neuroprotection Neuroprotection APP_Abeta->Neuroprotection Neuroprotection->Cognitive_Improvement

Cymserine's primary mechanism via BuChE inhibition.

Experimental Protocols

To facilitate the replication and validation of the findings presented, this section provides detailed methodologies for key experiments cited in the comparison of these serine ester derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure cholinesterase activity and the inhibitory potential of compounds.

Ellman_Method_Workflow start Start prepare_reagents Prepare Reagents: - Phosphate (B84403) Buffer (pH 8.0) - DTNB (Ellman's Reagent) - Acetylthiocholine (B1193921) (ATCh) or  Butyrylthiocholine (B1199683) (BTCh) - AChE or BuChE enzyme - Test Compound start->prepare_reagents add_reagents Add to 96-well plate: - Buffer - DTNB - Enzyme - Test Compound (or vehicle) prepare_reagents->add_reagents pre_incubate Pre-incubate at 25°C for 10 minutes add_reagents->pre_incubate initiate_reaction Initiate reaction by adding ATCh or BTCh substrate pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 412 nm kinetically for 5-10 minutes initiate_reaction->measure_absorbance calculate_activity Calculate enzyme activity and % inhibition measure_absorbance->calculate_activity end End calculate_activity->end

Workflow for the Ellman's method.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in deionized water.

    • Prepare a working solution of AChE or BuChE in phosphate buffer.

    • Prepare various concentrations of the test compound (Phenserine, Posiphen, or Cymserine) in an appropriate solvent.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the enzyme solution.

    • Add 10 µL of the test compound solution or solvent control.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI or BTCI solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

    • Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid-β (Aβ) Quantification by ELISA

This immunoassay is used to quantify the levels of Aβ peptides (Aβ40 and Aβ42) in brain tissue homogenates.

Protocol:

  • Brain Tissue Homogenization:

    • Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to separate soluble and insoluble fractions.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for Aβ40 or Aβ42 overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer.

    • Add brain homogenate samples and Aβ standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve using the Aβ standards.

    • Determine the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections.

Protocol:

  • Tissue Preparation:

    • Perfuse animals and fix the brain tissue in 4% paraformaldehyde.

    • Cryoprotect the brain in a sucrose (B13894) solution and prepare frozen sections.

  • Staining Procedure:

    • Permeabilize the tissue sections with a permeabilization solution (e.g., Triton X-100).

    • Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).

    • Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.

    • Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence microscope.

    • Quantify the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells (DAPI-positive).

Morris Water Maze for Cognitive Assessment

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.

Protocol:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase (4-5 days):

    • Place the animal in the pool from different starting positions across multiple trials per day.

    • Record the time it takes for the animal to find the hidden platform (escape latency) and the path taken.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the pool.

    • Allow the animal to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • Analyze the escape latency and path length during the acquisition phase to assess learning.

    • Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.

Conclusion

Phenserine, Posiphen, and Cymserine represent a promising class of serine ester derivatives with multifaceted neuroprotective properties. Phenserine offers a dual mechanism of action by inhibiting AChE and reducing amyloidogenic processing. Posiphen, devoid of significant cholinergic activity, primarily targets the translation of neurotoxic proteins like APP and α-synuclein. Cymserine exhibits selectivity for BuChE, offering a potential alternative therapeutic strategy. The choice of a particular derivative for further development will depend on the specific therapeutic goals and the desired balance between cholinergic and non-cholinergic effects. The experimental protocols provided in this guide offer a standardized framework for the continued investigation and comparison of these and other novel neuroprotective agents.

References

A Comparative Guide to L-Serine Isopropyl Ester Hydrochloride and L-Serine t-Butyl Ester for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in peptide chemistry and the development of chiral pharmaceuticals, the strategic use of protecting groups is paramount. L-Serine, with its nucleophilic hydroxyl and amino groups, requires careful protection to ensure selective reactions. This guide provides a detailed, data-driven comparison of two common C-terminus protecting groups for L-Serine: the isopropyl ester (as a hydrochloride salt) and the t-butyl ester. The objective is to assist researchers, chemists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.

Physicochemical and Handling Properties

The initial choice of a reagent is often influenced by its physical state, stability, and ease of handling. L-Serine isopropyl ester hydrochloride is a crystalline solid, which simplifies weighing and transfer, while L-Serine t-butyl ester is typically a liquid at room temperature.

PropertyThis compoundL-Serine t-Butyl Ester
Molecular Formula C₆H₁₄ClNO₃C₇H₁₅NO₃
Molecular Weight 183.63 g/mol 161.20 g/mol
Appearance White to off-white crystalline solidColorless to light yellow liquid
Melting Point 122-125 °CNot applicable
Boiling Point Decomposes~65-67 °C at 0.5 mmHg
Solubility Soluble in water, methanolSoluble in common organic solvents (DCM, THF, Ethyl Acetate)
Storage Hygroscopic, store under inert gas in a cool, dry placeStore under inert gas in a cool, dry place

The hydrochloride salt form of the isopropyl ester enhances its stability and shelf-life as a solid, though its hygroscopic nature necessitates careful storage.

Role and Performance in Peptide Synthesis

The primary distinction between these two esters lies in their deprotection chemistry, which dictates their compatibility with different peptide synthesis strategies. The isopropyl ester is base-labile, whereas the t-butyl ester is acid-labile. This difference is fundamental to achieving orthogonal protection schemes, where one protecting group can be removed without affecting another.

Orthogonal_Deprotection cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Fmoc_Peptide Fmoc-Ser(tBu)-O-iPr Base_Deprotection Piperidine (B6355638) (Base) Fmoc_Peptide->Base_Deprotection N-terminus Deprotection Acid_Deprotection_Fmoc TFA (Strong Acid) Fmoc_Peptide->Acid_Deprotection_Fmoc Side-chain Deprotection Product1 H₂N-Ser(tBu)-O-iPr Base_Deprotection->Product1 Product2 Fmoc-Ser(OH)-O-iPr Boc_Peptide Boc-Ser(Bzl)-O-tBu Acid_Deprotection_Boc TFA (Strong Acid) Boc_Peptide->Acid_Deprotection_Boc N-terminus & C-terminus Deprotection Base_Deprotection_Boc Saponification (Base) Boc_Peptide->Base_Deprotection_Boc C-terminus Deprotection Product3 H₂N-Ser(Bzl)-OH Acid_Deprotection_Boc->Product3 Product4 Boc-Ser(Bzl)-OH

Caption: Orthogonal protection schemes in peptide synthesis.

Comparative Performance in Synthesis:

ParameterThis compoundL-Serine t-Butyl Ester
Primary Use Case C-terminal protection in Fmoc-based synthesisC-terminal protection in Boc-based synthesis
Deprotection Method Saponification (e.g., LiOH, NaOH)Acidolysis (e.g., TFA, HCl)
Deprotection Conditions Mild to moderate basic conditionsStrong acidic conditions
Orthogonality Orthogonal to acid-labile groups (Boc, tBu, Trt)Orthogonal to base-labile groups (Fmoc) and hydrogenolysis-labile groups (Cbz, Bzl)
Risk of Racemization Moderate risk during basic hydrolysis (saponification)Low risk during acidolysis
Side Reactions Potential for β-elimination under strong basic conditionsFormation of t-butyl cation during acidolysis can lead to side reactions with nucleophilic residues (e.g., Trp, Met)

Experimental Protocols

The following protocols outline the standard deprotection procedures for each ester.

This procedure is suitable for cleaving the isopropyl ester group while leaving acid-sensitive groups intact.

Saponification_Workflow Start Dissolve Protected Ser-O-iPr in THF/H₂O Step1 Cool to 0 °C Start->Step1 Step2 Add LiOH (aq) portion-wise Step1->Step2 Step3 Stir for 2-4h at 0 °C Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Acidify with 1N HCl to pH ~3 Step4->Step5 Step6 Extract with Ethyl Acetate (B1210297) Step5->Step6 Step7 Dry, Filter, and Concentrate Step6->Step7 End Purified N-Protected L-Serine Step7->End

Caption: Experimental workflow for saponification.

Methodology:

  • The N-protected L-Serine isopropyl ester (1.0 eq) is dissolved in a 2:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • The solution is cooled to 0 °C using an ice bath.

  • A 1 M solution of lithium hydroxide (B78521) (LiOH) (1.2 eq) is added dropwise over 15 minutes.

  • The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • The reaction is quenched by the addition of 1N HCl until the pH of the aqueous phase is ~3.

  • The product is extracted into an organic solvent such as ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the free acid.

This procedure is used to cleave the t-butyl ester, typically concurrently with other acid-labile groups like Boc.

Methodology:

  • The N-protected L-Serine t-butyl ester (1.0 eq) is dissolved in anhydrous dichloromethane (B109758) (DCM).

  • The solution is cooled to 0 °C.

  • Trifluoroacetic acid (TFA) is added in a 1:1 ratio with DCM (v/v). To trap the resulting t-butyl cations and prevent side reactions, a scavenger such as triisopropylsilane (B1312306) (TIS) (5% v/v) can be included.

  • The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure (co-evaporating with toluene (B28343) can help remove final traces of TFA).

  • The resulting crude product is often triturated with cold diethyl ether to precipitate the deprotected amino acid salt, which can be collected by filtration.

Conclusion and Recommendations

The choice between this compound and L-Serine t-butyl ester is not based on superiority, but on strategic compatibility with the overall synthetic design.

  • Choose this compound when:

    • Employing an Fmoc-based peptide synthesis strategy .

    • You require a C-terminal protecting group that is stable to the piperidine used for Fmoc removal.

    • The synthetic route calls for a base-labile C-terminus and acid-labile side-chain protecting groups (e.g., Boc, tBu).

  • Choose L-Serine t-butyl ester when:

    • Utilizing a Boc-based peptide synthesis strategy .

    • A protecting group that can be cleaved simultaneously with the N-terminal Boc group using strong acid (e.g., TFA) is desired.

    • The synthetic design requires orthogonality to base-labile or hydrogenolysis-labile protecting groups.

By carefully considering the deprotection conditions and orthogonality, researchers can effectively leverage the distinct chemical properties of these two serine derivatives to achieve their synthetic goals efficiently and with high purity.

Comparative Stability of L-Serine Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the choice of a protecting group for L-serine is critical to the success of their work. The stability of the ester protecting group influences reaction yields, purification strategies, and the overall efficiency of the synthetic pathway. This guide provides a comparative analysis of the stability of four commonly used L-serine esters: L-serine methyl ester, L-serine ethyl ester, L-serine tert-butyl ester, and L-serine benzyl (B1604629) ester.

Executive Summary

The stability of L-serine esters is a crucial factor in their application as protecting groups in peptide synthesis and as transient prodrug moieties in medicinal chemistry. Generally, stability is influenced by steric hindrance around the carbonyl group and the electronic properties of the ester group. While direct, side-by-side quantitative comparisons of the hydrolysis rates of these simple L-serine esters under identical conditions are not extensively available in the literature, a general stability profile can be inferred from existing studies on related compounds and general chemical principles.

General Order of Stability (from least to most stable):

L-Serine Methyl Ester < L-Serine Ethyl Ester < L-Serine Benzyl Ester < L-Serine tert-Butyl Ester

This ranking is based on a combination of steric hindrance, which is a dominant factor in the stability of these esters, and electronic effects. It is important to note that this is a generalized order and the actual stability can be significantly influenced by the specific reaction conditions, including pH and the presence of enzymes.

Comparative Stability Data

The following table summarizes the available qualitative and quantitative stability data for the selected L-serine esters. The quantitative data is primarily derived from studies on more complex prodrugs where the L-serine ester is a component, and thus should be considered in that context.

L-Serine EsterChemical StructureMolecular Weight ( g/mol )Qualitative Stability ProfileQuantitative Stability Data (Half-life)
L-Serine Methyl Ester HOCH₂CH(NH₂)COOCH₃119.12Generally considered the least sterically hindered and thus more susceptible to hydrolysis compared to other alkyl esters. Some studies suggest it is more easily hydrolyzed than the ethyl ester.Data for the simple ester is not readily available. In the context of a prodrug (L-Serine-ACV), the half-life was 195 ± 57 hours in plasma and 2.1 hours in intestinal homogenate.[1]
L-Serine Ethyl Ester HOCH₂CH(NH₂)COOCH₂CH₃133.15Offers slightly greater steric hindrance than the methyl ester, leading to a modest increase in stability.Direct comparative data is limited. In chemoenzymatic polymerization studies, it has been suggested to be less readily hydrolyzed than the methyl ester.[2]
L-Serine tert-Butyl Ester HOCH₂CH(NH₂)COOC(CH₃)₃161.19The bulky tert-butyl group provides significant steric hindrance, making it highly stable under various conditions, particularly to base-catalyzed hydrolysis. It is readily cleaved under acidic conditions.[3]Specific half-life data for the simple ester is not available. It is widely used as a protecting group due to its high stability.
L-Serine Benzyl Ester HOCH₂CH(NH₂)COOCH₂C₆H₅195.21The benzyl group offers considerable steric bulk and some electronic stabilization. It is known to be a robust protecting group, stable under a variety of reaction conditions. It is typically removed by catalytic hydrogenolysis.[4]Not readily available. Its widespread use in peptide synthesis attests to its stability under common reaction conditions.

Experimental Protocols

The stability of L-serine esters is typically assessed by measuring their hydrolysis rate in aqueous solutions at different pH values (acidic, neutral, and basic). A general protocol for such a stability assay is provided below.

Protocol: Determination of Chemical Stability of L-Serine Esters by HPLC

1. Materials and Reagents:

  • L-serine ester of interest (methyl, ethyl, tert-butyl, or benzyl)

  • Hydrochloric acid (HCl) for acidic buffer

  • Phosphate buffered saline (PBS) for neutral buffer (pH 7.4)

  • Sodium hydroxide (B78521) (NaOH) or a basic buffer (e.g., borate) for basic conditions

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 2, pH 7.4, and pH 9).

  • Stock Solution: Prepare a stock solution of the L-serine ester in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with each of the buffer solutions to a final concentration of 100 µg/mL.

3. Incubation:

  • Incubate the working solutions at a constant temperature (e.g., 37°C) in sealed vials.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile or by freezing the sample.

4. HPLC Analysis:

  • Analyze the samples by reverse-phase HPLC.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.

  • Detection: Monitor the elution of the L-serine ester and its hydrolysis product (L-serine) using a UV detector (if the ester has a chromophore) or a mass spectrometer.

  • Quantification: Create a calibration curve using standard solutions of the L-serine ester to quantify its concentration at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the L-serine ester concentration versus time.

  • The slope of the resulting linear plot represents the negative of the first-order rate constant (k).

  • Calculate the half-life (t₁/₂) of the ester using the equation: t₁/₂ = 0.693 / k.

Visualizations

Ester Hydrolysis Signaling Pathway

The following diagram illustrates the general mechanism of ester hydrolysis under acidic and basic conditions.

Ester_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_A L-Serine Ester Protonation Protonation of Carbonyl Oxygen Ester_A->Protonation + H₃O⁺ Tetrahedral_A Tetrahedral Intermediate Protonation->Tetrahedral_A + H₂O Deprotonation Proton Transfer Tetrahedral_A->Deprotonation Leaving_Group_Departure Alcohol Departs Deprotonation->Leaving_Group_Departure LSerine_A L-Serine Leaving_Group_Departure->LSerine_A - H₃O⁺ Alcohol_A Alcohol Leaving_Group_Departure->Alcohol_A Ester_B L-Serine Ester Nucleophilic_Attack Nucleophilic Attack by OH⁻ Ester_B->Nucleophilic_Attack + OH⁻ Tetrahedral_B Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_B Leaving_Group_Expulsion Alkoxide Leaves Tetrahedral_B->Leaving_Group_Expulsion Carboxylate Carboxylate Anion Leaving_Group_Expulsion->Carboxylate Alcohol_B Alcohol Leaving_Group_Expulsion->Alcohol_B LSerine_B L-Serine Carboxylate->LSerine_B + H₃O⁺ (workup)

Caption: General mechanisms of acid- and base-catalyzed hydrolysis of L-serine esters.

Experimental Workflow for Stability Assay

The diagram below outlines the key steps in the experimental workflow for determining the chemical stability of L-serine esters.

Stability_Workflow Start Start: Prepare L-Serine Ester Stock Solution Prepare_Buffers Prepare Buffer Solutions (Acidic, Neutral, Basic) Start->Prepare_Buffers Incubation_Setup Incubate Ester in Buffers at Constant Temperature Prepare_Buffers->Incubation_Setup Time_Points Withdraw Aliquots at Defined Time Points Incubation_Setup->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench HPLC_Analysis Analyze Samples by RP-HPLC-MS/UV Quench->HPLC_Analysis Data_Processing Quantify Ester Concentration vs. Time HPLC_Analysis->Data_Processing Half_Life Calculate Hydrolysis Rate Constant and Half-Life Data_Processing->Half_Life End End: Comparative Stability Profile Half_Life->End

Caption: Workflow for the chemical stability analysis of L-serine esters.

References

A Researcher's Guide to Validating the Purity of L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and peptide synthesis, ensuring the purity of starting materials is paramount to the reliability and reproducibility of experimental outcomes. L-serine isopropyl ester hydrochloride is a key building block, and this guide provides a comprehensive comparison of methods to validate its purity against common impurities and alternative serine derivatives.

Understanding Purity: Key Analytical Techniques

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Commercial suppliers often specify a purity of ≥97% to >98%.[1][2] Verification of this purity and the identification of any contaminants are crucial for GMP (Good Manufacturing Practice) and for preventing downstream issues in synthesis.[3]

Chromatographic Methods

Gas Chromatography (GC): A direct and robust method for analyzing volatile compounds like amino acid esters. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate and quantify the main component and any volatile impurities. GC-MS is particularly powerful for identifying unknown impurities by their mass fragmentation patterns.[3][4]

High-Performance Liquid Chromatography (HPLC): While a cornerstone of pharmaceutical analysis, HPLC analysis of this compound can be more complex. As the molecule lacks a strong UV chromophore, direct detection at low wavelengths (e.g., 210 nm) is possible but may lack sensitivity.[5] Derivatization with a UV-active tag is often employed for more sensitive and specific quantification. Chiral HPLC columns can be used to determine enantiomeric purity.

Spectroscopic Methods

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragments, confirming its identity. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it is a powerful tool for impurity identification.[3]

Common Impurities and Their Identification

Potential impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation upon storage. A common synthesis route involves the esterification of L-serine using isopropanol (B130326) and a catalyst such as thionyl chloride or hydrochloric acid.[9][10]

Potential Impurities:

  • Unreacted L-Serine: A common process-related impurity. Can be detected by HPLC or after derivatization by GC.

  • Di- and Tri-peptides: Self-condensation of L-serine can lead to the formation of small peptide impurities. These can be detected by LC-MS.

  • Byproducts from Reagents: Impurities from the reagents used in synthesis, such as those from thionyl chloride, may be present.

  • Enantiomeric Impurity (D-Serine Isopropyl Ester Hydrochloride): Racemization during synthesis can lead to the presence of the D-enantiomer. Chiral HPLC or chiral GC is required for its detection.

Performance Comparison with Alternative Serine Derivatives

In peptide synthesis, the choice of the serine building block is critical and depends on the specific synthetic strategy (e.g., Fmoc or Boc chemistry). This compound serves as a simple, unprotected building block. However, for more complex syntheses, side-chain protected serine derivatives are often preferred to prevent side reactions.

FeatureThis compoundFmoc-Ser(tBu)-OHBoc-Ser(Bzl)-OH
Protection Strategy None (used as is)Fmoc N-protection, t-Butyl side-chain protectionBoc N-protection, Benzyl (B1604629) side-chain protection
Typical Application Incorporation of unprotected serineFmoc-based Solid-Phase Peptide Synthesis (SPPS)Boc-based Solid-Phase Peptide Synthesis (SPPS)
Advantages Simple, low-cost starting materialStable to base, orthogonal to Fmoc deprotectionStable to mild acid, used in Boc strategy
Disadvantages Unprotected hydroxyl group can lead to side reactionsRequires strong acid (TFA) for side-chain deprotectionRequires strong acid (HF) for side-chain deprotection
Purity Concerns Unreacted L-serine, dipeptides, enantiomeric impurityDipeptide formation during Fmoc-amino acid preparationSide-products from benzyl group cleavage

Fmoc-Ser(tBu)-OH is a widely used derivative in modern peptide synthesis due to its compatibility with the popular Fmoc/tBu orthogonal strategy. The tert-butyl ether is stable to the basic conditions used for Fmoc group removal and is cleaved with trifluoroacetic acid (TFA) at the end of the synthesis.[11]

Boc-Ser(Bzl)-OH is a classic building block for the Boc strategy of peptide synthesis. The benzyl ether protecting group is stable to the TFA used for Boc group removal but is cleaved by strong acids like hydrogen fluoride (B91410) (HF).[12][13]

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for amino acid analysis (e.g., a mid-polarity column).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a standard solution of a reference standard of this compound of known purity in the same solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection: Inject 1 µL of both the sample and standard solutions.

  • Analysis: Compare the peak areas of the main component in the sample chromatogram to the standard to calculate the purity. Identify and quantify any impurity peaks based on their retention times and relative peak areas.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Analyze the chemical shifts, splitting patterns, and integration of the peaks to confirm the presence of the isopropyl ester and serine backbone protons. Compare the spectrum to known spectra of similar compounds like L-serine methyl ester hydrochloride.[6]

Visualizing the Workflow

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation Sample L-Serine Isopropyl Ester Hydrochloride GC Gas Chromatography (GC-FID/MS) Sample->GC Purity & Volatiles HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Purity & Non-volatiles NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Elucidation MS Mass Spectrometry (MS) Sample->MS Molecular Weight Purity Purity Assessment (%) GC->Purity Impurities Impurity Profile GC->Impurities HPLC->Purity HPLC->Impurities Structure Structural Confirmation NMR->Structure MS->Structure

Caption: Workflow for Purity Validation of this compound.

Serine_Derivatives_Comparison cluster_unprotected Unprotected Strategy cluster_protected Protected Strategy Start Serine in Peptide Synthesis LSIE L-Serine Isopropyl Ester Hydrochloride Start->LSIE Simple Peptides Fmoc Fmoc-Ser(tBu)-OH Start->Fmoc Fmoc SPPS Boc Boc-Ser(Bzl)-OH Start->Boc Boc SPPS SideReactions SideReactions LSIE->SideReactions Risk of Side Reactions Orthogonal Orthogonal Fmoc->Orthogonal Orthogonal Deprotection Classic Classic Boc->Classic Established Methodology

Caption: Comparison of Serine Strategies in Peptide Synthesis.

References

A Comparative Spectroscopic Analysis of L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of serine-based therapeutics, a thorough understanding of the structural characteristics of key intermediates is paramount. This guide provides a comparative spectroscopic analysis of L-serine isopropyl ester hydrochloride, a crucial building block, alongside its common alternatives, L-serine methyl ester hydrochloride and L-serine ethyl ester hydrochloride. By presenting experimental and predicted spectroscopic data, this document aims to facilitate compound identification, purity assessment, and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its methyl and ethyl ester counterparts. The data for the isopropyl ester is predicted based on established spectroscopic principles, while the data for the methyl and ethyl esters is derived from publicly available experimental spectra.

Table 1: Infrared (IR) Spectroscopy Data (°cm⁻¹)

Functional GroupL-Serine Isopropyl Ester HCl (Predicted)L-Serine Methyl Ester HCl (Experimental)[1][2][3]L-Serine Ethyl Ester HCl (Experimental)
O-H Stretch (Alcohol)~3400 (broad)~3380 (broad)~3390 (broad)
N-H Stretch (Amine HCl)~3100-2800 (broad)~3100-2800 (broad)~3100-2800 (broad)
C-H Stretch (Aliphatic)~2980, 2940, 2880~2960, 2850~2980, 2940
C=O Stretch (Ester)~1745~1740~1735
N-H Bend (Amine)~1620~1610~1615
C-O Stretch (Ester)~1210, 1100~1215, 1050~1210, 1030

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)

Proton AssignmentL-Serine Isopropyl Ester HCl (Predicted)L-Serine Methyl Ester HCl (Experimental)L-Serine Ethyl Ester HCl (Experimental)
-CH(NH₃⁺)-~4.2 (t)~4.1 (t)~4.1 (t)
-CH₂OH~3.9 (d)~3.9 (d)~3.9 (d)
-NH₃⁺~8.5 (br s)~8.4 (br s)~8.4 (br s)
-OH~5.0 (br s)~5.2 (br s)~5.1 (br s)
Ester Alkyl Group~5.0 (septet, 1H), ~1.3 (d, 6H)~3.8 (s, 3H)~4.2 (q, 2H), ~1.3 (t, 3H)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)

Carbon AssignmentL-Serine Isopropyl Ester HCl (Predicted)L-Serine Methyl Ester HCl (Experimental)L-Serine Ethyl Ester HCl (Experimental)
C=O (Ester)~169~170~169
-CH(NH₃⁺)-~56~56~56
-CH₂OH~62~62~62
Ester Alkyl Group~70 (-CH-), ~22 (-CH₃)~53 (-CH₃)~62 (-CH₂-), ~14 (-CH₃)

Table 4: Mass Spectrometry (MS) Data (m/z)

IonL-Serine Isopropyl Ester HCl (Predicted)L-Serine Methyl Ester HCl (Experimental)L-Serine Ethyl Ester HCl (Experimental)
[M+H]⁺ (Molecular Ion)148.10120.07134.08
Common Fragments88.05, 70.04, 44.0560.04, 42.0374.06, 42.03

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of amino acid esters like this compound. Instrument-specific parameters should be optimized by the user.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[4] Alternatively, a small amount of the solid sample can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.[5]

  • Data Acquisition: The sample is placed in the IR beam path of an FT-IR spectrometer. Data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.[6][7]

  • Data Acquisition: The prepared sample in an NMR tube is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values of the peaks in the resulting spectra are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 10-100 μM) is prepared in a suitable volatile solvent, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.[8][9]

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is set to scan a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and characteristic fragmentation patterns, which can confirm the molecular weight and provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_output Reporting Sample Sample Received Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution IR FT-IR Spectroscopy Dilution->IR ATR or KBr Pellet NMR NMR Spectroscopy Dilution->NMR Deuterated Solvent MS Mass Spectrometry Dilution->MS Volatile Solvent Process Spectral Processing (Baseline Correction, etc.) IR->Process NMR->Process MS->Process Interpret Interpretation of Spectra (Peak Assignment) Process->Interpret Compare Comparison with Reference Data Interpret->Compare Report Final Report Generation Compare->Report

Caption: General workflow for spectroscopic analysis.

Signaling Pathway and Experimental Logic

While signaling pathways are not directly applicable to the spectroscopic analysis of a small molecule, the logical workflow of compound characterization follows a clear path. The initial step involves acquiring a set of spectroscopic data (IR, NMR, MS). Each technique provides a unique piece of structural information. The data is then collectively interpreted to confirm the identity and purity of the compound. The consistency across all spectroscopic data provides a high degree of confidence in the structural assignment.

This guide provides a foundational comparison of this compound with its methyl and ethyl ester analogs. Researchers can use this information to aid in the identification and characterization of these important synthetic intermediates.

References

In Vitro Efficacy of Serine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of various serine derivatives, focusing on their neuroprotective and antioxidant properties. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in the field of neuropharmacology and drug discovery.

Data Presentation: Quantitative Comparison of Serine Derivative Efficacy

The following table summarizes the in vitro biological activities of a series of synthesized L-serine derivatives and a serine racemase inhibitor. The data highlights their potential as antioxidant and anti-inflammatory agents.

Compound/DerivativeAssayTarget/EndpointEfficacy (IC50)Reference
L-serine-Trolox-Ibuprofen conjugate (Compound 7) Lipid Peroxidation InhibitionRat hepatic microsomal membrane lipid peroxidation3.4 µM[1]
L-serine-Trolox-Ketoprofen conjugate (Compound 10) Lipid Peroxidation InhibitionRat hepatic microsomal membrane lipid peroxidation2.8 µM[1]
Trolox (Reference) Lipid Peroxidation InhibitionRat hepatic microsomal membrane lipid peroxidation25 µM[1]
L-serine-antioxidant acid conjugate (Compound 6) DPPH Radical Scavenging2,2-diphenyl-1-picrylhydrazyl radicalComparable to Trolox[1]
L-serine-Ibuprofen-antioxidant acid conjugate (Compound 8) Lipoxygenase (LOX) InhibitionSoybean lipoxygenase13 µM[1]
Serine Racemase Inhibitor (Derivative 13J) Serine Racemase InhibitionRecombinant serine racemaseSignificantly lower than hit compounds[2]

Key Signaling Pathways

The neuroprotective effects of serine derivatives are mediated through various signaling pathways. D-serine is a well-established co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neuronal signaling. L-serine, on the other hand, exerts its neuroprotective effects through mechanisms that include the regulation of endoplasmic reticulum (ER) proteostasis and activation of glycine (B1666218) receptors.

NMDA Receptor Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 D_Serine D-Serine D_Serine->NMDA_R Binds to GluN1 Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Plasticity Synaptic Plasticity Downstream->Plasticity

D-Serine as a co-agonist in NMDA receptor activation.

L_Serine_Neuroprotection cluster_0 ER Proteostasis Regulation cluster_1 Glycine Receptor Activation L_Serine_ER L-Serine UPR Unfolded Protein Response (UPR) L_Serine_ER->UPR Modulates ER_Stress ER Stress ER_Stress->UPR Induces Proteostasis Cellular Proteostasis UPR->Proteostasis Restores Neuroprotection_ER Neuroprotection Proteostasis->Neuroprotection_ER L_Serine_Gly L-Serine GlyR Glycine Receptor L_Serine_Gly->GlyR Activates Cl_Influx Cl⁻ Influx GlyR->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Neuroprotection_Gly Neuroprotection Hyperpolarization->Neuroprotection_Gly Reduces Excitotoxicity

Neuroprotective mechanisms of L-Serine.

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below.

Lipid Peroxidation Inhibition Assay

This protocol is adapted from the methodology used to assess the antioxidant activity of L-serine derivatives by measuring the inhibition of malondialdehyde (MDA) formation in rat liver microsomes.

1. Preparation of Rat Liver Microsomes:

  • Homogenize rat liver in ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspend the microsomal pellet in buffer and determine the protein concentration.

2. Assay Procedure:

  • Prepare a reaction mixture containing rat liver microsomes, a pro-oxidant (e.g., FeSO₄/ascorbate), and the test serine derivative at various concentrations.

  • A control group without the test compound and a blank group without the pro-oxidant should be included.

  • Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

  • Centrifuge to pellet the precipitated proteins.

  • To the supernatant, add thiobarbituric acid (TBA) reagent and heat at 95°C for a specified time (e.g., 30 minutes) to allow the formation of the MDA-TBA adduct.

  • Cool the samples and measure the absorbance of the pink chromogen at 532 nm.

3. Data Analysis:

  • Calculate the percentage inhibition of lipid peroxidation for each concentration of the serine derivative compared to the control.

  • Determine the IC50 value, which is the concentration of the derivative that causes 50% inhibition of lipid peroxidation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a common method for evaluating the free radical scavenging activity of synthetic compounds like serine derivatives.[3]

1. Reagent Preparation:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). The concentration is typically around 0.1 mM.[3] The solution should be freshly prepared and protected from light.

  • Prepare a series of dilutions of the test serine derivative in the same solvent.

  • A positive control, such as ascorbic acid or Trolox, should also be prepared in a similar dilution series.

2. Assay Procedure:

  • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

  • Add an equal volume of the DPPH working solution to initiate the reaction.[3]

  • A blank control containing only the solvent and DPPH solution is also required.

  • Incubate the plate or cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).[3]

3. Data Analysis:

  • Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

Serine Racemase Inhibition Assay

This protocol is based on the principles used to screen for inhibitors of serine racemase.

1. Reagents and Buffers:

  • Recombinant serine racemase enzyme.

  • Reaction buffer (e.g., Tris-HCl or HEPES buffer, pH 8.0-8.5).

  • Substrate: L-serine.

  • Co-factor: Pyridoxal-5'-phosphate (PLP).

  • Test serine derivative (inhibitor) at various concentrations.

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, PLP, and the test inhibitor.

  • Add the serine racemase enzyme to the mixture and pre-incubate for a short period.

  • Initiate the reaction by adding the substrate, L-serine.

  • Incubate the reaction at 37°C for a specific duration.

  • Stop the reaction, for example, by heat inactivation or by adding an acid.

3. Detection of D-serine:

  • The amount of D-serine produced can be quantified using various methods, such as:

    • Coupled enzyme assay: D-amino acid oxidase (DAAO) can be used to specifically degrade the D-serine produced, leading to the generation of a detectable product (e.g., H₂O₂), which can be measured using a colorimetric or fluorometric probe.

    • Chromatographic methods: High-performance liquid chromatography (HPLC) with chiral separation can be used to directly measure the amount of D-serine.

4. Data Analysis:

  • Calculate the percentage of inhibition of serine racemase activity for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of serine derivatives.

Experimental_Workflow start Start: Synthesized Serine Derivatives in_vitro_assays In Vitro Efficacy Assays start->in_vitro_assays antioxidant Antioxidant Assays (e.g., DPPH, Lipid Peroxidation) in_vitro_assays->antioxidant enzyme Enzyme Inhibition Assays (e.g., Serine Racemase) in_vitro_assays->enzyme neuroprotection Neuroprotection Assays (e.g., Cell Viability, Neurite Outgrowth) in_vitro_assays->neuroprotection data_analysis Data Analysis (IC50/EC50 Determination) antioxidant->data_analysis enzyme->data_analysis neuroprotection->data_analysis comparison Comparative Efficacy Evaluation data_analysis->comparison end End: Identification of Lead Compounds comparison->end

General workflow for in vitro screening of serine derivatives.

References

A Comparative Guide to the NMR Characterization of L-Serine Isopropyl Ester and Its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for L-serine isopropyl ester hydrochloride and its analogues, L-serine methyl ester hydrochloride and L-serine ethyl ester hydrochloride. The information presented herein is intended to serve as a valuable resource for the identification and characterization of these compounds in a research and development setting.

Comparison of ¹H and ¹³C NMR Spectral Data

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and its methyl and ethyl counterparts. The data for the methyl and ethyl esters are compiled from publicly available spectral databases. The data for this compound is predicted based on established structure-spectra correlations and trends observed in the homologous series.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
L-Serine Methyl Ester Hydrochloride ~3.80 (s, 3H, -OCH₃), ~3.95 (dd, J=11.5, 3.5 Hz, 1H, -CH₂OH), ~4.05 (dd, J=11.5, 4.0 Hz, 1H, -CH₂OH), ~4.20 (t, J=3.8 Hz, 1H, α-CH)~53.0 (-OCH₃), ~56.0 (α-CH), ~62.0 (-CH₂OH), ~170.0 (C=O)
L-Serine Ethyl Ester Hydrochloride ~1.25 (t, J=7.1 Hz, 3H, -CH₂CH₃), ~3.90 (d, J=4.0 Hz, 2H, -CH₂OH), ~4.15 (t, J=4.0 Hz, 1H, α-CH), ~4.25 (q, J=7.1 Hz, 2H, -OCH₂CH₃), ~8.6 (br s, 3H, -NH₃⁺), ~5.7 (br s, 1H, -OH)[1]~14.0 (-CH₂CH₃), ~56.0 (α-CH), ~61.0 (-CH₂OH), ~62.0 (-OCH₂CH₃), ~170.0 (C=O)
This compound (Predicted) ~1.20 (d, J=6.3 Hz, 6H, -CH(CH₃)₂), ~3.90 (d, J=3.9 Hz, 2H, -CH₂OH), ~4.10 (t, J=3.9 Hz, 1H, α-CH), ~5.00 (sept, J=6.3 Hz, 1H, -OCH(CH₃)₂)~21.5 (-CH(CH₃)₂), ~56.5 (α-CH), ~61.5 (-CH₂OH), ~70.0 (-OCH(CH₃)₂), ~169.5 (C=O)

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The coupling constants (J) are in Hertz (Hz). The data for L-Serine Ethyl Ester Hydrochloride is reported in DMSO-d₆. Predicted values for this compound are based on typical chemical shift ranges and spin-spin coupling patterns.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of amino acid ester hydrochlorides.

1. Sample Preparation:

  • Weigh 10-20 mg of the amino acid ester hydrochloride salt.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The spectrometer should be properly tuned and shimmed for the specific solvent and sample.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): A delay of 1-2 seconds is commonly used.

  • Acquisition Time (aq): Typically 2-4 seconds.

  • Spectral Width (sw): A spectral width of 10-12 ppm is usually adequate.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to obtain singlet peaks for all carbon atoms.

  • Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 to 4096) is required.

  • Relaxation Delay (d1): A delay of 2 seconds is typical.

  • Acquisition Time (aq): Approximately 1-2 seconds.

  • Spectral Width (sw): A spectral width of 200-220 ppm is generally used.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate NMR software.

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Visualization of L-Serine Isopropyl Ester Structure and NMR Assignments

The following diagram illustrates the chemical structure of L-serine isopropyl ester, with key proton and carbon environments labeled for correlation with the NMR data.

L_Serine_Isopropyl_Ester cluster_isopropyl Isopropyl Group C_iso_CH CH (g) C_iso_CH3_1 CH3 (h) C_iso_CH->C_iso_CH3_1 C_iso_CH3_2 CH3 (h) C_iso_CH->C_iso_CH3_2 N NH3+ (a) C_alpha α-CH (b, d) N->C_alpha C_beta β-CH2 (c, e) C_alpha->C_beta C_carbonyl C=O (i) C_alpha->C_carbonyl OH OH (f) C_beta->OH O_ester O C_carbonyl->O_ester O_carbonyl O C_carbonyl->O_carbonyl O_ester->C_iso_CH

Caption: Chemical structure of L-serine isopropyl ester with atom labels corresponding to NMR assignments.

References

Mass Spectrometry Analysis of L-Serine Isopropyl Ester Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for L-serine isopropyl ester hydrochloride and its alternatives, L-serine methyl ester hydrochloride and L-serine ethyl ester hydrochloride. Due to the limited availability of published mass spectrometry data for this compound, this guide leverages experimental data from its closely related analogs and established fragmentation principles to provide a comprehensive comparison.

Data Presentation: Comparative Mass Spectrometry Data

The following table summarizes the expected and observed mass-to-charge ratios (m/z) for the molecular ions and key fragments of L-serine methyl, ethyl, and isopropyl esters. The data for the methyl and ethyl esters are based on published information, while the data for the isopropyl ester are predicted based on established fragmentation patterns of amino acid esters.

AnalyteMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Key Fragment 1 [m/z] (Loss of Ester Alkyl Group)Key Fragment 2 [m/z] (Loss of Carboalkoxy Group)Key Fragment 3 [m/z] (Iminium Ion)
L-Serine Methyl Ester C₄H₉NO₃119.1211988 (M - CH₃O•)60 (M - •COOCH₃)44 ([H₂N=CHCH₂OH]⁺)
L-Serine Ethyl Ester C₅H₁₁NO₃133.1513388 (M - C₂H₅O•)60 (M - •COOC₂H₅)44 ([H₂N=CHCH₂OH]⁺)
L-Serine Isopropyl Ester C₆H₁₃NO₃147.17147 (Predicted)88 (M - C₃H₇O•) (Predicted)60 (M - •COOC₃H₇) (Predicted)44 ([H₂N=CHCH₂OH]⁺) (Predicted)

Experimental Protocols

The mass spectrometry data for amino acid esters like this compound and its analogs are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step to increase volatility.

Sample Preparation and Derivatization:

  • Esterification: L-serine is reacted with the corresponding alcohol (methanol, ethanol, or isopropanol) in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl) to form the respective ester hydrochloride.

  • Derivatization (Acylation): To improve volatility and chromatographic separation, the amino and hydroxyl groups are often acylated. A common method involves reaction with a perfluoroacyl anhydride (B1165640), such as pentafluoropropionic anhydride (PFPA), in an appropriate solvent (e.g., ethyl acetate). This reaction is typically carried out at 65°C for 30 minutes.

  • Extraction: The resulting derivatives are extracted into an organic solvent suitable for GC-MS analysis, such as toluene.

GC-MS Analysis:

  • Gas Chromatograph (GC): An Agilent GC system (or equivalent) equipped with a capillary column suitable for amino acid analysis (e.g., a Chirasil-L-Val column for chiral separation) is used.

  • Injection: A split/splitless injector is typically used, with an injection volume of 1-2 µL.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to ensure separation of the analytes. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer (MS): An Agilent mass selective detector (or equivalent) operating in electron ionization (EI) mode is used.

  • Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.

  • Mass Range: The mass spectrometer is set to scan a mass range appropriate for the expected molecular ions and fragments (e.g., m/z 40-400).

  • Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and characteristic fragment ions.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis start L-Serine Sample esterification Esterification (Alcohol + Acid Catalyst) start->esterification derivatization Acylation (e.g., PFPA) esterification->derivatization extraction Liquid-Liquid Extraction (e.g., Toluene) derivatization->extraction gc_injection GC Injection extraction->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Detection ms_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the GC-MS analysis of L-serine esters.

Signaling Pathway/Logical Relationship Diagram

The fragmentation of L-serine esters in an electron ionization mass spectrometer follows predictable pathways. The initial ionization event forms a molecular ion (M+), which is often unstable and undergoes fragmentation. The primary fragmentation routes involve the cleavage of bonds adjacent to the carbonyl group and the amino group.

fragmentation_pathway cluster_frags Primary Fragmentation Pathways cluster_products Resulting Fragment Ions M Molecular Ion (M+) frag1 Loss of Alkoxy Radical (-OR) M->frag1 m/z = M - OR frag2 Loss of Carboalkoxy Radical (-COOR) M->frag2 m/z = M - COOR frag3 Alpha-Cleavage at Amino Group M->frag3 Formation of Iminium Ion ion1 [M - OR]+ frag1->ion1 ion2 [M - COOR]+ frag2->ion2 ion3 [H2N=CHCH2OH]+ frag3->ion3

Caption: Key fragmentation pathways of L-serine esters in mass spectrometry.

A Comparative Review of Serine Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for trifunctional amino acids is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). For serine, an amino acid frequently implicated in the biological activity and structural integrity of peptides, the choice of its side-chain protecting group is critical. This decision profoundly influences coupling efficiency, the incidence of side reactions, and the overall yield and purity of the final peptide. This guide provides an objective comparison of the most commonly employed serine protecting groups in Fmoc-based SPPS, supported by experimental data and detailed methodologies.

Executive Summary

The most prevalent protecting groups for the hydroxyl side chain of serine are ether-based, primarily the tert-butyl (tBu), trityl (Trt), and benzyl (B1604629) (Bzl) groups. The tBu group is the workhorse for routine SPPS due to its stability and compatibility with the standard Fmoc/tBu orthogonal protection strategy.[1][2][3] The Trt group, with its greater acid lability, offers a significant advantage in the synthesis of peptides susceptible to aggregation and for sequences requiring milder cleavage conditions.[4][5][6] The Bzl group, while historically significant, is less favored in modern Fmoc-SPPS because of the harsh acidic conditions required for its removal, making it more suitable for Boc-based strategies.[2][3]

Performance Comparison of Serine Protecting Groups

The ideal serine protecting group should be stable throughout the iterative steps of peptide synthesis and readily cleavable at the final deprotection stage without inducing side reactions. The following tables summarize the key characteristics and performance of the tBu, Trt, and Bzl protecting groups.

Table 1: General Characteristics of Common Serine Protecting Groups

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Strong acid (e.g., TFA)High stability to basic conditions of Fmoc removal; Integral to the orthogonal Fmoc/tBu strategy; Good solubility of the protected amino acid.[1][2]Requires strong acid for cleavage, which can be harsh on sensitive peptides; Can lead to t-butyl cation side products upon cleavage.[1][5]Standard protection for routine Fmoc-SPPS.[1]
Trityl (Trt) -O-C(C₆H₅)₃Very mild acid (e.g., dilute TFA)Cleavable under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments and on-resin modifications; Bulky nature can disrupt peptide aggregation.[2][4][6]Steric hindrance may slightly reduce coupling efficiency; Potential instability to repeated mild acid treatments.[2]Synthesis of aggregation-prone sequences (e.g., poly-serine) and protected peptide fragments.[4][6]
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid (e.g., HF) or hydrogenolysisStable to both TFA and piperidine (B6355638).[2]Requires harsh cleavage conditions (HF), limiting its use in standard Fmoc-SPPS.[2]Primarily used in Boc-SPPS.[3]

Table 2: Quantitative Performance and Side Reaction Profile

Parametertert-Butyl (tBu)Trityl (Trt)Benzyl (Bzl)
Coupling Efficiency Generally high, but can be reduced in aggregation-prone sequences.Generally high; the bulky group can improve synthesis efficiency in difficult sequences by preventing aggregation.[4][6]Generally high, but less relevant for modern Fmoc-SPPS.
Racemization Susceptible to racemization with certain coupling reagents (e.g., HATU/DIPEA).[4][7]Generally low, but can be sequence-dependent.Data in the context of modern Fmoc-SPPS is limited.
β-Elimination Stable ether linkage minimizes this side reaction during Fmoc deprotection.[2]Stable ether linkage minimizes this side reaction.[2]Stable ether linkage minimizes this side reaction.
N→O Acyl Shift Can occur during strong acid cleavage with TFA.[2]Less prone due to milder cleavage conditions.Can occur during strong acid cleavage.
Side Product Formation (Cleavage) Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Trp, Met).[5]The more stable trityl cation is more easily scavenged, leading to purer peptides.[5][6]Harsh cleavage conditions can generate various side products.

Experimental Protocols

Detailed methodologies for the synthesis of the protected serine derivatives and their use in SPPS are crucial for reproducible results.

Synthesis of Fmoc-Ser(Protecting Group)-OH Derivatives

Protocol 1: General Synthesis of Fmoc-Ser(Bzl)-OH

A common method for the preparation of Fmoc-O-benzyl-L-serine involves the reaction of O-benzyl-L-serine with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions. The reaction is typically carried out in an inert atmosphere to prevent side reactions.[8]

  • Dissolution: Dissolve O-benzyl-L-serine in a suitable solvent such as a mixture of dioxane and water.

  • Basification: Add a base, such as sodium bicarbonate, to the solution to deprotonate the amino group.

  • Fmocylation: Add a solution of Fmoc-OSu in dioxane dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield Fmoc-Ser(Bzl)-OH as a white to yellow crystalline powder.[8]

Note: Similar principles apply to the synthesis of Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH, with appropriate modifications to the starting materials and reaction conditions.

Solid-Phase Peptide Synthesis and Cleavage

Protocol 2: Standard Fmoc-SPPS Cycle

This protocol outlines a standard manual SPPS workflow for incorporating a protected serine residue.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF.[7]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-Ser(PG)-OH (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 5-10 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling using a qualitative method like the Kaiser test.[1]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for tBu and Trt groups is TFA/H₂O/TIPS (95:2.5:2.5). For peptides containing sensitive residues, scavengers like thioanisole (B89551) or 1,2-ethanedithiol (B43112) (EDT) may be added.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the chemical structures and the general workflow of SPPS.

G Chemical Structures of Protected Serine Derivatives cluster_tBu Fmoc-Ser(tBu)-OH cluster_Trt Fmoc-Ser(Trt)-OH cluster_Bzl Fmoc-Ser(Bzl)-OH tBu tBu Trt Trt Bzl Bzl

Caption: Structures of commonly used protected serine derivatives.

SPPS_Workflow General Workflow of Solid-Phase Peptide Synthesis (SPPS) Resin Resin Support Load 1. Load First Fmoc-AA-OH Resin->Load Deprotect1 2. Fmoc Deprotection (Piperidine/DMF) Load->Deprotect1 Couple 3. Couple Next Fmoc-Ser(PG)-OH Deprotect1->Couple Wash 4. Wash Couple->Wash Repeat 5. Repeat Steps 2-4 Wash->Repeat Repeat->Deprotect1 n cycles Cleave 6. Final Deprotection & Cleavage (TFA) Repeat->Cleave Peptide Purified Peptide Cleave->Peptide

Caption: A simplified workflow of the SPPS cycle.

Conclusion and Recommendations

The selection of a serine protecting group is a critical decision in SPPS that must be tailored to the specific peptide sequence and the overall synthetic strategy.

  • For routine, non-problematic peptide sequences , Fmoc-Ser(tBu)-OH remains the most cost-effective and reliable choice due to its stability and compatibility with the widely used Fmoc/tBu orthogonal scheme.

  • For "difficult" sequences prone to aggregation , such as those containing poly-serine tracts or other hydrophobic residues, Fmoc-Ser(Trt)-OH is highly recommended. The steric bulk of the trityl group effectively disrupts inter-chain hydrogen bonding, leading to higher purity and yield, which can offset its higher initial cost by simplifying purification.[4][6]

  • The use of Fmoc-Ser(Bzl)-OH in modern Fmoc-SPPS is generally discouraged due to the harsh cleavage conditions required, which can lead to significant side product formation. Its application is more relevant to Boc-based synthesis strategies.

By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most appropriate serine protecting group, thereby enhancing the efficiency and success of their peptide synthesis endeavors.

References

Safety Operating Guide

Proper Disposal of L-Serine Isopropyl Ester Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. L-Serine isopropyl ester hydrochloride, a serine derivative, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Profile of this compound

Before detailing the disposal procedures, it is crucial to understand the hazard profile of this compound. This information dictates the necessary precautions and disposal pathway.

Hazard CategoryDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.

Given these hazards, this compound is classified as a hazardous waste and must be disposed of accordingly. Under no circumstances should it be disposed of down the drain or in regular solid waste streams[1][2].

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. However, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines[3][4][5].

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify the waste stream containing this compound. This includes pure, unused chemical, contaminated solutions, and any grossly contaminated labware (e.g., weighing boats, gloves, pipette tips).

  • Segregate Waste: Do not mix this compound waste with other incompatible waste streams. It should be collected as a solid or in a designated container for non-halogenated organic waste, depending on its form.

2. Waste Container Selection and Labeling:

  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical. For solid waste, a securely sealable plastic bag or a wide-mouth plastic container is suitable. For solutions, use a screw-cap bottle, preferably the original container if it's in good condition[6][7].

  • Properly Label the Container: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

3. Accumulation and Storage:

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][6]. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secure Storage: Keep the waste container securely closed at all times, except when adding waste[4].

  • Secondary Containment: If the waste is in liquid form, the container must be placed in secondary containment (e.g., a plastic tub) to prevent spills[4].

4. Arranging for Disposal:

  • Contact EHS: Once the container is full or you are ready to dispose of the waste, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup[3][5].

  • Do Not Transport Off-Site: Laboratory personnel should not transport hazardous waste. This must be handled by trained EHS staff or a licensed hazardous waste contractor.

  • Recommended Final Disposal Method: The standard and recommended method for the final disposal of this type of chemical waste is high-temperature incineration at a licensed chemical destruction facility[5].

5. Disposal of Empty Containers:

  • Grossly Contaminated Containers: The original container of this compound, even if "empty," may retain residue and should be disposed of as hazardous waste.

  • Triple-Rinsed Containers: If institutional policy allows, containers that held solutions can be decontaminated by triple-rinsing with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste[8]. After triple-rinsing and air-drying, and with the label defaced, the container may be disposed of as non-hazardous solid waste or recycled, according to your institution's procedures[1][4].

Mandatory Visualization: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

start Waste Generated (this compound) is_solid Solid or Liquid Waste? start->is_solid empty_container Empty Original Container? start->empty_container solid_waste Solid Waste (Pure chemical, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) is_solid->liquid_waste Liquid container_solid Place in a labeled, sealable solid waste container. solid_waste->container_solid container_liquid Place in a labeled, sealed liquid waste container with secondary containment. liquid_waste->container_liquid storage Store in designated Satellite Accumulation Area (SAA). container_solid->storage container_liquid->storage full Container Full? storage->full full->storage No pickup Contact EHS for Hazardous Waste Pickup. full->pickup Yes incineration Disposal via licensed incineration facility. pickup->incineration dispose_container Dispose of container as hazardous waste. empty_container->dispose_container Yes, with residue triple_rinse Triple-rinse with appropriate solvent? (Collect rinsate as hazardous waste) empty_container->triple_rinse Yes, can be rinsed triple_rinse->dispose_container No non_haz_disposal Deface label and dispose of container as non-hazardous waste. triple_rinse->non_haz_disposal Yes

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling L-Serine isopropyl ester hydrochloride, a crucial amino acid derivative in various research applications. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1]

To mitigate these risks, the following PPE is mandatory when handling this compound:

Protection Type Specific Requirement Rationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and dust that can cause serious eye irritation.[1]
Hand Protection Protective glovesPrevents skin contact that can lead to irritation.[1]
Skin and Body Protection Laboratory coat and appropriate protective clothingMinimizes the risk of skin exposure.[1]
Respiratory Protection Suitable respiratorNecessary to avoid inhaling dust or aerosols, which can cause respiratory tract irritation.[1]

Safe Handling and Storage

Proper operational procedures are crucial to maintaining a safe environment when working with this compound.

Operational Plan:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.

  • Emergency Equipment: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[1]

Storage Plan:

Proper storage is essential for maintaining the chemical's stability and preventing accidental exposure.

Storage Condition Temperature Duration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
Skin Contact Wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Call a physician.[1]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses, if present and easy to do. Promptly call a physician.[1]

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

  • Clean-up: For solutions, absorb with a liquid-binding material like diatomite. For solids, sweep up and shovel into a suitable container for disposal. Decontaminate surfaces by scrubbing with alcohol.[1]

  • PPE: Use full personal protective equipment during clean-up.[1]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1] Do not dispose of it with household waste or allow it to reach the sewage system.

Handling Workflow for this compound

G prep Preparation (Don PPE, Check Ventilation) weigh Weighing (In Fume Hood) prep->weigh dissolve Dissolution (Appropriate Solvent) weigh->dissolve reaction Reaction/Use dissolve->reaction cleanup Cleanup & Decontamination reaction->cleanup storage Storage (Correct Conditions) reaction->storage Unused Material waste Waste Disposal (Follow Regulations) cleanup->waste

A flowchart outlining the standard procedure for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.